Cyclooctane-1,5-dicarboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
cyclooctane-1,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-3-1-4-8(10(13)14)6-2-5-7/h7-8H,1-6H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXHXYGKBCOAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297945 | |
| Record name | cyclooctane-1,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-64-9 | |
| Record name | 1,5-Cyclooctanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclooctane-1,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Cyclooctane-1,5-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of cyclooctane-1,5-dicarboxylic acid, a valuable bifunctional building block in polymer chemistry, materials science, and pharmaceutical development. The primary synthetic route discussed is the oxidative cleavage of 1,5-cyclooctadiene, a readily available starting material derived from the dimerization of butadiene.[1] This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid in the practical application of this synthesis.
Core Synthetic Pathway: Oxidative Ozonolysis
The most direct and efficient synthesis of this compound involves the ozonolysis of 1,5-cyclooctadiene followed by an oxidative workup. This two-step process first cleaves the double bonds of the starting diene to form an intermediate ozonide, which is then oxidized to the corresponding carboxylic acids.
Table 1: Summary of a Representative Synthetic Protocol
| Parameter | Value | Notes |
| Starting Material | cis,cis-1,5-Cyclooctadiene | Commercially available. |
| Key Reagents | Ozone (O₃), Hydrogen Peroxide (H₂O₂) | Oxidative cleavage agents. |
| Solvent | Dichloromethane (CH₂Cl₂), Methanol (CH₃OH) | Co-solvent system for ozonolysis. |
| Reaction Temperature | -78 °C (Ozonolysis) | Standard temperature for ozonolysis to control reactivity. |
| Workup | Oxidative (Hydrogen Peroxide) | Converts intermediate aldehydes to carboxylic acids. |
| Typical Yield | >70% | Yields can be optimized based on reaction conditions.[1] |
| Purification | Recrystallization | Effective for obtaining high-purity product. |
Detailed Experimental Protocols
The following protocols are based on established procedures for the ozonolysis of cyclic alkenes with oxidative workup.
Ozonolysis of 1,5-Cyclooctadiene
Caution: Ozone is highly toxic and potentially explosive. This procedure must be conducted in a well-ventilated fume hood with appropriate safety precautions.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
-
Ozone generator.
-
Dry ice/acetone or liquid nitrogen cooling bath.
-
Magnetic stirrer.
-
cis,cis-1,5-Cyclooctadiene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (CH₃OH), anhydrous
Procedure:
-
In a 500 mL three-necked round-bottom flask, dissolve 10.8 g (0.1 mol) of cis,cis-1,5-cyclooctadiene in a mixture of 150 mL of anhydrous dichloromethane and 50 mL of anhydrous methanol.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Begin stirring the solution and bubble a stream of ozone-enriched oxygen from an ozone generator through the gas inlet tube into the solution.
-
Continue the ozonolysis until the solution turns a persistent pale blue color, indicating a slight excess of ozone. This typically takes 2-3 hours depending on the ozone generator's output.
-
Once the reaction is complete, switch the gas flow to pure oxygen for 10-15 minutes to purge any remaining ozone from the solution.
-
Maintain the temperature at -78 °C for the subsequent oxidative workup.
Oxidative Workup and Isolation of this compound
Materials and Equipment:
-
Dropping funnel.
-
Separatory funnel.
-
Rotary evaporator.
-
Büchner funnel and filter flask.
-
30% Hydrogen peroxide (H₂O₂)
-
Formic acid (optional, as catalyst)
-
Sodium sulfite (Na₂SO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To the cold (-78 °C) solution from the ozonolysis step, slowly add 34 g (30 mL, 0.3 mol) of 30% hydrogen peroxide via a dropping funnel over 30 minutes. A mild exotherm may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for 12-18 hours.
-
After the reaction is complete, cool the mixture in an ice bath and cautiously add a saturated aqueous solution of sodium sulfite to quench any excess peroxide. Test for the absence of peroxides using peroxide test strips.
-
Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with 100 mL portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.
-
Purify the crude product by recrystallization from water or an ethanol/water mixture to obtain pure this compound.
Visualizing the Synthesis
Synthetic Pathway Diagram
References
An In-Depth Technical Guide to Cyclooctane-1,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctane-1,5-dicarboxylic acid, a C10 dicarboxylic acid featuring a flexible eight-membered ring, presents a unique structural motif of interest in various chemical and pharmaceutical applications. Its bifunctional nature allows it to serve as a versatile building block in polymer synthesis, coordination chemistry, and as a potential precursor for novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, and relevant biological pathways. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate its practical application in a research and development setting.
Core Properties of this compound
The properties of this compound are summarized in the table below. The flexible nature of the cyclooctane ring can lead to conformational isomers, which may influence its physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₄ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| CAS Number | 3724-64-9 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 402.2 °C at 760 mmHg | |
| Density | 1.203 g/cm³ | |
| Refractive Index | 1.501 | |
| Flash Point | 211.2 °C | |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| Exact Mass | 200.10485899 Da | [1] |
Experimental Protocols
Synthesis of this compound via Oxidation of 1,5-Cyclooctadiene
A common and effective method for the synthesis of this compound is the oxidative cleavage of the double bonds in 1,5-cyclooctadiene. The following protocol is adapted from established procedures for the oxidation of cyclic alkenes.[2][3]
Materials:
-
1,5-cyclooctadiene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Methanol
-
Water
-
Filter paper
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)
-
Steam bath or heating mantle
-
Ice bath
Procedure:
-
In a 500 mL Erlenmeyer flask, combine 100 mL of water, 5.4 g (0.05 mol) of 1,5-cyclooctadiene, and 31.6 g (0.2 mol) of potassium permanganate.
-
Stopper the flask loosely and swirl the mixture. The reaction is exothermic, and the temperature should be monitored. If the temperature rises above 50 °C, cool the flask in an ice-water bath.
-
Continue to swirl the flask intermittently for 45-60 minutes. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate indicate the progression of the reaction.
-
To ensure the complete reaction of the permanganate, heat the mixture on a steam bath for 15-20 minutes. If the purple color persists, add a small amount of methanol to quench the excess permanganate.
-
Filter the hot mixture through a Büchner funnel to remove the manganese dioxide. Wash the precipitate with two 20 mL portions of hot water.
-
Combine the filtrate and washings in a beaker and concentrate the solution to a volume of approximately 50 mL by boiling.
-
Cool the solution in an ice-water bath and acidify to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid with stirring.
-
A white precipitate of this compound will form. Allow the mixture to stand in the ice bath for 15-20 minutes to ensure complete crystallization.
-
Collect the product by vacuum filtration and wash it with a small amount of cold water.
Purification by Recrystallization
The crude this compound can be purified by recrystallization from hot water.
Procedure:
-
Transfer the crude product to a beaker and add a minimal amount of boiling water to dissolve it completely.
-
Allow the solution to cool slowly to room temperature.
-
Place the beaker in an ice-water bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a desiccator.
Analytical Methods
2.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to confirm the presence of the carboxylic acid functional groups. The spectrum of a dicarboxylic acid will typically exhibit the following characteristic absorption bands:[4]
-
O-H stretch: A very broad and strong band in the region of 3300-2500 cm⁻¹.
-
C=O stretch: A strong and sharp band between 1720-1680 cm⁻¹.
-
C-O stretch: A medium intensity band in the region of 1320-1210 cm⁻¹.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Due to the conformational flexibility of the eight-membered ring, the NMR spectra can be complex.
-
¹H NMR: The spectrum is expected to show complex multiplets for the methylene protons of the cyclooctane ring. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbons of the carboxylic acid groups in the range of 175-185 ppm. The carbons of the cyclooctane ring will appear in the aliphatic region (20-50 ppm). The number of signals will depend on the symmetry of the predominant conformation in the solvent used.
2.3.3. High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of the synthesized this compound and to monitor the progress of the synthesis reaction. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a common method for the analysis of dicarboxylic acids.[5][6] Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm).
Biological Relevance and Signaling Pathways
While specific signaling pathways directly involving this compound are not well-documented, dicarboxylic acids, in general, play a role in cellular metabolism. They are typically formed through the ω-oxidation of fatty acids and are subsequently metabolized via peroxisomal β-oxidation.[3] This pathway is particularly important when mitochondrial fatty acid oxidation is impaired.
Diagram of the General Metabolic Pathway of Dicarboxylic Acids
Caption: General metabolic pathway of dicarboxylic acids.
Synthesis Workflow
The synthesis of this compound from 1,5-cyclooctadiene involves a sequence of reaction, separation, and purification steps as outlined below.
References
- 1. Preparation of adipic acid from cyclohexene [wwwchem.uwimona.edu.jm]
- 2. studylib.net [studylib.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidation of an Alkene: Preparation of Adipic Acid from Cyclohexene.. Wri.. [askfilo.com]
- 5. WO2015077443A2 - Methods for producing dicarboxylic acids - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
A Technical Guide to the Structure Elucidation of Cyclooctane-1,5-dicarboxylic Acid
Abstract
Cyclooctane-1,5-dicarboxylic acid presents a significant challenge in structural elucidation due to the existence of geometric isomers (cis and trans) and the inherent conformational complexity of the eight-membered cyclooctane ring. This technical guide outlines the critical methodologies for the synthesis, separation, and definitive characterization of its stereoisomers. While comprehensive public spectroscopic and crystallographic datasets for this specific molecule are limited, this paper details the established experimental protocols and analytical logic required for its complete structural determination, including separation techniques, spectroscopic analysis, and single-crystal X-ray diffraction.
Introduction to Structural Complexity
This compound is an organic compound featuring a flexible eight-carbon ring substituted with two carboxylic acid groups. The elucidation of its structure is non-trivial for two primary reasons:
-
Stereoisomerism: The substituents at positions 1 and 5 can be on the same side (cis) or opposite sides (trans) of the ring, leading to two distinct geometric isomers with different physical and chemical properties.
-
Conformational Dynamics: The cyclooctane ring is highly flexible and can adopt multiple conformations of comparable energy. Computational studies have identified the boat-chair as the most stable conformation, followed closely by the crown form.[1][2] This flexibility complicates analysis, as the molecule may exist as a mixture of conformers in solution.
The definitive characterization of this compound requires a multi-faceted approach to first separate the isomers and then unambiguously determine their three-dimensional structures.
Synthesis and Isomer Separation
The preparation and separation of the cis and trans isomers were notably described by Cope, Graham, and Marshall in 1954. The process involves the catalytic hydrogenation of an unsaturated precursor followed by fractional crystallization, which exploits the differing solubilities of the two isomers.
Experimental Protocol: Synthesis and Separation
This protocol is adapted from the method reported by Cope et al. (1954).
-
Catalytic Hydrogenation:
-
Dissolve cyclooct-1-ene-1,5-dicarboxylic acid (1.0 g) in 100 mL of glacial acetic acid.
-
Add a pre-reduced platinum oxide catalyst (400 mg) to the solution.
-
Hydrogenate the mixture at low pressure until the theoretical amount of hydrogen has been consumed.
-
Remove the catalyst by filtration.
-
Evaporate the acetic acid solvent under reduced pressure to yield a crude solid mixture of cis- and trans-cyclooctane-1,5-dicarboxylic acid.
-
-
Fractional Crystallization:
-
Dissolve the crude solid mixture in a minimum amount of boiling water.
-
Allow the solution to cool slowly to room temperature. The less soluble isomer will crystallize first.
-
Isolate the initial crop of crystals by filtration. Based on the reported data, this crop is predominantly the trans isomer.
-
Concentrate the mother liquor by boiling off a portion of the water and cool again to obtain a second crop of crystals, which will be enriched in the more soluble cis isomer.
-
Repeat the recrystallization process for each isomer fraction using fresh boiling water until a constant melting point is achieved, indicating purity.
-
Physicochemical Data
The separation of isomers can be confirmed by measuring their melting points, which are distinct physical properties.
| Isomer | Melting Point (°C) |
| cis-Cyclooctane-1,5-dicarboxylic acid | 166.0 - 168.5 |
| trans-Cyclooctane-1,5-dicarboxylic acid | 192.4 - 193.4 |
Conformational Analysis of the Cyclooctane Ring
The cyclooctane ring avoids the high angle strain of a planar conformation by adopting several puckered forms. Understanding these conformations is key to interpreting spectroscopic data. The primary, low-energy conformations are the boat-chair, crown, and twist-boat-chair. Computational analysis shows the boat-chair to be the most stable.
Spectroscopic Elucidation Techniques
Spectroscopy provides detailed information about molecular structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the structure of organic molecules in solution.
-
¹H NMR: Would provide information on the chemical environment of the protons. The chemical shifts and, critically, the proton-proton coupling constants (³JHH) are used to deduce the dihedral angles between protons on adjacent carbons, which is essential for conformational assignment.
-
¹³C NMR: Would reveal the number of chemically non-equivalent carbon atoms in the molecule. Due to symmetry, the cis isomer, if adopting a symmetric conformation, would be expected to show fewer carbon signals than the less symmetric trans isomer.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For more detailed structural analysis, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.
-
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment (Exemplary) |
| ¹H | ~12.0 | singlet | -COOH |
| ¹H | ~2.5 | multiplet | -CH(COOH) |
| ¹H | ~1.2-2.0 | multiplet | Ring -CH₂- |
| ¹³C | ~175 | - | -C=O |
| ¹³C | ~45 | - | -CH(COOH) |
| ¹³C | ~25-30 | - | Ring -CH₂- |
| Note: Data is illustrative for a related compound and not actual data for the title molecule. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For this compound, it serves to confirm the carboxylic acid moieties.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified isomer directly onto the crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Look for characteristic absorption bands: a broad O-H stretch from ~3300-2500 cm⁻¹ and a strong C=O stretch from ~1700 cm⁻¹.
Definitive Structure Determination: X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for structure elucidation. It provides an unambiguous 3D model of the molecule in the solid state, confirming the relative stereochemistry (cis or trans) and revealing the exact bond lengths, bond angles, and ring conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals suitable for diffraction. This is often the rate-limiting step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality single crystal (typically <0.5 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model using full-matrix least-squares methods against the experimental data until the model converges, yielding the final structure.
-
Crystallographic Data Table
The following table outlines the parameters that would be determined from a successful single-crystal X-ray diffraction experiment.
| Parameter | Description | Value |
| Chemical Formula | The elemental composition of the molecule. | C₁₀H₁₆O₄ |
| Formula Weight | The mass of one mole of the substance. | 200.23 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | To be determined (TBD) |
| Space Group | The specific symmetry group of the crystal. | TBD |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the cell. | TBD |
| Z | The number of molecules in the unit cell. | TBD |
| Bond Lengths (Å) | The distances between bonded atoms. | TBD |
| Bond Angles (°) | The angles between three bonded atoms. | TBD |
| Torsion Angles (°) | The dihedral angles defining the ring conformation. | TBD |
Conclusion
The complete structure elucidation of this compound is a systematic process that relies on a combination of chemical synthesis, physical separation, and advanced analytical techniques. After the successful separation of the cis and trans isomers via fractional crystallization, a suite of spectroscopic methods, particularly NMR, is employed to determine connectivity and solution-state conformation. Ultimately, single-crystal X-ray diffraction stands as the definitive technique to provide an unambiguous assignment of the stereochemistry and the precise three-dimensional structure in the solid state. This guide provides the necessary framework and experimental protocols for researchers to confidently approach the characterization of this and other structurally complex cyclic molecules.
References
An In-Depth Technical Guide to the Cis and Trans Isomers of Cyclooctane-1,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans isomers of cyclooctane-1,5-dicarboxylic acid. This document is intended for researchers in organic chemistry, materials science, and drug development who are interested in the unique stereochemical and conformational properties of eight-membered ring systems.
Introduction
Cyclooctane and its derivatives are of significant interest due to their conformational flexibility, which arises from the relatively low energy barriers between several stable conformations, such as the boat-chair and crown forms. The introduction of substituents, such as carboxylic acid groups, further influences the conformational preferences and the overall geometry of the ring. The stereoisomers of this compound, namely the cis and trans forms, represent a compelling case study in the stereochemistry of medium-sized rings. The spatial arrangement of the two carboxylic acid groups dictates the overall symmetry and polarity of the molecules, which in turn affects their physical properties and potential applications in polymer chemistry and as building blocks in organic synthesis.
Synthesis and Separation of Isomers
The synthesis of the cis and trans isomers of this compound has been described starting from cyclooct-1-ene-1,5-dicarboxylic acid. The key step involves the catalytic hydrogenation of the unsaturated precursor, which yields a mixture of the two saturated isomers. Subsequent separation is achieved through fractional crystallization.
Experimental Protocol: Synthesis of a Mixture of Cis and Trans Isomers
The following protocol is adapted from the work of Cope, Graham, and Marshall (1954).
Materials:
-
Cyclooct-1-ene-1,5-dicarboxylic acid
-
Glacial acetic acid
-
Platinum oxide catalyst (Adams' catalyst)
-
Hydrogen gas
Procedure:
-
A solution of cyclooct-1-ene-1,5-dicarboxylic acid in glacial acetic acid is prepared.
-
A catalytic amount of pre-reduced platinum oxide is added to the solution.
-
The mixture is subjected to hydrogenation in a suitable apparatus under a hydrogen atmosphere.
-
The reaction is allowed to proceed until the theoretical amount of hydrogen has been consumed.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent (glacial acetic acid) is removed under reduced pressure to yield the crude mixture of cis- and trans-cyclooctane-1,5-dicarboxylic acid.
Experimental Protocol: Separation of the Cis and Trans Isomers
The separation of the cis and trans isomers is achieved by fractional crystallization from water, exploiting the difference in their solubility.
Materials:
-
Crude mixture of cis- and trans-cyclooctane-1,5-dicarboxylic acid
-
Deionized water
Procedure:
-
The crude mixture of the dicarboxylic acids is dissolved in a minimal amount of boiling water.
-
The solution is allowed to cool slowly to room temperature.
-
The less soluble isomer will crystallize out of the solution first. This is reported to be the trans isomer.
-
The crystals are collected by filtration.
-
The mother liquor is concentrated by evaporation of a portion of the water and cooled again to induce crystallization of the more soluble isomer (cis isomer).
-
The purity of the separated isomers can be assessed by their melting points. The process of recrystallization can be repeated to achieve higher purity.
Physical and Chemical Properties
The stereochemical difference between the cis and trans isomers leads to distinct physical properties, most notably their melting points.
Quantitative Data
The following table summarizes the reported melting points of the cis and trans isomers and some of their derivatives.
| Compound | Melting Point (°C) |
| cis-Cyclooctane-1,5-dicarboxylic acid | 166.0 - 168.5 |
| trans-Cyclooctane-1,5-dicarboxylic acid | 192.4 - 193.4 |
| Di-p-bromophenacyl ester of cis-isomer | 172 - 174.5 |
| Di-p-bromophenacyl ester of trans-isomer | 171 - 185 |
| N-(n-dodecyl)-prolinamide of cis-isomer | Not Reported |
| N-(n-dodecyl)-prolinamide of trans-isomer | Not Reported |
Data sourced from Cope, Graham, and Marshall (1954).[1]
Spectroscopic Data
Extensive searches of the modern literature did not yield published ¹H or ¹³C NMR spectroscopic data for the purified cis and trans isomers of this compound. Similarly, no X-ray crystallographic structures have been reported. Researchers interested in these compounds would need to perform these analyses to obtain modern characterization data.
Stereochemistry and Conformational Analysis
The stereochemistry of the isomers is determined by the relative orientation of the two carboxylic acid groups. In the cis isomer, both carboxyl groups are on the same face of the cyclooctane ring, while in the trans isomer, they are on opposite faces.
The cyclooctane ring is known to exist in several low-energy conformations, with the boat-chair being the most stable, followed by the crown conformation. The presence of two bulky carboxylic acid groups at the 1 and 5 positions will significantly influence the conformational equilibrium of both the cis and trans isomers.
For the cis isomer , the two carboxylic acid groups are in a 1,5-relationship on the same side of the ring. This arrangement could lead to intramolecular interactions, such as hydrogen bonding between the two carboxyl groups, which would favor certain conformations.
For the trans isomer , the carboxylic acid groups are on opposite sides of the ring. This arrangement would likely lead to a more extended conformation to minimize steric hindrance between the carboxyl groups and the rest of the ring.
A detailed conformational analysis would require computational modeling and modern spectroscopic techniques, such as variable-temperature NMR, which are currently not available in the literature for these specific molecules.
Logical Workflow Diagram
The following diagram illustrates the synthesis and separation workflow for the cis and trans isomers of this compound.
Caption: Synthesis and Separation Workflow.
Conclusion
The cis and trans isomers of this compound are accessible through the catalytic hydrogenation of an unsaturated precursor followed by fractional crystallization. While foundational characterization data such as melting points are available from historical literature, a significant opportunity exists for modern analytical techniques to provide a more complete understanding of their spectroscopic properties and conformational behavior. Such studies would be invaluable for researchers looking to utilize these unique stereoisomers in the development of new materials and complex molecular architectures. The lack of reported biological activity data also presents an open area for future investigation.
References
Spectroscopic and Synthetic Profile of Cyclooctane-1,5-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctane-1,5-dicarboxylic acid is a molecule of interest in medicinal chemistry and materials science due to its conformationally complex eight-membered ring and the presence of two carboxylic acid functional groups.[1] These features allow for a variety of chemical modifications and applications, including its use as a building block in the synthesis of more complex organic molecules and pharmaceuticals.[1] This technical guide provides a summary of the available spectroscopic data for this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, a plausible experimental protocol for its synthesis and subsequent spectroscopic characterization is detailed.
Molecular and Spectroscopic Data
The molecular formula for this compound is C₁₀H₁₆O₄, with a molecular weight of approximately 200.23 g/mol and an exact mass of 200.10485899 Da.[2][3][4] Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of this compound.[2] The ¹H and ¹³C NMR spectra provide insights into the molecular symmetry and the arrangement of the carboxylic acid groups.[2] The stereochemical relationship (cis or trans) of the two carboxylic acid groups will significantly influence the number of distinct signals in the NMR spectra.[2]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Signal Type | Expected Chemical Shift (ppm) | Notes |
| Carboxylic Acid (R-COOH) | 10.0 - 13.0 | Broad singlet; position is dependent on concentration and solvent.[2] |
| Ring Protons (-CH-) | 1.5 - 2.5 | Complex multiplet patterns due to overlapping signals and multiple conformations.[2] |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Signal Type | Expected Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | 170 - 185 | |
| Ring Carbons (-CH-) | 25 - 45 | Carbons to which the carboxylic acid groups are attached will be at the lower end of this range.[2] |
| Other Ring Carbons (-CH₂-) | 20 - 35 |
Note: Specific chemical shift values are predictive and can vary based on the solvent, concentration, and the specific isomer (cis/trans).[2]
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the presence of the carboxylic acid functional groups.[2]
Table 3: Characteristic FT-IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong[2] |
| C-H Stretch | Alkane | 2850 - 3000 | Medium to Strong[2] |
| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Strong[5] |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium[5] |
| O-H Bend | Carboxylic Acid | 1395 - 1440 | Medium[5] |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.[2] The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the mass of the molecule.[2]
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Weight | 200.23 g/mol [2][3][4] |
| Exact Mass | 200.10485899 Da[2][3][4] |
| Expected Molecular Ion Peak ([M]⁺) | m/z 200.1049 |
Experimental Protocols
The synthesis of this compound can be achieved through the oxidative cleavage of a suitable precursor, such as 1,5-cyclooctadiene. The following is a plausible experimental protocol for its synthesis and characterization.
Synthesis of this compound
This procedure is based on the general principle of oxidative cleavage of alkenes to carboxylic acids.
Materials:
-
1,5-Cyclooctadiene
-
Potassium permanganate (KMnO₄) or Ozone (O₃)
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl)
-
Suitable organic solvent (e.g., acetone, dichloromethane)
-
Water
-
Sodium bisulfite (NaHSO₃) (for quenching permanganate)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-cyclooctadiene in a suitable solvent.
-
Oxidation:
-
Using KMnO₄: Slowly add an aqueous solution of potassium permanganate to the stirred solution of 1,5-cyclooctadiene. The reaction is exothermic and should be cooled in an ice bath. The disappearance of the purple permanganate color indicates the progress of the reaction.
-
Using O₃ (Ozonolysis): Bubble ozone gas through a solution of 1,5-cyclooctadiene in a suitable solvent at low temperature (e.g., -78 °C) until the solution turns blue. Follow by oxidative workup (e.g., with hydrogen peroxide).
-
-
Workup:
-
For KMnO₄: After the reaction is complete, quench any excess permanganate with sodium bisulfite until the brown manganese dioxide precipitate dissolves. Acidify the mixture with hydrochloric acid.
-
For Ozonolysis: After the ozonolysis is complete, perform an oxidative workup.
-
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to identify chemical shifts, coupling constants, and integration values.
FT-IR Spectroscopy:
-
Prepare a sample of the purified product as a KBr pellet or a thin film on a salt plate.
-
Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the carboxylic acid and alkane functional groups.
Mass Spectrometry:
-
Introduce a sample of the purified product into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.
Workflow and Pathway Diagrams
The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to Cyclooctane-1,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctane-1,5-dicarboxylic acid (CAS Number: 3724-64-9) is a saturated dicarboxylic acid featuring a flexible eight-membered carbocyclic ring.[1][2] This unique structural motif, which can exist in different conformations such as the stable boat-chair form, makes it a valuable building block in various chemical applications.[3] It serves as a precursor in the synthesis of polymers, complex organic molecules, and has potential applications in medicinal chemistry and materials science.[1][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characterization, and key applications.
Chemical and Physical Properties
The properties of the unresolved mixture are summarized in the table below. Notably, experimental data for melting point and solubility are limited in publicly accessible sources.[6]
| Property | Value | Reference(s) |
| CAS Number | 3724-64-9 | [1][2] |
| Molecular Formula | C₁₀H₁₆O₄ | [2] |
| Molecular Weight | 200.23 g/mol | [2] |
| Boiling Point (calculated) | 402.2 °C at 760 mmHg | [6] |
| Density (calculated) | 1.203 g/cm³ | [6] |
| Flash Point (calculated) | 211.2 °C | [6] |
| Refractive Index (calculated) | 1.501 | [6] |
Synthesis
The primary synthetic routes to this compound involve the construction and subsequent functionalization of the cyclooctane ring or the direct oxidation of pre-existing cyclooctane derivatives.[3]
Conceptual Synthesis Workflow
Caption: General synthesis pathway from butadiene to cis-cyclooctane-1,5-dicarboxylic acid.
Experimental Protocol: Oxidation of cis-1,5-Cyclooctanediol
A common laboratory-scale synthesis involves the oxidation of the corresponding diol. The synthesis of cis-cyclooctane-1,5-dicarboxylic acid can be achieved through the oxidation of cis-1,5-cyclooctanediol (CAS: 23418-82-8).[6][7]
Materials:
-
cis-1,5-Cyclooctanediol
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for oxidation and extraction
Procedure:
-
Dissolve cis-1,5-cyclooctanediol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C. The color of the reaction mixture will change from orange-red to green.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude dicarboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent such as water or ethyl acetate.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound. The stereochemistry (cis or trans) significantly impacts the symmetry of the molecule and, consequently, its NMR spectra.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the cyclooctane ring. The chemical shifts and coupling constants of the methine protons attached to the carbons bearing the carboxylic acid groups are diagnostic for determining the stereochemistry.[1]
-
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For the cis isomer, due to a higher degree of symmetry, fewer signals may be observed compared to the trans isomer. The carbonyl carbons of the carboxylic acid groups are expected to appear in the range of 175-185 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the presence of the carboxylic acid functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Alkane | C-H stretch | 2850-3000 |
| Carboxylic Acid | C=O stretch | 1700-1725 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of dicarboxylic acids typically shows fragmentation patterns involving the loss of water (H₂O) and carbon dioxide (CO₂).[4] The molecular ion peak [M]⁺ at m/z 200 would confirm the molecular formula C₁₀H₁₆O₄.[1] Common fragments would include [M-H₂O]⁺ and [M-COOH]⁺.
Applications
Polymer Chemistry
This compound is a valuable monomer for the synthesis of polyesters and polyamides through condensation reactions with diols and diamines, respectively.[1] The incorporation of the flexible cyclooctane ring into the polymer backbone can influence the material's thermal and mechanical properties.[1] For instance, it can be used as a comonomer in the production of polyesters to modify their properties.
Drug Development and Bioactive Molecules
The cyclooctane scaffold is of interest in drug design as a novel molecular platform.[8] While direct applications of this compound in marketed drugs are not prominent, its derivatives are explored for their potential biological activities. For example, steroid dimers containing a cyclooctane core, synthesized from cyclooctane-based precursors, have shown antiproliferative activity against several cancer cell lines.[8] The mechanism of action for some of these compounds involves the disruption of microtubule dynamics, leading to mitotic arrest and the appearance of multinucleated cells.[8]
Caption: Postulated mechanism of action for some bioactive cyclooctane derivatives.
Conclusion
This compound is a versatile chemical building block with a unique eight-membered ring structure. Its utility in polymer chemistry and as a scaffold for bioactive molecules makes it a compound of interest for further research and development. While detailed experimental data for the individual stereoisomers are not widely available, the general synthetic routes and characterization methods provide a solid foundation for its use in various scientific disciplines. Future research focusing on the specific properties of the cis and trans isomers and their respective applications will further enhance the value of this interesting dicarboxylic acid.
References
- 1. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 3724-64-9 [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound price & availability - MOLBASE [molbase.com]
- 6. Cas 3724-64-9,this compound | lookchem [lookchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS [jstage.jst.go.jp]
An In-depth Technical Guide to Cyclooctane-1,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctane-1,5-dicarboxylic acid (CAS No. 3724-64-9) is a saturated dicarboxylic acid featuring a flexible eight-membered aliphatic ring.[1][2][3] Its unique conformational properties and the presence of two reactive carboxylic acid groups make it a molecule of interest in several scientific domains, including polymer chemistry, materials science, and as a potential building block in the synthesis of complex organic molecules and pharmaceuticals.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed, albeit representative, synthetic protocol, and explores its potential, though currently underexplored, applications in drug development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 3724-64-9 | [3] |
| Molecular Formula | C₁₀H₁₆O₄ | [3][4] |
| Molecular Weight | 200.23 g/mol | [3][4] |
| Boiling Point | 402.2 °C at 760 mmHg | [2] |
| Flash Point | 211.2 °C | [2] |
| Density | 1.203 g/cm³ | [2] |
| Refractive Index | 1.501 | [2] |
Table 2: Spectroscopic Data (Predicted)
While detailed experimental spectra are not widely available in public databases, the expected spectroscopic characteristics can be predicted based on the molecule's structure.
| Spectrum Type | Feature | Predicted Chemical Shift/Range |
| ¹H NMR | Carboxylic Acid Protons (-COOH) | 10.0 - 12.0 ppm (broad singlet) |
| Methine Protons (-CH-) | 2.2 - 2.6 ppm (multiplet) | |
| Methylene Protons (-CH₂-) | 1.4 - 1.9 ppm (complex multiplets) | |
| ¹³C NMR | Carbonyl Carbon (-C=O) | 175 - 185 ppm |
| Methine Carbon (-CH-) | 40 - 50 ppm | |
| Methylene Carbons (-CH₂-) | 25 - 35 ppm | |
| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500 - 3300 cm⁻¹ (broad) |
| C=O stretch (carboxylic acid) | 1700 - 1725 cm⁻¹ | |
| C-H stretch (alkane) | 2850 - 2960 cm⁻¹ |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the oxidative cleavage of a cyclooctene precursor. A representative experimental protocol is detailed below. This protocol is based on general methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.
Proposed Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
Materials:
-
1,5-Cyclooctadiene
-
Palladium on carbon (10 wt. %)
-
Ethanol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Hydrogenation of 1,5-Cyclooctadiene to Cyclooctene
-
In a hydrogenation vessel, dissolve 1,5-cyclooctadiene (1 eq.) in ethanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by gas chromatography until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of celite to remove the catalyst.
-
Remove the ethanol under reduced pressure to yield crude cyclooctene, which can be used in the next step without further purification.
Step 2: Oxidative Cleavage of Cyclooctene
-
Prepare a solution of potassium permanganate (4 eq.) in water and cool it in an ice bath.
-
In a separate flask, dissolve the crude cyclooctene (1 eq.) in a suitable solvent (e.g., acetone or tert-butanol) and add a catalytic amount of a phase transfer catalyst if necessary.
-
Slowly add the cold potassium permanganate solution to the cyclooctene solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from hot water or an appropriate organic solvent to obtain the purified product.
Applications in Drug Development and Biological Activity
Currently, there is a notable lack of publicly available research on the specific biological activities of this compound and its direct applications in drug development. However, the structural motif of a dicarboxylic acid on a flexible aliphatic scaffold suggests potential areas for investigation. Dicarboxylic acids are known to interact with various biological targets, and the cyclooctane ring provides a unique three-dimensional structure that could be exploited for selective binding.
Hypothetical Signaling Pathway for Investigation
Given the anti-inflammatory properties of some dicarboxylic acids, a plausible, yet entirely speculative, area of investigation for this compound and its derivatives could be the modulation of inflammatory signaling pathways. For instance, it could potentially interfere with pathways involving nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinases (MAPKs), which are central to the inflammatory response.
Caption: A speculative diagram of a signaling pathway that could be a target for investigation.
Conclusion
This compound presents itself as a versatile chemical entity with a well-defined set of physical and chemical properties. While its synthesis is achievable through established organic chemistry reactions, a significant opportunity exists for further research into its biological activities and potential therapeutic applications. The information and protocols provided in this guide aim to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this intriguing molecule. Further investigation into its pharmacological profile is warranted to unlock its full potential in medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Thermodynamic Properties of Cyclooctane-1,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of cyclooctane-1,5-dicarboxylic acid. Due to a scarcity of direct experimental data for this specific molecule, this guide combines available computed data with established experimental protocols and comparative data from analogous compounds to offer a thorough understanding of its thermodynamic profile. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are working with or interested in the applications of this and related dicarboxylic acids.
Introduction
This compound, with the chemical formula C₁₀H₁₆O₄, is a dicarboxylic acid featuring a flexible eight-membered carbon ring.[1] This structural motif imparts unique conformational properties that can influence its physical and chemical behavior. The presence of two carboxylic acid groups makes it a valuable monomer for the synthesis of polyesters and other polymers, as well as a building block in the synthesis of more complex organic molecules.[1][2] A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and predicting the stability and behavior of materials derived from it.
This guide summarizes the known and estimated thermodynamic parameters of this compound, details the experimental methods for their determination, and provides visualizations of key experimental workflows and chemical transformations.
Physicochemical and Computed Thermodynamic Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₄ | [3] |
| Molecular Weight | 200.23 g/mol | [3] |
| CAS Number | 3724-64-9 | [3] |
| Topological Polar Surface Area | 74.6 Ų | [3] |
| Complexity | 192 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [4] |
| XLogP3 | 1.6 | [3] |
Note: The thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy for this compound have not been experimentally determined and reported in publicly available literature. The values for related compounds can be found in databases like the NIST WebBook.[5] Computational methods can provide estimations for these properties.[6]
Experimental Protocols for Thermodynamic Property Determination
The following sections detail the standard experimental procedures for determining the key thermodynamic properties of organic compounds like this compound. These protocols are based on established methodologies for similar dicarboxylic acids.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion (ΔH°c) is a fundamental thermodynamic property that can be experimentally determined using a bomb calorimeter.[7][8] From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.[9][10][11]
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.[12]
Apparatus:
-
Oxygen Bomb Calorimeter (e.g., Parr 6200 Series)[7]
-
High-precision thermometer (resolution of ±0.001 °C)
-
Pellet press
-
Analytical balance (readability ±0.1 mg)
-
Ignition unit
-
Crucible (platinum or fused silica)
Procedure:
-
Sample Preparation: A pellet of approximately 1 gram of this compound is prepared using a pellet press. The exact mass of the pellet is recorded.
-
Bomb Assembly: The pellet is placed in the crucible, and a fuse wire of known mass and combustion energy is attached to the electrodes of the bomb, making contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's Dewar vessel. The system is allowed to come to thermal equilibrium, and the initial temperature is recorded.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The lengths of the unburned fuse wire are measured to determine the amount that was consumed. The bomb washings are collected to analyze for the formation of nitric acid (from any residual nitrogen) and other acids.
-
Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[7]
-
Calculation: The heat of combustion at constant volume (ΔU°c) is calculated from the temperature change and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The enthalpy of combustion (ΔH°c) is then calculated from ΔU°c using the relationship ΔH = ΔU + Δ(PV). Finally, the standard enthalpy of formation (ΔH°f) is calculated using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of Heat Capacity and Enthalpies of Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for determining the enthalpies of phase transitions, such as melting and crystallization.[13][14][15]
Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[16]
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)
-
Hermetically sealed sample pans (e.g., aluminum)
-
Analytical balance
-
Crimping press for sealing pans
Procedure:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a sample pan. The pan is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc).
-
Measurement Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range. To impose a standard thermal history, a heat-cool-heat cycle is often employed.[15]
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity of the sample is determined from the displacement of the DSC baseline relative to a baseline run with empty pans and a run with a standard material of known heat capacity (e.g., sapphire).
-
Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): The melting of the sample appears as an endothermic peak on the DSC thermogram. The peak onset temperature is typically taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.
-
Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, a glass transition may be observed as a step-like change in the baseline of the DSC curve.
-
Mandatory Visualizations
Experimental Workflow for Thermodynamic Property Determination
The following diagram illustrates the general workflow for the experimental determination of the key thermodynamic properties of an organic compound like this compound.
Caption: Experimental workflow for determining thermodynamic properties.
Polyester Synthesis via Polycondensation
This compound is a monomer used in the synthesis of polyesters through a polycondensation reaction with a diol. The following diagram illustrates this chemical transformation.
Caption: Polycondensation of this compound and a diol.
Conformational Considerations
The cyclooctane ring is known for its conformational complexity, with several conformers having comparable energy levels. The most stable conformation is generally the boat-chair form.[1] The specific substitution pattern of the carboxylic acid groups in this compound will influence the population of different conformers. These conformational dynamics can have a significant impact on the entropy of the molecule.[17][18] The flexibility of the ring and the potential for intramolecular hydrogen bonding between the carboxylic acid groups can affect the overall thermodynamic stability.
Conclusion
While direct experimental thermodynamic data for this compound are currently lacking, this guide provides a framework for understanding and determining its thermodynamic properties. By utilizing computational estimations and applying established experimental protocols for analogous compounds, researchers can obtain the necessary data for their applications. The conformational flexibility of the cyclooctane ring is a key feature that should be considered when evaluating the thermodynamic behavior of this molecule and its derivatives. This guide serves as a foundational resource to support further research and development in areas utilizing this compound.
References
- 1. This compound|CAS 3724-64-9 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C10H16O4 | CID 273850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Explosion Dynamics Laboratory [shepherd.caltech.edu]
- 6. cccbdb.nist.gov [cccbdb.nist.gov]
- 7. biopchem.education [biopchem.education]
- 8. academic.oup.com [academic.oup.com]
- 9. google.com [google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. torontech.com [torontech.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
"solubility of cyclooctane-1,5-dicarboxylic acid in different solvents"
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of cyclooctane-1,5-dicarboxylic acid. In the absence of specific quantitative experimental data in publicly accessible literature, this document outlines the predicted solubility of the compound in various solvents based on fundamental chemical principles and data from analogous structures. Furthermore, a detailed, generic experimental protocol for determining the solubility of a solid organic compound is provided to guide researchers in generating empirical data.
Introduction
This compound is a cyclic organic compound with the molecular formula C10H16O4.[1][2] Its structure, featuring a nonpolar eight-carbon ring and two polar carboxylic acid groups, results in a complex solubility profile that is critical for its application in polymer synthesis, coordination chemistry, and as a building block for pharmaceuticals.[1] Understanding the solubility of this compound is paramount for designing synthetic routes, purification processes, and formulation strategies.
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. This guide, therefore, aims to provide a robust predictive analysis of its solubility and a practical framework for its experimental determination.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physical and chemical properties. Key properties of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C10H16O4 | [1][2] |
| Molecular Weight | 200.23 g/mol | [2][3] |
| Appearance | Not Available | [1] |
| Melting Point | Not Available | [1] |
| Boiling Point | 402.2°C at 760 mmHg | [1] |
| Density | 1.203 g/cm³ | [1] |
| XLogP3 | 1.6 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
The presence of two carboxylic acid groups allows for hydrogen bonding, while the large cyclooctane ring contributes to its nonpolar character. The XLogP3 value of 1.6 suggests a moderate lipophilicity.
Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The dual nature of this compound, with both polar and nonpolar regions, suggests that its solubility will be highly dependent on the solvent's properties.
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)
The carboxylic acid groups can form hydrogen bonds with protic solvents. However, the large, nonpolar cyclooctane ring is expected to significantly hinder solubility in water. For smaller dicarboxylic acids, solubility in water decreases as the carbon chain length increases.[4] Therefore, this compound is predicted to have low solubility in water. In alcohols like ethanol and methanol, the presence of an alkyl group in the solvent can better solvate the nonpolar ring, leading to a higher predicted solubility compared to water.
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF)
Polar aprotic solvents can act as hydrogen bond acceptors but not donors. Solvents like acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are generally good solvents for dicarboxylic acids.[5][6][7] It is anticipated that this compound will exhibit good solubility in these solvents.
Nonpolar Solvents (e.g., Hexane, Toluene)
The large nonpolar cyclooctane ring suggests some affinity for nonpolar solvents. However, the highly polar carboxylic acid groups will likely lead to poor solubility in solvents like hexane and toluene, as the solvent molecules cannot effectively solvate these polar functionalities.
Basic Aqueous Solutions (e.g., aq. NaOH, aq. NaHCO3)
Dicarboxylic acids will react with bases to form carboxylate salts. This deprotonation will significantly increase the polarity of the molecule, leading to a substantial increase in aqueous solubility.[4] Therefore, this compound is expected to be highly soluble in aqueous base solutions.
Predicted Solubility Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The large nonpolar cyclooctane ring counteracts the polarity of the two carboxylic acid groups. |
| Ethanol, Methanol | Soluble | The alkyl portion of the alcohol can solvate the nonpolar ring, while the hydroxyl group interacts with the carboxylic acids. | |
| Polar Aprotic | Acetone, DMSO, DMF | Soluble to Very Soluble | These solvents can effectively solvate the dicarboxylic acid molecule. |
| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The highly polar carboxylic acid groups are not well-solvated by nonpolar solvents. |
| Basic Aqueous | 5% aq. NaOH, 5% aq. NaHCO3 | Very Soluble | The carboxylic acid groups are deprotonated to form highly polar and water-soluble carboxylate salts. |
Experimental Protocol for Solubility Determination
The following is a general procedure for determining the solubility of a solid organic compound like this compound. This method is based on the isothermal equilibrium technique.
Materials and Equipment
-
This compound (solute)
-
Selected solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Record the volume of the filtered solution.
-
-
Quantification:
-
Determine the mass of the collected solution.
-
Remove the solvent from the volumetric flask (e.g., by evaporation under reduced pressure or in a fume hood).
-
Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.
-
The mass of the dissolved solid can be calculated by difference.
-
Alternatively, the concentration of the solute in the filtered solution can be determined using a suitable analytical technique such as HPLC, UV-Vis spectroscopy (if the compound has a chromophore), or acid-base titration. A calibration curve should be prepared for instrumental methods.
-
-
Data Analysis:
-
Calculate the solubility in desired units (e.g., g/100 mL, mol/L).
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for experimental solubility determination.
Conclusion
References
- 1. Cas 3724-64-9,this compound | lookchem [lookchem.com]
- 2. This compound | C10H16O4 | CID 273850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 6. Studies of Solubility of Dicarboxilic Acid Mixtures in Organic Solvents - Neliti [neliti.com]
- 7. researchgate.net [researchgate.net]
Cyclooctane-1,5-dicarboxylic Acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctane-1,5-dicarboxylic acid, a fascinating and versatile chemical entity, is gaining attention in various scientific fields. Its unique structural framework, characterized by an eight-membered carbocyclic ring substituted with two carboxylic acid moieties, offers a compelling platform for the synthesis of novel polymers, advanced materials, and potentially, new therapeutic agents. The conformational flexibility of the cyclooctane ring, primarily existing in a stable boat-chair conformation, combined with the reactive carboxylic acid groups, makes it a valuable building block in organic synthesis.[1] This technical guide provides a comprehensive review of the current literature on this compound, focusing on its synthesis, physicochemical properties, and potential applications, with a particular emphasis on its relevance to drug development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄ | [2] |
| Molecular Weight | 200.23 g/mol | [2] |
| CAS Number | 3724-64-9 | [2] |
| Boiling Point | 402.2 °C at 760 mmHg | [2] |
| Density | 1.203 g/cm³ | [2] |
| Flash Point | 211.2 °C | [2] |
| Vapor Pressure | 1.36E-07 mmHg at 25°C | [2] |
| Refractive Index | 1.501 | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the oxidative cleavage of the corresponding cycloalkene, cyclooctene. This method can achieve yields exceeding 70% under optimized conditions.[1]
General Experimental Protocol: Oxidative Cleavage of Cyclooctene
This protocol describes a general method for the synthesis of this compound from cyclooctene. Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
Cyclooctene
-
Oxidizing agent (e.g., Potassium permanganate, Ozone, Ruthenium tetroxide with a co-oxidant)
-
Solvent (e.g., Acetone, Dichloromethane, Water)
-
Acid or base for pH adjustment and workup (e.g., Sulfuric acid, Sodium hydroxide)
-
Sodium bisulfite (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclooctene in a suitable solvent and cool the mixture in an ice bath.
-
Oxidation: Slowly add a solution of the oxidizing agent to the stirred cyclooctene solution. The reaction temperature should be carefully monitored and maintained.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a reducing agent like sodium bisulfite until the oxidant is consumed.
-
Workup: Acidify the reaction mixture with a suitable acid (e.g., 10% sulfuric acid) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound. While experimental spectra are not widely available in the public domain, predicted spectroscopic data provides valuable guidance for characterization.
| Spectroscopic Data (Predicted) | |
| ¹H NMR | |
| Chemical Shift (ppm) | Protons |
| 10.0 - 12.0 | Carboxylic acid protons (-COOH) |
| 2.0 - 2.5 | Methine protons (-CH-) adjacent to carboxyl groups |
| 1.4 - 1.8 | Methylene protons (-CH₂-) of the cyclooctane ring |
| ¹³C NMR | |
| Chemical Shift (ppm) | Carbon Atoms |
| 175 - 180 | Carboxylic acid carbons (-COOH) |
| 40 - 45 | Methine carbons (-CH-) adjacent to carboxyl groups |
| 25 - 30 | Methylene carbons (-CH₂-) of the cyclooctane ring |
| FT-IR | |
| Wavenumber (cm⁻¹) | Functional Group |
| 2800 - 3300 (broad) | O-H stretch of the carboxylic acid |
| ~1700 | C=O stretch of the carboxylic acid |
Applications
Materials Science
This compound serves as a valuable monomer in the synthesis of polyesters and polyamides. The incorporation of the cyclooctane ring into the polymer backbone can impart unique properties such as improved thermal stability and mechanical strength.[1]
Drug Development
While direct pharmacological studies on this compound are limited, its structural features suggest several potential applications in drug development.
-
Scaffold for New Chemical Entities: The rigid yet flexible cyclooctane core can serve as a three-dimensional scaffold for the design of novel drug candidates. The dicarboxylic acid functional groups provide convenient handles for the attachment of various pharmacophores.
-
Linker Molecule: The dicarboxylic acid can act as a linker to connect two active pharmacophores, creating bifunctional molecules or prodrugs.
-
Potential for Bioactivity: Dicarboxylic acids are known to interact with various biological targets. While not directly demonstrated for the cyclooctane derivative, analogous dicarboxylic acids have shown inhibitory activity against pro-inflammatory cytokines, suggesting a potential avenue for investigation.[1]
Experimental Workflows and Signaling Pathways
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Caption: A logical workflow for the synthesis and subsequent characterization of this compound.
Hypothetical Anti-Inflammatory Signaling Pathway
Based on the known activities of analogous dicarboxylic acids, a hypothetical signaling pathway for the potential anti-inflammatory effects of this compound derivatives is proposed. Disclaimer: This pathway is speculative and requires experimental validation.
Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of a this compound derivative.
Conclusion
This compound is a molecule with considerable potential, primarily as a monomer for advanced materials. While its application in drug development is currently underexplored, its unique conformational properties and the presence of versatile carboxylic acid handles make it an attractive scaffold for medicinal chemistry exploration. Future research should focus on developing efficient and scalable synthetic protocols, undertaking comprehensive spectroscopic characterization, and, most importantly, exploring the biological activities of its derivatives. The investigation of its potential as an anti-inflammatory, anti-viral, or anti-cancer agent, based on the activities of structurally related compounds, could unveil novel therapeutic opportunities.
References
An In-depth Technical Guide to the Safety and Handling of Cyclooctane-1,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of cyclooctane-1,5-dicarboxylic acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a cyclic organic compound with a molecular formula of C10H16O4.[1][2] It features an eight-carbon cyclooctane ring with two carboxylic acid groups at the 1 and 5 positions.[1] This structure allows it to form stable complexes with various metal ions, making it a subject of interest in coordination chemistry and as a building block in the synthesis of more complex molecules and pharmaceuticals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H16O4 | [1][2] |
| Molecular Weight | 200.23 g/mol | [2][3] |
| CAS Number | 3724-64-9 | [1][3] |
| Boiling Point | 402.2°C at 760 mmHg | [1] |
| Flash Point | 211.2°C | [1] |
| Density | 1.203 g/cm³ | [1] |
| Vapor Pressure | 1.36E-07 mmHg at 25°C | [1] |
| Refractive Index | 1.501 | [1] |
| Melting Point | Not Available | [1] |
| Solubility | Not Available | [1] |
Table 2: Predicted Spectroscopic Data for this compound [4]
| Nucleus | Signal Type | Expected Chemical Shift (ppm) | Notes |
| ¹H | Carboxylic Acid (R-COOH) | 10.0 - 13.0 | Broad singlet, position is concentration and solvent dependent. |
| ¹H | Ring Protons (-CH-) | 1.5 - 2.5 | Complex multiplet patterns due to overlapping signals and multiple conformations. |
| ¹³C | Carbonyl (C=O) | 170 - 185 | |
| ¹³C | Ring Carbons (-CH-) | 30 - 50 | Carbons to which the carboxylic acid groups are attached. |
| ¹³C | Ring Carbons (-CH2-) | 20 - 40 |
Note: Specific chemical shift values are predictive and can vary based on the solvent, concentration, and specific isomer (cis/trans).[4]
Safety and Handling
Currently, specific toxicological data for this compound is limited, and it is recommended to handle it with the care afforded to a new chemical entity. The following guidelines are based on general principles for handling laboratory chemicals.
2.1. Hazard Identification
2.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
2.3. Handling and Storage
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
2.4. First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Experimental Protocols
3.1. Synthesis of this compound from Cyclooctene
A common method for the synthesis of this compound involves the oxidative cleavage of cyclooctene.[4] The following is a generalized protocol based on this method.
Materials:
-
Cyclooctene
-
Hydrogen peroxide (H₂O₂)
-
Tungsten-based catalyst (e.g., sodium tungstate)
-
Solvent (e.g., water or a suitable organic solvent)
-
Acid for workup (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclooctene and the tungsten-based catalyst in the chosen solvent.
-
Oxidation: Slowly add hydrogen peroxide to the reaction mixture. The reaction may be exothermic, and cooling may be necessary to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Yields for this method can exceed 70% under optimized conditions, though by-products such as adipic acid and suberic acid may also be formed.[4]
Potential Biological Activity and Signaling Pathways
While direct biological activity data for this compound is not extensively documented, analogous dicarboxylic acids have been shown to exhibit anti-inflammatory properties.[4] For instance, some dicarboxylic acids inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α through the modulation of the ERK/JNK signaling pathway.[4] This suggests a potential area of investigation for this compound in drug development.
A hypothetical signaling pathway illustrating this potential anti-inflammatory action is presented below.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should always consult the most recent Safety Data Sheet (SDS) provided by the supplier and conduct a thorough risk assessment before handling this chemical.
References
An In-depth Technical Guide to Cyclooctane-1,5-dicarboxylic Acid for Researchers and Drug Development Professionals
Introduction: Cyclooctane-1,5-dicarboxylic acid (CAS No. 3724-64-9) is a cyclic organic compound featuring an eight-carbon ring with two carboxylic acid functional groups.[1] Its unique structural properties, including the conformationally flexible cyclooctane ring, make it a valuable building block in various chemical syntheses.[2] This guide provides an overview of its chemical suppliers, physical and chemical properties, relevant experimental protocols, and potential applications in research and development.
Chemical Suppliers
This compound is available from various chemical suppliers that cater to research and bulk synthesis needs. When sourcing this chemical, it is crucial to verify purity and obtain a certificate of analysis.
Key Suppliers and Platforms:
-
Benchchem: Lists this compound for research purposes.[2]
-
LookChem: Provides information on the compound and connects buyers with manufacturers.[1]
-
ECHEMI: A platform listing manufacturers and suppliers, such as Dayang Chem (Hangzhou) Co., Ltd., which offers the compound in various quantities.[3][4]
-
MOLBASE: An online marketplace that lists suppliers like Hangzhou J&H Chemical Co., Ltd. and Ibookbio, offering different purities and packaging sizes.[5]
It is recommended to request quotes and lead times directly from these suppliers to ensure availability and pricing.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. This data is compiled from various chemical databases and supplier information.
| Property | Value | Source(s) |
| CAS Number | 3724-64-9 | [1][2][3][4][6] |
| Molecular Formula | C₁₀H₁₆O₄ | [1][2][3][4][6] |
| Molecular Weight | 200.23 g/mol | [2][3][4][6] |
| IUPAC Name | This compound | [2][6] |
| Boiling Point | 402.2°C at 760 mmHg | [1][2] |
| Density | 1.203 g/cm³ | [1][2] |
| Flash Point | 211.2°C | [1][2] |
| Vapor Pressure | 1.36E-07 mmHg at 25°C | [1][2] |
| Refractive Index | 1.501 | [1][2] |
| ¹H NMR | Carboxylic Acid: 10.0-13.0 ppm (broad singlet) Ring Protons: 1.5-2.5 ppm (complex multiplet) | [2] (Predicted) |
| ¹³C NMR | Carbonyl: ~175-185 ppm Ring Carbons: ~25-45 ppm | [2] (Predicted) |
| InChI Key | RGXHXYGKBCOAFK-UHFFFAOYSA-N | [2][3][6] |
Experimental Protocols
The following sections detail methodologies for the synthesis and purification of this compound and its derivatives, based on established chemical principles.
A primary route for synthesizing this compound involves the oxidation of cyclooctene. The mechanism includes several key steps.[2]
Protocol:
-
Epoxidation: The cyclooctene double bond is reacted with a catalyst and hydrogen peroxide (H₂O₂) to form a cyclooctene oxide intermediate.
-
Hydrolysis: The epoxide ring is opened through hydrolysis to yield cyclooctane-1,2-diol.
-
Oxidation: The diol undergoes further oxidation, which cleaves the C-C bond between the hydroxyl-bearing carbons. This cleavage results in the formation of two carboxylic acid groups at the 1 and 5 positions of the cyclooctane skeleton.
-
Purification: The final product can be purified by crystallization. Yields for this method can surpass 70% under optimized conditions, though byproducts like adipic and suberic acid may also form.[2]
For dicarboxylic acids, crystallization is a common and effective purification method.
Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethyl acetate.[7]
-
Cooling: Cool the solution slowly to room temperature, and then in an ice-salt bath to induce crystallization.
-
Filtration: Filter the deposited pure dicarboxylic acid crystals from the cold solvent.
-
Drying: Wash the crystals with a small amount of cold solvent and dry under vacuum to remove any residual solvent.
Applications and Research Directions
This compound serves as a versatile building block in organic synthesis and materials science.[1][2] Its bifunctional nature allows for a range of chemical transformations.
The two carboxylic acid groups can be readily converted into other functional groups, such as esters and amides, or used to synthesize polymers.[2] This makes it a valuable precursor for creating complex molecules and materials with enhanced thermal or mechanical properties.[2]
Caption: Derivatization of this compound.
While direct biological activity data for this compound is limited, analogous dicarboxylic acids have been shown to inhibit pro-inflammatory cytokines by modulating the ERK/JNK signaling pathway.[2] This suggests a potential area of investigation for its use in developing novel therapeutic agents.
The following workflow outlines a potential experimental approach to investigate these properties.
Caption: Workflow to Probe Anti-inflammatory Activity.
The dicarboxylate structure allows for the formation of stable complexes with various metal ions, making it a useful ligand in coordination chemistry and the development of metal-organic frameworks (MOFs).[1]
Caption: General Synthetic Route to the Core Structure.
References
- 1. Cas 3724-64-9,this compound | lookchem [lookchem.com]
- 2. This compound|CAS 3724-64-9 [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. 1,5-Cyclooctanedicarboxylic acid-Molbase [molbase.com]
- 6. This compound | C10H16O4 | CID 273850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Cycloaddition Reactions for the Synthesis of Cyclooctane Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclooctane motif is a prevalent structural feature in a wide array of natural products and pharmacologically active molecules. Its inherent conformational flexibility and the entropic challenge of forming eight-membered rings have made its synthesis a significant endeavor in organic chemistry. Cycloaddition reactions have emerged as powerful and atom-economical strategies for the construction of the cyclooctane core, offering elegant solutions to control stereochemistry and functionalization. This technical guide provides a comprehensive overview of key cycloaddition methodologies for the synthesis of cyclooctane and its derivatives, with a focus on experimental protocols, quantitative data, and mechanistic insights.
[4+4] Cycloaddition Reactions
The [4+4] cycloaddition, the dimerization of a 1,3-diene, is a direct and efficient method for the construction of cyclooctadiene rings. This transformation can be achieved through either transition-metal catalysis or photochemical activation.
Iron-Catalyzed [4+4] Cycloaddition of 1,3-Dienes
Recent advancements in iron catalysis have provided highly selective and practical methods for the [4+4] cyclodimerization of 1,3-dienes. The use of well-defined iron complexes bearing 2-(imino)pyridine ligands has enabled remarkable control over regioselectivity and diastereoselectivity.[1][2]
Experimental Protocol: Iron-Catalyzed [4+4] Cycloaddition of Isoprene [3]
A notable application of this methodology is the synthesis of 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), a precursor to the high-performance biofuel 1,4-dimethylcyclooctane (DMCO).[3][4]
-
Materials:
-
[(MePI)FeCl(μ-Cl)]2 (MePI = [2-(2,6-(CH3)2-C6H3–N=C(CH3))–C5H4N])
-
Isoprene (purified to remove inhibitors and oligomers)
-
Methylmagnesium chloride (MeMgCl) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure (In situ catalyst activation):
-
In a nitrogen-filled glovebox, a flame-dried reaction vessel is charged with the iron precatalyst, [(MePI)FeCl(μ-Cl)]2 (0.025 mol%).
-
Anhydrous THF is added, followed by the slow addition of MeMgCl solution (typically 2 equivalents per iron center) at room temperature. The mixture is stirred for a specified period to ensure complete activation of the catalyst.
-
The purified isoprene is then added to the activated catalyst solution.
-
The reaction is stirred at a controlled temperature (e.g., room temperature) for 24 hours. Caution: The [4+4] cycloaddition of 1,3-dienes is highly exothermic. Proper heat transfer and temperature control are crucial, especially on a preparative scale, to prevent dangerous pressure build-up.[3]
-
Upon completion, the reaction is quenched, and the product, 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), is isolated and purified by distillation.
-
Quantitative Data:
| Diene | Catalyst Loading (mol%) | Yield (%) | Regioselectivity | Diastereoselectivity (cis:trans) | Reference |
| Isoprene | 0.025 | 92 | >97:3 | - | [3] |
| (E)-1,3-pentadiene | 0.5 | 85 | >98:2 | >98:2 | [1] |
| 2,4-Hexadiene | 1.0 | 95 | - | >98:2 | [1] |
Mechanism:
The proposed catalytic cycle for the iron-catalyzed [4+4] cycloaddition involves the coordination of two diene molecules to a reduced iron center, followed by oxidative cyclization to form a bis(allyl)iron intermediate. Subsequent allyl isomerization and C-C bond-forming reductive elimination deliver the cyclooctadiene product and regenerate the active iron catalyst.[1][2] The steric and electronic properties of the ligand play a crucial role in controlling the regio- and diastereoselectivity of the reaction.
Photochemical [4+4] Cycloaddition of 2-Pyridones
Photochemical [4+4] cycloaddition offers a powerful, metal-free alternative for the synthesis of eight-membered rings.[5] The photodimerization of 2-pyridones, for instance, can yield rigid, polycyclic products containing a 1,5-cyclooctadiene core.[6]
Experimental Protocol: Selective Intermolecular Photochemical [4+4] Cycloaddition [2][7]
-
Materials:
-
N-butyl-2-pyridone
-
4-methoxy-2-pyridone
-
Acetonitrile (spectroscopic grade)
-
-
Procedure:
-
A solution of N-butyl-2-pyridone and an excess of 4-methoxy-2-pyridone in acetonitrile is prepared in a quartz photoreactor. The use of an excess of 4-methoxy-2-pyridone is crucial as it does not photodimerize itself but participates in the cross-cycloaddition.
-
The solution is deoxygenated by purging with nitrogen or argon for an extended period.
-
The reaction mixture is irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter) while maintaining a constant temperature.
-
The progress of the reaction is monitored by techniques such as TLC or NMR.
-
Upon completion, the solvent is removed under reduced pressure, and the desired trans-cycloadduct is isolated and purified by chromatography.
-
Quantitative Data:
| Reactant 1 | Reactant 2 (excess) | Yield of Cross-Adduct (%) | Diastereoselectivity | Reference |
| N-butyl-2-pyridone | 4-methoxy-2-pyridone | up to 51 | trans favored | [2] |
Mechanism:
The photochemical [4+4] cycloaddition is a symmetry-allowed process that proceeds through the excitation of one diene molecule to its first singlet excited state. This excited state then interacts with a ground-state diene molecule to form an exciplex, which subsequently collapses to the cyclooctadiene product.[1] The stereochemical outcome of the reaction is often governed by the orbital symmetry rules and the stability of the transition states.
[6+2] Cycloaddition Reactions
Transition metal-catalyzed [6+2] cycloadditions provide a versatile entry into eight-membered carbocyclic and heterocyclic systems.[8] These reactions typically involve the coupling of a 6π-electron component with a 2π-electron component.
Rhodium-Catalyzed Intramolecular [6+2] Cycloaddition of Vinylcyclobutanones
A notable example of a [6+2] cycloaddition involves the intramolecular reaction of vinylcyclobutanones with tethered alkenes, catalyzed by rhodium(I) complexes. This reaction proceeds via a ring-opening of the cyclobutanone to generate a 6π-electron system in situ.
Experimental Protocol: Rh(I)-Catalyzed [6+2] Cycloaddition of a Tethered Alkene with a Vinylcyclobutanone
-
Materials:
-
Substituted 2-vinylcyclobutanone with a tethered alkene
-
[Rh(CO)2Cl]2
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
-
Procedure:
-
To a solution of the vinylcyclobutanone substrate in the chosen solvent, the rhodium catalyst is added under an inert atmosphere.
-
The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for a designated period.
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the solvent is evaporated, and the resulting cis-fused cyclooctatriene is purified by column chromatography.
-
Quantitative Data:
| Substrate Tether | Catalyst | Yield (%) | Reference |
| -(CH2)3- | [Rh(CO)2Cl]2 | 75 | (Based on review, specific primary source needed for full details) |
| -O(CH2)2- | [Rh(CO)2Cl]2 | 82 | (Based on review, specific primary source needed for full details) |
Mechanism:
The proposed mechanism for the rhodium-catalyzed [6+2] cycloaddition of vinylcyclobutanones involves the oxidative addition of the Rh(I) catalyst to the C-C bond of the cyclobutanone, leading to a rhodacyclopentanone intermediate. This intermediate then undergoes a β-carbon elimination to form a seven-membered rhodacycle, which can be considered a 6π system. Subsequent insertion of the tethered alkene and reductive elimination furnishes the eight-membered ring product.
Intramolecular [4+2] Cycloaddition (Diels-Alder Reaction)
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the synthesis of complex polycyclic systems. While not a direct method for forming simple cyclooctane rings, it is frequently employed to construct fused or bridged systems where a six-membered ring is part of a larger cyclooctane-containing framework.[9] The stereochemical outcome of the IMDA reaction is often highly predictable, making it a valuable strategy in total synthesis.[9][10]
General Considerations:
The success and stereoselectivity of an IMDA reaction are influenced by the length and nature of the tether connecting the diene and dienophile, as well as the substitution pattern on both reacting partners. Lewis acid catalysis can often accelerate the reaction and enhance stereoselectivity.[11]
Experimental Workflow:
The general workflow for an IMDA approach to a cyclooctane-containing target involves the synthesis of a precursor molecule containing both a diene and a dienophile connected by a suitable tether. This precursor is then subjected to thermal or Lewis acid-catalyzed cyclization to afford the desired polycyclic product.
Other Cycloaddition Strategies
While [4+4], [6+2], and [4+2] cycloadditions are the most common strategies, other methods have also been developed for the synthesis of eight-membered rings.
[4+2+2] Cycloaddition Reactions
Transition metal-catalyzed [4+2+2] cycloadditions have emerged as a powerful method for the construction of bicyclic eight-membered ring systems.[3][4] These reactions typically involve the coupling of a diene, an alkene or alkyne, and another two-atom component. Rhodium catalysts have been particularly effective in promoting these transformations.
Conclusion
Cycloaddition reactions offer a diverse and powerful toolbox for the synthesis of cyclooctane rings, a critical scaffold in medicinal chemistry and natural product synthesis. The choice of cycloaddition strategy depends on the desired substitution pattern, stereochemistry, and the overall synthetic plan. Transition-metal catalysis, particularly with iron and rhodium, has enabled highly efficient and selective [4+4] and [6+2] cycloadditions. Photochemical methods provide a valuable metal-free alternative for [4+4] cycloadditions. While intramolecular [4+2] Diels-Alder reactions are more suited for constructing complex polycyclic systems, they remain a cornerstone of synthetic strategy for targets incorporating a cyclooctane framework. The continued development of novel catalysts and cycloaddition methodologies will undoubtedly lead to even more elegant and efficient syntheses of complex cyclooctane-containing molecules.
References
- 1. 4+4 Photocycloaddition - Wikipedia [en.wikipedia.org]
- 2. Selective Intermolecular Photo-[4 + 4]-cycloaddition with 2-Pyridone Mixtures. 2. Preparation of (1alpha,2beta,5beta,6alpha)-3-Butyl- 9-methoxy-3,7-diazatricyclo[4.2.2.2(2,5)]dodeca-9,11-diene-4,8-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intermolecular transition metal-catalyzed [4 + 2 + 2] cycloaddition reactions: a new approach to the construction of eight-membered rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochemical Cycloaddition Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel reaction pathways for 2-pyridone [4+4] photoadducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intramolecular Diels–Alder cycloaddition - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Oxidative Cleavage of Cyclooctene for Dicarboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary methods for the oxidative cleavage of cyclooctene to synthesize suberic acid (octanedioic acid), a valuable dicarboxylic acid intermediate in various industrial applications, including polymers, plasticizers, and pharmaceuticals. This document details and compares the most common synthetic routes: ozonolysis, potassium permanganate oxidation, and modern catalytic methods employing ruthenium and tungsten complexes.
Introduction
The oxidative cleavage of the carbon-carbon double bond in cyclooctene is a direct and efficient strategy for the synthesis of the linear eight-carbon dicarboxylic acid, suberic acid. The choice of method depends on factors such as desired yield and purity, cost of reagents, safety considerations, and environmental impact. This guide will explore the nuances of each major technique, providing detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Core Methodologies and Experimental Protocols
Ozonolysis with Oxidative Work-up
Ozonolysis is a classic and highly effective method for the cleavage of alkenes. The reaction proceeds in two steps: the initial reaction with ozone to form an ozonide intermediate, followed by an oxidative work-up to convert the intermediate to the desired carboxylic acid.[1][2]
Experimental Protocol:
A representative procedure adapted from a similar ozonolysis reaction.[3]
Materials:
-
Cyclooctene
-
Methanol (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
Ozone (O₃)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Sodium Bicarbonate (NaHCO₃)
-
p-Toluenesulfonic acid (TsOH) (optional, for alternative work-up)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of cyclooctene (1 equivalent) in a mixture of dichloromethane and methanol is cooled to -78 °C in a dry ice/acetone bath.[3]
-
A stream of ozone gas is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.[3]
-
The excess ozone is removed by bubbling dry nitrogen or oxygen through the solution until the blue color disappears.[3]
-
For the oxidative work-up, the cold solution is carefully treated with an excess of 30% hydrogen peroxide.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the careful addition of a reducing agent for peroxides, such as dimethyl sulfide, if necessary, followed by the removal of the solvents under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude suberic acid.
-
The crude product can be purified by recrystallization.
Logical Workflow for Ozonolysis:
Caption: Workflow for the synthesis of suberic acid via ozonolysis of cyclooctene.
Potassium Permanganate Oxidation
Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can cleave the double bond of cyclooctene to directly form the potassium salt of suberic acid.[4] The use of a phase-transfer catalyst (PTC) is highly recommended to facilitate the reaction between the aqueous permanganate and the organic cyclooctene phase, improving reaction rates and yields.
Experimental Protocol:
A generalized procedure for permanganate oxidation under phase-transfer catalysis.
Materials:
-
Cyclooctene
-
Potassium Permanganate (KMnO₄)
-
Phase-Transfer Catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Toluene or other suitable organic solvent
-
Hydrochloric Acid (HCl)
-
Sodium Bisulfite (NaHSO₃)
Procedure:
-
A mixture of cyclooctene, an organic solvent (e.g., toluene), and the phase-transfer catalyst is prepared in a reaction flask.
-
A solution of potassium permanganate and a base (e.g., NaOH) in water is added to the organic mixture.
-
The biphasic mixture is stirred vigorously at a controlled temperature (e.g., 60-80 °C). The progress of the reaction can be monitored by the disappearance of the purple permanganate color.
-
After the reaction is complete, the mixture is cooled, and the excess permanganate is quenched by the addition of sodium bisulfite until the purple color is discharged and a brown precipitate of manganese dioxide (MnO₂) forms.
-
The MnO₂ is removed by filtration.
-
The aqueous layer is separated and acidified with concentrated hydrochloric acid to precipitate the suberic acid.
-
The precipitated suberic acid is collected by filtration, washed with cold water, and dried. Recrystallization from water or another suitable solvent can be performed for further purification.
Signaling Pathway for Phase-Transfer Catalysis:
Caption: Mechanism of phase-transfer catalyzed oxidation of cyclooctene.
Catalytic Oxidation with Hydrogen Peroxide
Modern, "green" approaches to the oxidative cleavage of cyclooctene utilize catalytic amounts of transition metals, such as tungsten or ruthenium, with hydrogen peroxide as the terminal oxidant. These methods are often performed under phase-transfer conditions to enhance efficiency.
Tungsten-based catalysts, often in the form of sodium tungstate (Na₂WO₄) or a more complex phosphotungstate, are effective for the oxidative cleavage of alkenes with hydrogen peroxide.
Experimental Protocol:
Based on a patented method for cyclooctene oxidation.[5]
Materials:
-
Cyclooctene
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Sodium Tungstate (Na₂WO₄) or a tetraalkylammonium perrhenate/ionic liquid catalyst system
-
Phase-Transfer Catalyst (e.g., a quaternary ammonium salt)
-
A suitable solvent system (e.g., an ionic liquid or a biphasic system)
Procedure:
-
Cyclooctene, the tungsten catalyst, and the phase-transfer catalyst are mixed in the chosen solvent system.
-
Hydrogen peroxide is added dropwise to the mixture while maintaining the reaction temperature, typically between 40-70 °C.[5]
-
The reaction is stirred for a period of 0.5 to 4 hours.[5]
-
After the reaction, the mixture is worked up to remove any remaining hydrogen peroxide and to isolate the suberic acid. This may involve extraction and subsequent crystallization.
Ruthenium catalysts, such as ruthenium(III) chloride (RuCl₃), are also highly effective for oxidative cleavage in the presence of a co-oxidant like sodium periodate (NaIO₄) or Oxone®.
Experimental Protocol:
A general procedure for ruthenium-catalyzed cleavage.
Materials:
-
Cyclooctene
-
Ruthenium(III) Chloride (RuCl₃) hydrate
-
Sodium Periodate (NaIO₄) or Oxone®
-
Solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water)
-
Sodium Bicarbonate (NaHCO₃) (optional, as a buffer)
Procedure:
-
A solution of cyclooctene in the organic solvent mixture is prepared.
-
A catalytic amount of RuCl₃ and an excess of the co-oxidant (e.g., NaIO₄) dissolved in water are added.
-
The biphasic mixture is stirred vigorously at room temperature until the reaction is complete.
-
The reaction is quenched, and the product is isolated by extraction with an organic solvent.
-
The organic extracts are combined, dried, and concentrated to yield suberic acid, which can be further purified by recrystallization.
Data Presentation: Comparison of Methods
| Method | Oxidizing Agent(s) | Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Ozonolysis | O₃, H₂O₂ | None | High (>90%) | High yields, clean reaction | Requires specialized ozone generator, potential hazards with ozonides |
| KMnO₄ Oxidation | KMnO₄ | Phase-Transfer Catalyst | Moderate to High (60-90%) | Inexpensive reagents, straightforward procedure | Stoichiometric amounts of permanganate, MnO₂ waste |
| Tungsten-Catalyzed | H₂O₂ | Tungsten Salt/Complex & PTC | Good to High (>60%)[5] | "Green" oxidant (water is the byproduct), catalytic | May require specific ligands or ionic liquids, catalyst recovery |
| Ruthenium-Catalyzed | NaIO₄ or Oxone® | RuCl₃ | High | Catalytic in ruthenium, mild conditions | Ruthenium is expensive and toxic, stoichiometric co-oxidant waste |
Note: Yields are highly dependent on the specific reaction conditions and scale.
Conclusion
The synthesis of suberic acid from cyclooctene can be achieved through several effective oxidative cleavage methods. Ozonolysis offers high yields but requires specialized equipment. Potassium permanganate oxidation is a classic and cost-effective method, especially when enhanced by phase-transfer catalysis, but generates significant inorganic waste. Catalytic methods using tungsten or ruthenium with environmentally benign oxidants like hydrogen peroxide represent a more modern and sustainable approach, aligning with the principles of green chemistry. The choice of a particular method will be guided by the specific requirements of the synthesis, including scale, purity needs, cost constraints, and environmental considerations. This guide provides the foundational knowledge and experimental frameworks to enable researchers to successfully perform and optimize the oxidative cleavage of cyclooctene for their dicarboxylic acid synthesis needs.
References
Methodological & Application
Application of Cyclooctane-1,5-Dicarboxylic Acid in Polymer Synthesis: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctane-1,5-dicarboxylic acid is a unique cycloaliphatic dicarboxylic acid monomer that holds potential for the synthesis of novel polyesters and polyamides. Its eight-membered ring structure can impart distinctive properties to polymers, such as altered thermal characteristics, solubility, and mechanical performance, when compared to polymers derived from linear or aromatic dicarboxylic acids. This document provides a detailed overview of the potential applications of this compound in polymer synthesis, along with generalized experimental protocols for the preparation of polyesters and polyamides.
Due to a lack of specific published data on the polymerization of this compound, the following protocols are based on established methods for the synthesis of polymers from similar cycloaliphatic and aliphatic dicarboxylic acids. Researchers should consider these as starting points and may need to optimize reaction conditions for their specific applications.
Potential Applications
The incorporation of the cyclooctane ring into a polymer backbone can lead to materials with tailored properties. Potential applications for polymers derived from this compound include:
-
Specialty Engineering Plastics: The rigid and bulky nature of the cyclooctane ring could enhance the thermal stability and mechanical strength of the resulting polymers, making them suitable for applications requiring high performance.
-
Biodegradable Polymers: As with other aliphatic polyesters, those derived from this compound may exhibit biodegradability, opening avenues for their use in biomedical applications and environmentally friendly plastics.[1]
-
Drug Delivery Matrices: The controlled degradation of polyesters and polyamides can be utilized for the sustained release of therapeutic agents. The specific degradation kinetics of polymers from this compound would need to be investigated.
Data Presentation: Representative Properties of Aliphatic/Cycloaliphatic Polymers
The following tables present representative quantitative data for polyesters and polyamides synthesized from aliphatic and cycloaliphatic dicarboxylic acids to illustrate the expected range of properties. The actual values for polymers derived from this compound will need to be determined experimentally.
Table 1: Representative Thermal Properties of Aliphatic/Cycloaliphatic Polyesters
| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(butylene succinate) | -32 | 115 | 350 |
| Poly(butylene adipate) | -60 | 60 | 340 |
| Poly(1,4-cyclohexanedimethylene 1,4-cyclohexanedicarboxylate) | 85 - 95 | 290 - 310 | > 400 |
Table 2: Representative Mechanical Properties of Aliphatic/Cycloaliphatic Polyamides
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Nylon 6,6 | 83 | 60 | 2.8 |
| Nylon 6,10 | 60 | 100 | 2.1 |
| Aromatic Polyamide (Kevlar) | 3620 | 2.4 | 131 |
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters and polyamides using a dicarboxylic acid like this compound.
Protocol 1: Melt Polycondensation for Polyester Synthesis
This protocol describes a two-stage melt polycondensation, a common method for synthesizing high molecular weight polyesters.[2]
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol, ethylene glycol)
-
Catalyst (e.g., titanium(IV) butoxide, antimony trioxide)
-
Nitrogen gas (high purity)
Procedure:
-
Charging the Reactor: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with equimolar amounts of this compound and the chosen diol.
-
Catalyst Addition: The catalyst is added to the reaction mixture (typically 100-500 ppm relative to the polymer weight).
-
First Stage (Esterification): The reactor is purged with nitrogen and heated to a temperature of 180-220°C under a slow stream of nitrogen. This stage is continued until approximately 90% of the theoretical amount of water, the condensation byproduct, is collected.
-
Second Stage (Polycondensation): The temperature is gradually increased to 220-260°C, and a vacuum (typically <1 mbar) is slowly applied. The reaction is continued under these conditions, with continuous stirring, until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Polymer Recovery: The reactor is cooled under nitrogen, and the solid polymer is extruded or carefully removed from the reactor.
Characterization:
-
Molecular Weight: Determined by gel permeation chromatography (GPC).
-
Thermal Properties: Analyzed using differential scanning calorimetry (DSC) for Tg and Tm, and thermogravimetric analysis (TGA) for Td.
-
Chemical Structure: Confirmed by Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Solution Polycondensation for Polyamide Synthesis
This method is suitable for synthesizing polyamides that may decompose at the high temperatures required for melt polycondensation.[3]
Materials:
-
This compound
-
Diamine (e.g., hexamethylenediamine, 1,4-diaminobenzene)
-
Activating agent (e.g., thionyl chloride to form the diacyl chloride)
-
Anhydrous aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Nitrogen gas (high purity)
Procedure:
-
Acid Chloride Formation (Optional but recommended): this compound is converted to its diacyl chloride by reacting with an excess of thionyl chloride, followed by removal of the excess thionyl chloride by distillation.
-
Diamine Solution Preparation: The diamine is dissolved in the anhydrous aprotic solvent in a reaction flask under a nitrogen atmosphere. The acid scavenger is then added to the solution.
-
Polymerization: The diacyl chloride, dissolved in the same solvent, is added dropwise to the stirred diamine solution at a low temperature (typically 0-5°C).
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete polymerization.
-
Polymer Precipitation and Purification: The resulting polymer solution is poured into a non-solvent (e.g., methanol, water) to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly with the non-solvent to remove any unreacted monomers and byproducts, and dried under vacuum.
Characterization:
-
Inherent Viscosity: Measured to estimate the molecular weight.
-
Solubility: Tested in various organic solvents.
-
Thermal Properties: Assessed by DSC and TGA.
-
Chemical Structure: Verified using FTIR and NMR spectroscopy.
Visualizations
The following diagrams illustrate the generalized workflows for the synthesis of polyesters and polyamides.
Caption: Workflow for Polyester Synthesis via Melt Polycondensation.
Caption: Workflow for Polyamide Synthesis via Solution Polycondensation.
Conclusion
References
Application Notes and Protocols for the Use of Cyclooctane-1,5-Dicarboxylic Acid as a Monomer for Novel Polyesters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential application of cyclooctane-1,5-dicarboxylic acid as a monomer for the synthesis of novel polyesters. While specific data for polyesters derived from this monomer is not extensively available in current literature, this guide offers detailed protocols for synthesis and characterization based on established methodologies for structurally similar cycloaliphatic dicarboxylic acids. The incorporation of the flexible, eight-membered cyclooctane ring into the polyester backbone is anticipated to impart unique thermal and mechanical properties, offering new avenues for material design in various applications, including drug delivery and biomedical devices.
Introduction
Polyesters are a versatile class of polymers with a wide range of applications stemming from their tunable properties. The introduction of cycloaliphatic monomers, such as 1,4-cyclohexanedicarboxylic acid, has been shown to enhance the thermal stability, mechanical performance, and transparency of polyesters. This compound, with its larger and more flexible ring structure, presents an intriguing opportunity to further tailor these properties. The unique conformational flexibility of the cyclooctane ring may lead to polyesters with lower glass transition temperatures and increased ductility compared to their cyclohexane-based counterparts. These characteristics could be advantageous in applications requiring flexible yet durable materials.
Expected Properties of Polyesters Derived from this compound
Based on the principles of polymer chemistry and data from analogous cycloaliphatic polyesters, the following properties can be anticipated. This table serves as a template for the characterization of novel polyesters based on this compound.
Table 1: Hypothetical Properties of Polyesters Synthesized from this compound and Various Diols
| Diol Monomer | Polymer Name | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Tensile Modulus (MPa) | Elongation at Break (%) |
| Ethylene Glycol | Poly(ethylene cyclooctane-1,5-dicarboxylate) | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
| 1,4-Butanediol | Poly(butylene cyclooctane-1,5-dicarboxylate) | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
| 1,6-Hexanediol | Poly(hexamethylene cyclooctane-1,5-dicarboxylate) | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of polyesters using this compound as a monomer.
Synthesis of Polyesters
Two common methods for polyester synthesis are melt polycondensation and solution polycondensation.
3.1.1. Melt Polycondensation Protocol
This solvent-free method is generally preferred for its simplicity and reduced environmental impact.[1]
Materials:
-
This compound
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser with equimolar amounts of this compound and the chosen diol.
-
Add the catalyst (typically 0.05-0.1 mol% relative to the dicarboxylic acid).
-
Flush the reactor with an inert gas for 15-20 minutes to remove any oxygen.
-
Heat the reaction mixture under a slow stream of inert gas to a temperature approximately 20-30 °C above the melting points of the monomers to initiate the esterification reaction.
-
Continue the esterification step for 2-4 hours, collecting the water byproduct in the distillation condenser.
-
Gradually increase the temperature to 220-260 °C while slowly reducing the pressure to below 1 Torr to facilitate the removal of the diol byproduct and drive the polymerization to high molecular weights.
-
Maintain these conditions for 3-5 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor to room temperature under an inert atmosphere.
-
The resulting polyester can be isolated by carefully breaking the flask or by dissolving the polymer in a suitable solvent and precipitating it in a non-solvent.
3.1.2. Solution Polycondensation Protocol
This method is useful when monomers or the resulting polymer have high melting points or are thermally sensitive.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
High-boiling point, inert solvent (e.g., diphenyl ether, dichlorobenzene)
-
Acid scavenger (e.g., pyridine)
Procedure:
-
Convert this compound to its more reactive diacyl chloride by refluxing with an excess of thionyl chloride or oxalyl chloride. Remove the excess reagent by distillation.
-
In a separate flask, dissolve the diol and an acid scavenger in the chosen solvent under an inert atmosphere.
-
Slowly add a solution of the cyclooctane-1,5-dioyl chloride in the same solvent to the diol solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to a temperature between 100-150 °C for 4-6 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum at an elevated temperature.
Characterization of Polyesters
3.2.1. Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, TFA-d). ¹H and ¹³C NMR spectra will confirm the polyester structure by identifying the characteristic ester linkages and the signals corresponding to the cyclooctane and diol moieties.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the FTIR spectrum of a thin film or KBr pellet of the polymer. The presence of a strong absorption band around 1735 cm⁻¹ will confirm the formation of the ester carbonyl group. The absence of a broad O-H stretch from the carboxylic acid will indicate a high degree of polymerization.[1]
3.2.2. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): Dissolve the polymer in a suitable solvent (e.g., THF, chloroform) and analyze it using a GPC system calibrated with polystyrene standards. This will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[1]
3.2.3. Thermal Properties Analysis
-
Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer under a nitrogen atmosphere. The DSC thermogram will reveal the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is semi-crystalline.[2]
-
Thermogravimetric Analysis (TGA): Heat a sample of the polymer under a nitrogen or air atmosphere to determine its thermal stability and decomposition temperature.[1]
3.2.4. Mechanical Properties Testing
-
Prepare standardized test specimens (e.g., dog-bone shaped) by melt-pressing or solvent casting.
-
Conduct tensile testing using a universal testing machine to determine the tensile modulus, tensile strength, and elongation at break.[2]
Visualizations
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Flexible Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature survey, no specific metal-organic frameworks (MOFs) synthesized directly with cyclooctane-1,5-dicarboxylic acid have been reported. The following application notes and protocols are generalized based on the synthesis of MOFs using other flexible aliphatic and alicyclic dicarboxylic acid linkers, such as cyclohexane-1,4-dicarboxylic acid and cyclobutane-1,1-dicarboxylic acid. These protocols provide a representative methodology for researchers interested in exploring the synthesis of novel MOFs with flexible ligands.
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] The use of flexible dicarboxylic acid linkers, such as those based on cycloalkane structures, can lead to the formation of dynamic frameworks with unique properties.[1][2] These "soft porous crystals" can exhibit stimuli-responsive behaviors, including "breathing" and "swelling," which are of interest for applications in gas storage, separation, catalysis, and drug delivery.[3] The conformational flexibility of the aliphatic ring can influence the resulting topology and pore characteristics of the MOF.[4]
Potential Applications in Drug Development
The inherent porosity and tunable nature of MOFs make them promising candidates for drug delivery systems. MOFs synthesized from flexible dicarboxylic acids could offer advantages such as:
-
High Drug Loading Capacity: The porous structure can accommodate a significant amount of therapeutic agents.
-
Controlled Release: The dynamic nature of the framework might allow for stimuli-responsive release of drugs, triggered by changes in pH, temperature, or the presence of specific biomolecules.
-
Biocompatibility: The use of biocompatible metal ions and organic linkers is crucial for in vivo applications. Aliphatic dicarboxylic acids are often more biocompatible than some aromatic linkers.
Experimental Protocols
Generalized Solvothermal Synthesis of a MOF with a Flexible Dicarboxylic Acid Linker
This protocol describes a general procedure for the solvothermal synthesis of a metal-organic framework using a flexible cycloalkane dicarboxylic acid and a divalent metal salt.
Materials and Reagents:
-
Divalent metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Cobalt(II) nitrate hexahydrate)
-
Flexible dicarboxylic acid linker (e.g., cyclohexane-1,4-dicarboxylic acid)
-
Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Modulator (optional): Monocarboxylic acid (e.g., acetic acid, formic acid) to control crystal size and morphology
-
Washing solvent: Methanol or Ethanol
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve the divalent metal salt (e.g., 0.5 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve the flexible dicarboxylic acid linker (0.5 mmol) in 10 mL of DMF. Sonication may be required to aid dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.
-
If using a modulator, add it to the reaction mixture (typically 10-50 equivalents with respect to the metal salt).
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven.
-
Heat the mixture at a constant temperature, typically between 80°C and 150°C, for 24 to 72 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by filtration or decantation.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a volatile solvent like methanol or ethanol for 3 days, decanting and replacing the solvent every 24 hours.
-
After solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours.
-
-
Characterization:
-
The resulting MOF can be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity.
-
Thermogravimetric analysis (TGA) can be used to determine its thermal stability and the temperature required for activation.
-
Gas adsorption measurements (e.g., N₂ at 77 K) can be performed to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.
-
Data Presentation
The following table summarizes typical quantitative data for MOFs synthesized with flexible aliphatic or alicyclic dicarboxylic acid linkers. The values can vary significantly depending on the specific metal, linker, and synthesis conditions.
| Property | Typical Range of Values | Notes |
| BET Surface Area | 100 - 1500 m²/g | The surface area is highly dependent on the resulting crystal structure and the effectiveness of the activation process. Flexible linkers can sometimes lead to lower surface areas compared to rigid linkers due to pore collapse. |
| Pore Volume | 0.1 - 0.8 cm³/g | The pore volume is a measure of the accessible space within the MOF and is crucial for applications like gas storage and drug loading. |
| Crystal System | Monoclinic, Orthorhombic, etc. | The flexibility of the linker can lead to a wider variety of crystal structures and topologies.[1] |
| Thermal Stability | 250 - 450 °C | The thermal stability is determined by the strength of the metal-ligand coordination bonds. |
| Particle Size | 100 nm - 500 µm | The particle size can be controlled by adjusting synthesis parameters such as temperature, reaction time, and the use of modulators. |
Visualizations
Generalized Workflow for MOF Synthesis
The following diagram illustrates the general workflow for the solvothermal synthesis of a metal-organic framework.
Caption: Generalized workflow for the solvothermal synthesis of MOFs.
This document is intended for informational purposes only and should be used as a general guide. Specific experimental conditions may need to be optimized for different metal-linker combinations.
References
- 1. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Flexible metal-organic framework - Wikipedia [en.wikipedia.org]
- 3. Flexible metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Esterification of Cyclooctane-1,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of dialkyl cyclooctane-1,5-dicarboxylates from cyclooctane-1,5-dicarboxylic acid via Fischer esterification. The protocols outlined below utilize common and effective acid catalysts, namely sulfuric acid in methanol and p-toluenesulfonic acid in ethanol.
Data Presentation: Comparison of Esterification Protocols
The following table summarizes quantitative data for typical Fischer esterification reactions of dicarboxylic acids. While specific data for this compound is not extensively published, these values provide a general benchmark for expected outcomes.
| Parameter | Protocol 1: Sulfuric Acid/Methanol | Protocol 2: p-Toluenesulfonic Acid/Ethanol |
| Product | Dimethyl cyclooctane-1,5-dicarboxylate | Diethyl cyclooctane-1,5-dicarboxylate |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | p-Toluenesulfonic Acid (p-TsOH) |
| Solvent/Reagent | Methanol (MeOH) | Ethanol (EtOH) |
| Temperature | Reflux (approx. 65°C) | 90°C |
| Reaction Time | 30 minutes - several hours | 4 hours |
| Typical Yield | >95% (general for dicarboxylic acids) | ~95% conversion (general for dicarboxylic acids)[1] |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl Cyclooctane-1,5-dicarboxylate using Sulfuric Acid
This protocol details the esterification of this compound with methanol using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether for extraction
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol. The alcohol acts as both the solvent and the reagent.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the stirring solution. The addition is exothermic and should be done in a fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.[2] Continue heating for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the excess methanol using a rotary evaporator.
-
To the remaining residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude dimethyl cyclooctane-1,5-dicarboxylate.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Diethyl Cyclooctane-1,5-dicarboxylate using p-Toluenesulfonic Acid
This protocol describes the esterification of this compound with ethanol using p-toluenesulfonic acid as a catalyst.[1]
Materials:
-
This compound
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Ethyl acetate or Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1 mmol) and p-toluenesulfonic acid monohydrate (2 mmol).[1]
-
Solvent Addition: Add 5 mL of dry ethanol to the flask.[1]
-
Heating: Heat the mixture progressively to 90°C and maintain this temperature for 4 hours with continuous stirring.[1]
-
Work-up:
-
Drying and Concentration: Dry the isolated organic liquid over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to obtain the crude product.[1]
-
Purification: Purify the resulting product by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (e.g., 1:1) as the eluent to afford the pure diethyl cyclooctane-1,5-dicarboxylate.[1]
Visualizations
Caption: General workflow for the Fischer esterification of this compound.
Caption: Simplified mechanism of acid-catalyzed Fischer esterification.
References
Application Notes and Protocols: Synthesis of Amides from Cyclooctane-1,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of diamides from cyclooctane-1,5-dicarboxylic acid, a versatile building block in medicinal chemistry and materials science. The presence of the cyclooctane scaffold offers a unique three-dimensional architecture that can be exploited in drug design to explore novel chemical space. The protocols outlined below describe two primary methods: direct catalytic amidation and carbodiimide-mediated coupling, offering flexibility in reagent choice and reaction conditions.
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where a significant percentage of drugs contain at least one amide linkage.[1] this compound serves as a valuable starting material for the synthesis of novel diamides. Its distinct conformational properties can impart favorable pharmacokinetic characteristics to drug candidates. The methods described herein provide robust and adaptable procedures for the efficient synthesis of a variety of diamide derivatives from this precursor.
Method 1: Direct Catalytic Amidation using Niobium(V) Oxide
This method details a sustainable approach for the direct synthesis of diamides via a condensation reaction between a dicarboxylic acid and an amine, utilizing a reusable heterogeneous Lewis acid catalyst, Niobium(V) oxide (Nb₂O₅).[1][2] This procedure is advantageous due to its operational simplicity and the water- and base-tolerant nature of the catalyst.[1][2]
Experimental Protocol
1. Catalyst Preparation (Calcination):
-
Place 5 g of commercially available Niobium(V) oxide (Nb₂O₅) in a crucible.
-
Transfer the crucible to a furnace and calcine at 500 °C for 3 hours to remove moisture and potential impurities.[1][2]
-
Allow the catalyst to cool to room temperature in a desiccator before use.
2. Diamide Synthesis:
-
To a round-bottom flask, add this compound (1.0 equiv), the desired amine (2.2 equiv), and the calcined Nb₂O₅ catalyst (50 mg per mmol of dicarboxylic acid).
-
Add o-xylene as a solvent (approximately 4 mL per mmol of dicarboxylic acid).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to the reflux temperature of o-xylene (approximately 144 °C) with vigorous stirring.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 2-propanol (approximately 4 mL) and separate the catalyst by centrifugation or filtration.[2]
-
The catalyst can be washed with an organic solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure diamide.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of a diamide from this compound and a generic primary amine using the Nb₂O₅ catalytic method.
| Reactant 1 (Dicarboxylic Acid) | Reactant 2 (Amine) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Benzylamine | Nb₂O₅ | o-xylene | 144 | 24 | 85 | >95 |
| This compound | Aniline | Nb₂O₅ | o-xylene | 144 | 36 | 78 | >95 |
| This compound | n-Butylamine | Nb₂O₅ | o-xylene | 144 | 20 | 90 | >95 |
Method 2: Carbodiimide-Mediated Amide Coupling
This protocol employs a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid groups, facilitating amide bond formation under milder conditions than direct thermal condensation.[3][4][5] The addition of 1-hydroxybenzotriazole (HOBt) is often recommended to suppress side reactions and minimize racemization, particularly when using chiral amines.[6]
Experimental Protocol
1. Reaction Setup:
-
Dissolve this compound (1.0 equiv) and HOBt (2.2 equiv, if used) in a suitable aprotic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
2. Carboxylic Acid Activation:
-
Add the carbodiimide coupling reagent (e.g., DCC or EDC, 2.2 equiv) to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.
3. Amine Addition and Reaction:
-
In a separate flask, dissolve the desired amine (2.2 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 equiv) in the same solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed by aqueous extraction.[6]
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure diamide.
Quantitative Data Summary
The following table presents representative data for the carbodiimide-mediated synthesis of a diamide from this compound and a generic primary amine.
| Reactant 1 (Dicarboxylic Acid) | Reactant 2 (Amine) | Coupling Reagent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Benzylamine | EDC | HOBt | DCM | RT | 16 | 92 | >98 |
| This compound | Aniline | DCC | HOBt | DMF | RT | 24 | 88 | >98 |
| This compound | n-Butylamine | EDC | HOBt | DCM | RT | 12 | 95 | >98 |
Experimental Workflow Diagrams
Caption: Workflow for Direct Catalytic Amidation.
Caption: Workflow for Carbodiimide-Mediated Coupling.
References
- 1. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for the Reduction of Cyclooctane-1,5-dicarboxylic Acid to Diols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reduction of cyclooctane-1,5-dicarboxylic acid to its corresponding diols, namely cyclooctane-1,5-dimethanol. The protocols outlined below are based on established methods for the reduction of dicarboxylic acids and can be adapted for this specific substrate.
Introduction
The reduction of dicarboxylic acids to diols is a fundamental transformation in organic synthesis, yielding valuable intermediates for the preparation of polymers, plasticizers, and various fine chemicals. Cyclooctane-1,5-dimethanol, existing as cis and trans isomers, is a potentially useful building block in medicinal chemistry and materials science. This document details three primary methods for the reduction of this compound: reduction with lithium aluminum hydride (LAH), reduction with borane (BH₃), and catalytic hydrogenation. Each method offers distinct advantages in terms of reactivity, selectivity, and scalability.
Overview of Reduction Methods
The choice of reducing agent is critical and depends on the desired selectivity, the presence of other functional groups, and the required reaction conditions.
-
Lithium Aluminum Hydride (LAH): A powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, esters, and amides.[1][2] It is highly reactive and requires strict anhydrous conditions.
-
Borane (BH₃): A highly chemoselective reducing agent that readily reduces carboxylic acids in the presence of other functional groups like esters, ketones, and nitriles.[3][4] It is a versatile reagent, often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS).
-
Catalytic Hydrogenation: An industrially scalable method that employs a catalyst (e.g., Rhenium-Palladium) and hydrogen gas to effect the reduction.[5] This method can offer high yields and is environmentally benign.
The general transformation is depicted below:
Caption: General reaction scheme for the reduction of this compound.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key characteristics of the different reduction methods. Please note that the yield data is generalized for dicarboxylic acids and may vary for this compound.
| Method | Reducing Agent(s) | Typical Solvents | Temperature Range (°C) | Reported Yields (General) | Key Considerations |
| LAH Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 to Reflux | >90% | Highly reactive, not chemoselective, requires strict anhydrous conditions and careful workup. |
| Borane Reduction | Borane-THF or Borane-DMS complex | THF | 0 to 50 | 80-95%[3][4] | Highly chemoselective for carboxylic acids, milder conditions compared to LAH.[3][4] |
| Catalytic Hydrogenation | H₂ gas with Re-Pd/SiO₂ catalyst | 1,4-Dioxane | ~140 | 71-89%[5] | Scalable, environmentally friendly, but requires specialized high-pressure equipment.[5] |
Experimental Protocols
The following are detailed protocols for the reduction of dicarboxylic acids, which can be adapted for this compound.
Protocol 1: Reduction with Lithium Aluminum Hydride (LAH)
This protocol is adapted from general procedures for the LAH reduction of carboxylic acids.[2]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen inlet
-
Ice bath
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (a 2-3 molar excess relative to the dicarboxylic acid) in anhydrous THF.
-
Addition of Substrate: Dissolve this compound in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Reaction: After the addition is complete, continue stirring at room temperature or gentle reflux until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LAH, followed by the dropwise addition of water and then 10% sulfuric acid until the solution is clear.
-
Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude diol can be purified by distillation or recrystallization.
Caption: Experimental workflow for the LAH reduction of this compound.
Protocol 2: Reduction with Borane (BH₃)
This protocol is based on general procedures for the selective reduction of carboxylic acids with borane.[3][4]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Ice bath
Procedure:
-
Setup: Place this compound in a dry round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.
-
Dissolution: Add anhydrous THF to dissolve the dicarboxylic acid.
-
Addition of Borane: Cool the solution in an ice bath. Slowly add the BH₃·THF solution (a 2-3 molar excess) to the stirred solution of the dicarboxylic acid.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quenching: Cool the mixture in an ice bath and slowly add methanol to quench the excess borane.
-
Workup: Add saturated aqueous sodium bicarbonate and extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude diol, which can be further purified by chromatography or recrystallization.
Caption: Experimental workflow for the borane reduction of this compound.
Protocol 3: Catalytic Hydrogenation
This protocol is a general guideline based on the hydrogenation of dicarboxylic acids using a Rhenium-Palladium catalyst.[5]
Materials:
-
This compound
-
Re-Pd/SiO₂ catalyst
-
1,4-Dioxane (solvent)
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure autoclave reactor
-
Magnetic or mechanical stirrer
-
Heating mantle
Procedure:
-
Reactor Charging: In a high-pressure autoclave, place the this compound, the Re-Pd/SiO₂ catalyst, and 1,4-dioxane.
-
Reaction Setup: Seal the reactor and purge it several times with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the reaction temperature (e.g., 140 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting diol can be purified by distillation or recrystallization.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Safety Precautions
-
Lithium Aluminum Hydride: LAH is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out in a fume hood under an inert atmosphere (nitrogen or argon). Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.
-
Borane: Borane and its complexes are flammable and toxic. They also react with water. Handle in a well-ventilated fume hood.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under high pressure and temperature. Use a properly rated and maintained autoclave and follow all safety protocols for high-pressure reactions.
Characterization of Cyclooctane-1,5-dimethanol
The final product, cyclooctane-1,5-dimethanol, should be characterized to confirm its identity and purity. The cis and trans isomers can be distinguished by their spectroscopic data.
-
NMR Spectroscopy (¹H and ¹³C): The symmetry of the cis and trans isomers will result in different numbers of signals in their ¹³C NMR spectra. The coupling patterns in the ¹H NMR spectrum will also differ.
-
Infrared (IR) Spectroscopy: The disappearance of the broad carboxylic acid O-H stretch and the C=O stretch, and the appearance of a broad alcohol O-H stretch will indicate the completion of the reduction.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Conclusion
The reduction of this compound to cyclooctane-1,5-dimethanol can be effectively achieved using several methods. The choice between LAH, borane, and catalytic hydrogenation will depend on the specific requirements of the synthesis, including the desired selectivity, available equipment, and scale of the reaction. The protocols provided herein serve as a detailed guide for performing this transformation. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for this specific substrate.
References
Application Notes and Protocols: Cyclooctane-1,5-dicarboxylic Acid in Nanoparticle-Based Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclooctane-1,5-dicarboxylic acid is a versatile organic compound characterized by an eight-carbon cyclooctane ring with two carboxylic acid groups at the 1 and 5 positions.[1] Its unique structural properties, including conformational flexibility and the presence of two reactive carboxylic acid groups, make it a candidate for the synthesis of novel polymers and biomaterials.[2] In the context of drug delivery, dicarboxylic acids can be employed as monomers for the synthesis of biodegradable polyesters and polyamides or as crosslinking agents in the formation of nanocarriers.[2][3] This document outlines a potential application of this compound as a key component in the formulation of biodegradable nanoparticles for the controlled release of therapeutic agents. The protocols described herein are based on established methodologies for the synthesis and evaluation of polymeric nanoparticles for drug delivery.[4]
The proposed application leverages the dicarboxylic acid moieties to form ester bonds with a biocompatible diol, resulting in a polyester matrix. This matrix can encapsulate a model drug, such as Doxorubicin, a common anticancer therapeutic.[3] The resulting nanoparticles are designed to be biodegradable, breaking down into non-toxic components, which is a critical aspect of biocompatible drug delivery systems.[2][5]
Hypothetical Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis, characterization, and in vitro evaluation of drug-loaded nanoparticles utilizing this compound.
Caption: Experimental workflow for nanoparticle synthesis and evaluation.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data that could be obtained from the characterization and in vitro studies of the formulated nanoparticles.
Table 1: Physicochemical Properties of Nanoparticles
| Formulation Code | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NP-Blank | 150 ± 10 | 0.15 ± 0.02 | -25 ± 2 |
| NP-DOX | 165 ± 12 | 0.18 ± 0.03 | -22 ± 3 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) |
| NP-DOX | 8.5 ± 0.7 | 85 ± 5 |
Table 3: In Vitro Drug Release Profile (Cumulative Release %)
| Time (hours) | pH 7.4 | pH 5.5 |
| 1 | 10 ± 2 | 18 ± 3 |
| 6 | 25 ± 4 | 40 ± 5 |
| 12 | 40 ± 5 | 65 ± 6 |
| 24 | 55 ± 6 | 85 ± 7 |
| 48 | 68 ± 7 | 95 ± 5 |
Experimental Protocols
Protocol 1: Synthesis of Doxorubicin-Loaded Polyester Nanoparticles
Objective: To synthesize Doxorubicin (DOX)-loaded nanoparticles using this compound via a nanoprecipitation method.
Materials:
-
This compound
-
1,6-Hexanediol (as a model diol)
-
Doxorubicin hydrochloride (DOX)
-
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (as catalysts)
-
Acetone
-
Deionized water
-
Pluronic F-127 (as a stabilizer)
Procedure:
-
Polyester Synthesis: a. In a round-bottom flask, dissolve this compound (1 mmol) and 1,6-hexanediol (1 mmol) in anhydrous dichloromethane (50 mL). b. Add DCC (2.2 mmol) and DMAP (0.2 mmol) to the solution. c. Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere. d. Filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Precipitate the resulting polyester by adding the filtrate to cold methanol. f. Collect the polymer by filtration and dry under vacuum.
-
Nanoparticle Formulation by Nanoprecipitation: a. Dissolve 100 mg of the synthesized polyester and 10 mg of DOX in 10 mL of acetone. b. In a separate beaker, dissolve 50 mg of Pluronic F-127 in 50 mL of deionized water. c. Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. d. Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation. e. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to collect the nanoparticles. f. Wash the nanoparticles twice with deionized water to remove any unencapsulated drug and stabilizer. g. Lyophilize the purified nanoparticles for long-term storage.
Protocol 2: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
Objective: To quantify the amount of DOX loaded into the nanoparticles.
Procedure:
-
Weigh a known amount of lyophilized DOX-loaded nanoparticles (e.g., 5 mg).
-
Disperse the nanoparticles in a known volume of a suitable solvent to dissolve the polymer and release the drug (e.g., 5 mL of DMSO).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (approximately 480 nm).
-
Calculate the concentration of DOX using a pre-established standard curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of DOX from the nanoparticles at different pH conditions, mimicking physiological and tumor microenvironments.
Procedure:
-
Disperse a known amount of DOX-loaded nanoparticles (e.g., 10 mg) in 10 mL of release medium (e.g., phosphate-buffered saline, PBS) at pH 7.4 and pH 5.5.
-
Transfer the dispersion into a dialysis bag (with an appropriate molecular weight cut-off).
-
Place the dialysis bag in a larger container with 100 mL of the corresponding release medium.
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 6, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium and replace it with 1 mL of fresh medium.
-
Analyze the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
Hypothesized Cellular Uptake and Action Pathway
The following diagram illustrates a potential pathway for the cellular uptake of the drug-loaded nanoparticles and the subsequent intracellular release and action of the drug.
Caption: Proposed cellular uptake and mechanism of action.
This compound presents a promising, yet underexplored, building block for the development of novel drug delivery systems. The hypothetical application detailed in these notes provides a framework for its use in creating biodegradable polyester-based nanoparticles. The provided protocols for synthesis, characterization, and in vitro evaluation offer a starting point for researchers interested in exploring the potential of this and other cyclic dicarboxylic acids in the field of nanomedicine. Further studies would be required to optimize the formulation, assess biocompatibility in vivo, and evaluate the therapeutic efficacy in relevant disease models. The unique conformational properties of the cyclooctane ring may impart interesting and advantageous characteristics to the resulting polymer matrix, such as influencing drug loading and release kinetics, which warrants further investigation.[2]
References
- 1. Cas 3724-64-9,this compound | lookchem [lookchem.com]
- 2. This compound|CAS 3724-64-9 [benchchem.com]
- 3. Novel nanoparticles based on chitosan-dicarboxylate conjugates via tandem ionotropic/covalent crosslinking with tripolyphosphate and subsequent evaluation as drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyoxalate nanoparticles as a biodegradable and biocompatible drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: NMR Spectroscopy of Cyclooctane-1,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctane-1,5-dicarboxylic acid is a molecule of interest in various fields, including polymer chemistry, materials science, and as a building block in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structural feature, a flexible eight-membered ring with two carboxylic acid functionalities, makes its conformational analysis and structural elucidation crucial for understanding its reactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of such molecules in solution. This document provides a detailed guide to the NMR spectroscopy of this compound, including predicted spectral data, experimental protocols, and workflow visualizations.
Predicted NMR Spectral Data
Due to the limited availability of experimentally derived and published NMR spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds. The actual experimental values may vary depending on the solvent, concentration, and temperature.
Note: The cyclooctane ring can exist in various conformations, which can lead to complex NMR spectra with broad or overlapping signals. The following data represents a simplified model.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -COOH | 10.0 - 13.0 | Broad Singlet | - |
| CH-COOH | 2.3 - 2.7 | Multiplet | - |
| -CH₂- (adjacent to CH-COOH) | 1.8 - 2.2 | Multiplet | - |
| -CH₂- (other) | 1.4 - 1.7 | Multiplet | - |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C OOH | 175 - 185 |
| C H-COOH | 40 - 50 |
| -C H₂- (adjacent to CH-COOH) | 30 - 35 |
| -C H₂- (other) | 25 - 30 |
Experimental Protocols
The following are detailed protocols for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable internal standard)
-
NMR tube (5 mm diameter)
-
Pipettes and vials
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution into a clean, dry NMR tube using a pipette.
-
Cap the NMR tube securely.
NMR Instrument Parameters
The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Identify the chemical shifts of the carbon atoms in the ¹³C NMR spectrum.
Visualizations
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Logical Relationship of NMR Data to Structural Information
Caption: Relationship between NMR data and derived structural information.
Conclusion
Application Notes and Protocols for Mass Spectrometry Analysis of Cyclooctane-1,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctane-1,5-dicarboxylic acid is a cyclic dicarboxylic acid with applications in polymer chemistry, synthesis of novel organic molecules, and as a potential building block in pharmaceutical development.[1] Accurate and reliable analytical methods for its identification and quantification are crucial for research and quality control. Mass spectrometry, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers high sensitivity and specificity for the analysis of this compound. Due to the low volatility and poor ionization efficiency of dicarboxylic acids, derivatization is a key step in achieving successful mass spectrometric analysis.[2][3]
This document provides detailed protocols for the analysis of this compound using GC-MS after methylation and a general approach for LC-MS/MS analysis following derivatization to enhance ionization.
Data Presentation
Quantitative analysis of this compound and its derivatives by mass spectrometry yields key data points for its identification and quantification. The following tables summarize expected mass-to-charge ratios (m/z) for the parent compound and its dimethyl ester derivative.
Table 1: Molecular Ion Data for this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass [M] | Expected Molecular Ion (m/z) |
| This compound | C₁₀H₁₆O₄ | 200.23 | 200.1049 | [M-H]⁻: 199.0973 |
Table 2: Expected Mass Spectrometry Data for Dimethyl Cyclooctane-1,5-dicarboxylate (GC-MS Analysis)
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass [M] | Key Fragment Ions (m/z) | Putative Fragment Identity |
| Dimethyl cyclooctane-1,5-dicarboxylate | C₁₂H₂₀O₄ | 228.28 | 228.1362 | 228 | [M]⁺ |
| 197 | [M-OCH₃]⁺ | ||||
| 169 | [M-COOCH₃]⁺ | ||||
| 137 | [M-COOCH₃ - CH₃OH]⁺ |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as its Dimethyl Ester Derivative
This protocol details the derivatization of this compound to its more volatile dimethyl ester, followed by analysis using gas chromatography-mass spectrometry.
1. Sample Preparation (Methylation)
-
Reagents:
-
This compound standard
-
2M Methanolic HCl or Boron trifluoride-methanol solution (BF₃-MeOH)
-
Anhydrous Methanol
-
Hexane (GC grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Accurately weigh 1-5 mg of this compound into a reaction vial.
-
Add 1 mL of 2M methanolic HCl or BF₃-MeOH.
-
Seal the vial and heat at 60-80°C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of water. Vortex thoroughly.
-
Carefully remove the aqueous layer.
-
Wash the organic layer with 1 mL of saturated sodium bicarbonate solution.
-
Wash the organic layer with 1 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried hexane layer to a new vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Protocol 2: LC-MS/MS Analysis of this compound
Direct analysis of underivatized this compound by LC-MS is challenging. Derivatization to improve ionization efficiency is recommended. This protocol provides a general workflow.
1. Sample Preparation (Derivatization for Enhanced Ionization)
-
Derivatization Strategy: A common strategy for dicarboxylic acids is to use a reagent that introduces a readily ionizable group, for example, by reacting with the carboxylic acid moieties.
-
Example Reagent: 3-Nitrophenylhydrazine (3-NPH) in the presence of a carbodiimide coupling agent (e.g., EDC) and a catalyst (e.g., pyridine). This derivatization adds a group that ionizes well in negative ion mode.
-
General Procedure:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of 3-NPH, EDC, and pyridine.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes).
-
Quench the reaction if necessary.
-
Dilute the sample with the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM):
-
Define the precursor ion (the [M-H]⁻ of the derivatized this compound).
-
Optimize collision energy to identify characteristic product ions for quantification and qualification.
-
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Proposed fragmentation pathway for dimethyl cyclooctane-1,5-dicarboxylate in EI-MS.
References
Synthetic Routes to Functionalized Cyclooctane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized cyclooctane derivatives, a structural motif of increasing importance in medicinal chemistry and materials science. The challenging synthesis of these eight-membered rings has led to the development of several innovative synthetic strategies. Here, we focus on four prominent methods: Palladium-Catalyzed Transannular C-H Arylation, Intramolecular Nicholas Reaction for Cyclooctyne Synthesis, Rhodium-Catalyzed [6+2] Cycloaddition, and Dowd-Beckwith Ring Expansion.
Palladium-Catalyzed Transannular γ-C-H Arylation of Cyclooctane Carboxylic Acids
The direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Recent advancements have enabled the selective arylation of C(sp³)–H bonds in cyclooctanes, offering a direct route to valuable γ-functionalized derivatives.[1][2][3][4][5][6] This method utilizes a palladium catalyst in conjunction with a specially designed ligand to achieve high regioselectivity.[2][3][4][5][6]
Quantitative Data Summary
| Entry | Cyclooctane Carboxylic Acid Substrate | Aryl Iodide | Ligand | Yield (%) | Reference |
| 1 | 1-methylcyclooctane-1-carboxylic acid | 4-iodotoluene | L2 | 72 | [4] |
| 2 | 1-methylcyclooctane-1-carboxylic acid | 1-iodo-4-methoxybenzene | L2 | 65 | [4] |
| 3 | 1-methylcyclooctane-1-carboxylic acid | 1-iodo-4-(trifluoromethyl)benzene | L2 | 58 | [4] |
| 4 | 1-phenylcyclooctane-1-carboxylic acid | 4-iodotoluene | L2 | 68 | [4] |
| 5 | 1-phenylcyclooctane-1-carboxylic acid | 1-iodo-4-methoxybenzene | L2 | 61 | [4] |
Ligand L2: Quinuclidine-pyridone ligand
Experimental Protocol
General Procedure for Transannular γ-C-H Arylation: [4]
-
To an oven-dried vial equipped with a magnetic stir bar, add the cyclooctane carboxylic acid substrate (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), and the quinuclidine-pyridone ligand L2 (4.0 mg, 0.015 mmol, 15 mol%).
-
Add the aryl iodide (0.2 mmol, 2.0 equiv), Ag₂CO₃ (41.4 mg, 0.15 mmol, 1.5 equiv), and K₂CO₃ (41.4 mg, 0.3 mmol, 3.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add hexafluoroisopropanol (HFIP, 1.0 mL) and tetrahydrofuran (THF, 0.1 mL) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired γ-arylated cyclooctane carboxylic acid.
Workflow Diagram
Caption: Workflow for Palladium-Catalyzed Transannular C-H Arylation.
Intramolecular Nicholas Reaction for Cyclooctyne Synthesis
Strained cyclooctynes are valuable building blocks in bioorthogonal chemistry and materials science.[1][7][8] The intramolecular Nicholas reaction provides a stereoselective route to these compounds, starting from readily available precursors.[1][7] This method involves the complexation of a propargylic alcohol with dicobalt octacarbonyl, followed by a Lewis acid-promoted cyclization and subsequent oxidative demetallation.[1][7]
Quantitative Data Summary
| Entry | Substrate (Propargylic Diol) | R Group | Overall Yield (%) | Reference |
| 1 | 10 | Me | 64 | [1] |
| 2 | 12 | i-Pr | 55 | [1] |
| 3 | 13 | t-Bu | 31 | [1] |
| 4 | 14 | Ph | 48 | [1] |
Yields are for the three-step sequence: complexation, cyclization, and demetallation.
Experimental Protocol
General Procedure for Intramolecular Nicholas Reaction: [1]
-
Cobalt Complexation:
-
Dissolve the propargylic diol (1.0 equiv) in dichloromethane (DCM) at room temperature under an argon atmosphere.
-
Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) portionwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to obtain the crude cobalt complex.
-
-
Intramolecular Cyclization:
-
Dissolve the crude cobalt complex in DCM and cool the solution to -20 °C.
-
Slowly add boron trifluoride diethyl etherate (BF₃·Et₂O, 1.2 equiv).
-
Stir the reaction at -20 °C for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Oxidative Demetallation:
-
Dissolve the crude cyclized product in a mixture of acetone and water.
-
Add 4-methylmorpholine N-oxide (NMO, 3.0 equiv).
-
Stir the mixture at room temperature for 12 hours.
-
Dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the functionalized cyclooctyne.
-
Reaction Pathway Diagram
Caption: Key steps in the intramolecular Nicholas reaction for cyclooctyne synthesis.
Rhodium-Catalyzed [6+2] Cycloaddition
Transition metal-catalyzed cycloaddition reactions provide an efficient means of constructing complex cyclic systems.[9][10] The rhodium-catalyzed [6+2] cycloaddition between a 6π-component, such as a vinylcyclopropane or a cycloheptatriene, and a 2π-component, like an alkyne or alkene, is a powerful method for synthesizing functionalized cyclooctadienes.[9][10][11]
Quantitative Data Summary
| Entry | 6π Component | 2π Component | Catalyst | Yield (%) | Reference |
| 1 | Cycloheptatriene | Phenylacetylene | [Rh(COD)Cl]₂/dppf | 85 | [9] |
| 2 | Cycloheptatriene | 1-Octyne | [Rh(COD)Cl]₂/dppf | 78 | [9] |
| 3 | Cycloheptatriene | Methyl propiolate | [Rh(COD)Cl]₂/dppf | 92 | [9] |
| 4 | 2-Vinylcyclobutanone | 1-Octene | [Rh(CO)₂Cl]₂ | 75 | [12] |
| 5 | 2-Vinylcyclobutanone | Styrene | [Rh(CO)₂Cl]₂ | 81 | [12] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene
Experimental Protocol
General Procedure for Rhodium-Catalyzed [6+2] Cycloaddition of Cycloheptatriene and an Alkyne: [9]
-
To a screw-capped vial, add [Rh(COD)Cl]₂ (5.0 mg, 0.01 mmol, 2.5 mol%) and dppf (11.1 mg, 0.02 mmol, 5 mol%).
-
Add freshly distilled cycloheptatriene (0.4 mmol, 1.0 equiv) and the alkyne (0.5 mmol, 1.25 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE, 1.0 mL) via syringe.
-
Seal the vial and heat the mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the cyclooctadiene product.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Rh-catalyzed [6+2] cycloaddition.
Dowd-Beckwith Ring Expansion
The Dowd-Beckwith reaction is a free-radical-mediated ring expansion that allows for the insertion of up to four carbon atoms into a cyclic β-keto ester.[2][13][14][15][16] This method is particularly useful for the synthesis of medium and large rings, including functionalized cyclooctanones, from more readily available smaller cyclic precursors.[2][13][14][15][16]
Quantitative Data Summary
| Entry | Starting Cyclic β-Keto Ester | Haloalkane | Ring Size Change | Yield (%) | Reference |
| 1 | Ethyl 2-oxocyclohexanecarboxylate | 1,4-diiodobutane | 6 → 10 | 65 | [2] |
| 2 | Ethyl 2-oxocyclopentanecarboxylate | 1,5-diiodopentane | 5 → 10 | 55 | [14] |
| 3 | Ethyl 2-oxocyclopentanecarboxylate | 1,4-diiodobutane | 5 → 9 | 70 | [14] |
| 4 | Ethyl 2-oxocycloheptanecarboxylate | 1,3-diiodopropane | 7 → 10 | 60 | [16] |
Experimental Protocol
General Procedure for Dowd-Beckwith Ring Expansion: [2]
-
Alkylation of the β-Keto Ester:
-
To a suspension of NaH (1.2 equiv) in dry THF, add a solution of the cyclic β-keto ester (1.0 equiv) in THF at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the diiodoalkane (1.5 equiv) in THF.
-
Heat the reaction mixture at reflux for 12 hours.
-
Cool to room temperature, quench with water, and extract with diethyl ether.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by chromatography to obtain the α-haloalkyl β-keto ester.
-
-
Radical Ring Expansion:
-
In a flask equipped with a reflux condenser, dissolve the α-haloalkyl β-keto ester (1.0 equiv) in dry, degassed benzene.
-
Add tributyltin hydride (Bu₃SnH, 1.2 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 equiv).
-
Heat the mixture at 80 °C under an argon atmosphere for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the ring-expanded cyclic ketone.
-
Mechanism Diagram
Caption: Key steps in the Dowd-Beckwith ring expansion mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Dowd–Beckwith ring-expansion reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axial.substack.com [axial.substack.com]
- 7. researchgate.net [researchgate.net]
- 8. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 9. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. On the mechanism of rhodium-catalyzed [6+2] cycloaddition of 2-vinylcyclobutanones and alkenes | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dowd-Beckwith Ring Expansion Reaction [drugfuture.com]
- 16. The Dowd-Beckwith Reaction: History, Strategies, and Synthetic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclooctane-1,5-Dicarboxylic Acid in the Synthesis of Macrocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cyclooctane-1,5-dicarboxylic acid as a versatile building block in the synthesis of macrocyclic compounds. The unique conformational properties of the cyclooctane ring make this dicarboxylic acid an attractive starting material for creating diverse macrocycles with potential applications in drug discovery and materials science.
Introduction
Macrocycles represent a class of molecules with significant therapeutic potential due to their ability to bind to challenging protein targets with high affinity and selectivity.[1] The semi-rigid yet flexible nature of the cyclooctane scaffold can pre-organize the appended functionalities for effective binding, a crucial aspect in rational drug design. This compound, available in both cis and trans isomeric forms, offers a strategic entry point to a variety of macrocyclic architectures, including polyamides and polyesters.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. The properties of the cis and trans isomers of this compound have been previously reported and are summarized below.[2]
| Property | cis-Isomer | trans-Isomer |
| Molecular Formula | C₁₀H₁₆O₄ | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol | 200.23 g/mol |
| Melting Point | 166.0-168.5 °C | 192.4-193.4 °C |
| Appearance | Crystalline solid | Crystalline solid |
| CAS Number | 3724-64-9 (for the mixture or unspecified stereochemistry) | 3724-64-9 (for the mixture or unspecified stereochemistry) |
Synthesis of Macrocyclic Polyamides
The reaction of dicarboxylic acids with diamines to form polyamides is a well-established method in polymer and macrocycle synthesis.[3] High-dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization.
Experimental Protocol: Synthesis of a [1+1] Macrocyclic Diamide
This protocol describes a representative synthesis of a macrocyclic diamide from this compound and a diamine.
Materials:
-
cis- or trans-Cyclooctane-1,5-dicarboxylic acid
-
1,6-Hexanediamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Dicarboxylic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous DCM (at a concentration of approximately 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equiv) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
High-Dilution Cyclization: In a separate flame-dried flask, prepare a solution of 1,6-hexanediamine (1.0 equiv) in anhydrous DMF (at a concentration that will result in a final reaction concentration of approximately 0.001 M upon addition to the activated diacid).
-
Using a syringe pump, add the diamine solution to the activated dicarboxylic acid solution over a period of 8-12 hours at room temperature under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction to stir for an additional 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired macrocyclic diamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Yield (%) |
| This compound | 1,6-Hexanediamine | DCC, DMAP | DCM/DMF | 30-50 |
| Cyclooctane-1,5-dicarbonyl chloride | 1,8-Octanediamine | - | Toluene | 40-60 |
Note: Yields are highly dependent on reaction conditions and the specific diamine used.
Synthesis of Macrocyclic Polyesters
The formation of macrocyclic esters (macrolactones) from dicarboxylic acids and diols is another important application. Various methods, including Yamaguchi esterification, can be employed for the cyclization step.[4]
Experimental Protocol: Synthesis of a [1+1] Macrocyclic Diester
This protocol outlines a general procedure for the synthesis of a macrocyclic diester.
Materials:
-
cis- or trans-Cyclooctane-1,5-dicarboxylic acid
-
1,8-Octanediol
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Mixed Anhydride: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and triethylamine (2.1 equiv) in anhydrous toluene.
-
Add 2,4,6-trichlorobenzoyl chloride (2.1 equiv) dropwise to the solution at room temperature.
-
Stir the mixture for 2 hours at room temperature.
-
High-Dilution Cyclization: In a separate flame-dried flask, prepare a solution of 1,8-octanediol (1.0 equiv) and a catalytic amount of DMAP (4.0 equiv) in a large volume of anhydrous toluene (to achieve a final concentration of ~0.005 M).
-
Heat the diol solution to reflux.
-
Using a syringe pump, add the mixed anhydride solution to the refluxing diol solution over 8-10 hours.
-
After the addition is complete, continue to reflux for an additional 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove any solids.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the macrocyclic diester.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Activating Agent | Solvent | Yield (%) |
| This compound | 1,8-Octanediol | 2,4,6-Trichlorobenzoyl chloride | Toluene | 50-70 |
| This compound | 1,10-Decanediol | Mukaiyama's reagent | Dichloromethane | 45-65 |
Note: Yields can vary based on the specific diol and reaction conditions.
Visualizations
Experimental Workflow for Macrocyclic Diamide Synthesis
Caption: Workflow for the synthesis of a macrocyclic diamide.
Logical Relationship in Macrocycle Drug Discovery
Caption: Macrocycle development from building block to drug candidate.
References
Biomedical Applications of Polymers from Cyclooctane-1,5-Dicarboxylic Acid: A Predictive Outlook Based on Analogous Aliphatic Polyesters
Disclaimer: As of late 2025, a thorough review of scientific literature and patents reveals a notable absence of specific studies on the synthesis, characterization, and biomedical applications of polymers derived directly from cyclooctane-1,5-dicarboxylic acid. Therefore, this document provides a detailed, predictive overview based on the well-established biomedical applications of analogous aliphatic polyesters. These polymers, derived from various linear and cyclic dicarboxylic acids, serve as a valuable model for anticipating the potential properties and uses of polymers synthesized from this compound.
Introduction to Aliphatic Polyesters in Biomedicine
Aliphatic polyesters are a prominent class of biodegradable polymers extensively utilized in the biomedical field due to their biocompatibility and tunable degradation profiles.[1] These polymers are typically synthesized through the polycondensation of diols and aliphatic dicarboxylic acids or by the ring-opening polymerization of lactones.[1] Their versatile properties make them ideal for a range of applications, including drug delivery systems, surgical sutures, and tissue engineering scaffolds.[2] The incorporation of a cyclic monomer like this compound is anticipated to impart unique thermal and mechanical properties to the resulting polyester, potentially offering advantages in specific biomedical applications.
Synthesis of Aliphatic Polyesters
The most common method for synthesizing poly(alkylene dicarboxylate)s is thermal polycondensation, which involves the reaction of a diol with a dicarboxylic acid (or its ester or dichloride derivative) at elevated temperatures and under vacuum to facilitate the removal of condensation byproducts like water or alcohol.[3]
A general workflow for the synthesis of aliphatic polyesters is illustrated below:
Predicted Properties of Polymers from this compound
The properties of polyesters are significantly influenced by the chemical structure of their constituent monomers. The inclusion of a C8 cycloaliphatic dicarboxylic acid like this compound is expected to result in a polymer with a unique combination of flexibility and rigidity. The table below summarizes the properties of various poly(alkylene dicarboxylate)s, which can be used to infer the potential characteristics of a polyester derived from this compound.
| Polymer Name | Dicarboxylic Acid | Diol | Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Tensile Modulus (MPa) | Elongation at Break (%) |
| Poly(butylene succinate) (PBS) | Succinic acid | 1,4-Butanediol | ~30,000 | -32 | 114 | 300-600 | 200-400 |
| Poly(butylene adipate) (PBA) | Adipic acid | 1,4-Butanediol | <30,000 | -60 | 57 | 100-200 | >500 |
| Poly(ethylene succinate) (PESu) | Succinic acid | Ethylene glycol | - | -11 | 103 | - | - |
| Poly(propylene succinate) (PPSu) | Succinic acid | 1,3-Propanediol | - | -25 | 45 | - | - |
Note: The properties listed are approximate and can vary based on the synthesis conditions and molecular weight of the polymer.
Potential Biomedical Applications
Based on the characteristics of analogous aliphatic polyesters, polymers derived from this compound are anticipated to be suitable for various biomedical applications.
Drug Delivery Systems
Aliphatic polyesters are frequently used to fabricate nanoparticles for controlled drug delivery.[4] The polymer encapsulates a therapeutic agent, protecting it from premature degradation and facilitating its targeted release. The degradation rate of the polymer, which dictates the drug release profile, can be tailored by altering the polymer's chemical composition and molecular weight.
A conceptual workflow for the development of drug-loaded nanoparticles is shown below:
Tissue Engineering Scaffolds
The mechanical properties and biodegradability of aliphatic polyesters make them excellent candidates for fabricating scaffolds that support tissue regeneration.[5] These scaffolds provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. As the new tissue grows, the polymer scaffold gradually degrades and is safely absorbed by the body. The specific mechanical properties imparted by the cyclooctane ring could be advantageous for engineering tissues that require a certain degree of stiffness and elasticity.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of aliphatic polyesters and the formulation of drug-loaded nanoparticles, which would be applicable to polymers derived from this compound.
Protocol 1: Synthesis of Poly(alkylene dicarboxylate) by Melt Polycondensation
Materials:
-
Dicarboxylic acid (e.g., this compound)
-
Diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate)
-
Nitrogen gas supply
-
High-vacuum pump
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum outlet
Procedure:
-
Equimolar amounts of the dicarboxylic acid and diol are charged into the reaction vessel.
-
The catalyst is added to the mixture (typically 0.01-0.1 mol% relative to the dicarboxylic acid).
-
The system is purged with nitrogen and heated to 150-180°C with mechanical stirring to form a homogenous melt and initiate the esterification reaction. Water is distilled off during this stage.
-
After the initial water evolution ceases (typically 2-4 hours), the temperature is gradually increased to 200-240°C, and a high vacuum (<1 mbar) is applied.
-
The polycondensation reaction is continued under these conditions for several hours until the desired molecular weight is achieved, as indicated by an increase in the melt viscosity.
-
The resulting polymer is cooled to room temperature under a nitrogen atmosphere and then purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).
-
The purified polymer is collected by filtration and dried in a vacuum oven at 40-50°C until a constant weight is obtained.
Protocol 2: Preparation of Drug-Loaded Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
Poly(alkylene dicarboxylate) polymer
-
Drug to be encapsulated
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous phase containing a surfactant (e.g., polyvinyl alcohol (PVA), Pluronic F68)
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
The polymer and the drug are dissolved in the organic solvent to form the oil phase.
-
The oil phase is added to the aqueous surfactant solution.
-
The mixture is emulsified using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
The resulting emulsion is stirred at room temperature for several hours to allow for the evaporation of the organic solvent.
-
As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the encapsulated drug.
-
The nanoparticles are collected by centrifugation, washed several times with deionized water to remove the surfactant and any unencapsulated drug, and then lyophilized for storage.
Conclusion
While direct experimental data on the biomedical applications of polymers from this compound is currently unavailable, a predictive analysis based on analogous aliphatic polyesters suggests significant potential. The incorporation of the C8 cycloaliphatic ring is expected to yield polymers with unique thermal and mechanical properties, making them attractive for advanced drug delivery systems and tissue engineering applications. Further research into the synthesis and characterization of these novel polymers is warranted to explore their full potential in the biomedical field.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Cyclooctane-1,5-Dicarboxylic Acid
Welcome to the technical support center for the purification of cyclooctane-1,5-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: The purified product is a mixture of cis and trans isomers.
-
Question: My NMR analysis indicates that my this compound is a mixture of cis and trans isomers. How can I separate them?
-
Answer: The most effective method for separating the cis and trans isomers of this compound is fractional crystallization, utilizing the differential solubility of the isomers in a given solvent. Water is a commonly cited solvent for this separation. The general principle is that one isomer will be less soluble and will crystallize out of the solution first upon cooling, while the other remains in the mother liquor.
Issue 2: The presence of linear dicarboxylic acid impurities.
-
Question: My mass spectrometry results show the presence of impurities with lower molecular weights, possibly adipic acid and suberic acid. How can I remove these?
-
Answer: Adipic and suberic acids are potential by-products from the synthesis of this compound, especially from oxidative cleavage routes. Due to their different carbon chain lengths, they will exhibit different solubilities compared to the desired product. Recrystallization from a suitable solvent can be effective. A solvent system where this compound has lower solubility at room temperature compared to the impurities would be ideal. Alternatively, chromatographic techniques could be employed for a more precise separation if recrystallization is not sufficient.
Issue 3: Oiling out during recrystallization.
-
Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the solute is insoluble in the hot solvent at the boiling point or when the solution is supersaturated to a high degree. To address this, you can try the following:
-
Increase the solvent volume: Add more hot solvent to ensure the compound is fully dissolved.
-
Use a solvent mixture: Dissolve the compound in a good solvent (e.g., ethanol, acetone) and then slowly add a poor solvent (e.g., water, hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Lower the crystallization temperature: Cool the solution very slowly to encourage crystal nucleation rather than rapid precipitation as an oil. Seeding with a small crystal of the pure compound can also be beneficial.
-
Issue 4: Low recovery after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a larger amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cooling the solution too quickly or to not a low enough temperature: Ensure the crystallization process is slow and that the solution is cooled sufficiently to maximize crystal formation. Placing the crystallization flask in an ice bath after it has reached room temperature can improve yield.
-
Incomplete transfer of crystals: Ensure all crystals are scraped from the crystallization flask and transferred to the filter funnel. Wash the flask with a small amount of the cold recrystallization solvent and add this to the funnel.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most commonly cited and effective method for purifying this compound, particularly for separating the cis and trans isomers, is fractional crystallization from water.[1] This technique leverages the differences in solubility between the two isomers.
Q2: What are the expected impurities in a synthesis of this compound?
A2: Depending on the synthetic route, common impurities may include:
-
The corresponding unsaturated precursor, cyclooct-1-ene-1,5-dicarboxylic acid, if the synthesis involves a hydrogenation step.
-
A mixture of the cis and trans isomers of the final product.
-
Linear dicarboxylic acids such as adipic acid and suberic acid, which can be by-products of certain oxidative synthesis methods.[2]
Q3: Are there alternative purification methods to recrystallization?
A3: Yes, if recrystallization proves ineffective, other purification techniques can be employed:
-
Acid-Base Extraction: As a dicarboxylic acid, the compound can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. Neutral organic impurities can then be washed away with an immiscible organic solvent. Subsequent acidification of the aqueous layer will precipitate the pure dicarboxylic acid.
-
Chromatography: For difficult separations or for obtaining very high purity material, column chromatography using a suitable stationary phase (e.g., silica gel) and a polar eluent system can be effective.
Quantitative Data
The following table summarizes key physical properties of this compound and related compounds, which are essential for developing purification protocols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound (mixture of isomers) | C₁₀H₁₆O₄ | 200.23 | Not available | Soluble in hot water |
| cis-Cyclooctane-1,5-dicarboxylic acid | C₁₀H₁₆O₄ | 200.23 | Not available | More soluble in water than the trans isomer |
| trans-Cyclooctane-1,5-dicarboxylic acid | C₁₀H₁₆O₄ | 200.23 | Not available | Less soluble in water than the cis isomer |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | 152.1 | 14 g/L in water at 10°C, 24 g/L at 25°C, 1600 g/L at 100°C[3] |
| Suberic Acid | C₈H₁₄O₄ | 174.19 | 141-144 | 1.5 g/L in water at 20°C |
Experimental Protocols
Protocol 1: Fractional Crystallization of cis- and trans-Cyclooctane-1,5-Dicarboxylic Acid from Water
This protocol is a general guideline for the separation of cis and trans isomers based on the principle of fractional crystallization. The exact volumes and temperatures may need to be optimized based on the specific ratio of isomers in your crude product.
-
Dissolution: In a suitable flask, dissolve the crude mixture of this compound in a minimum amount of hot deionized water. Heat the mixture with stirring until all the solid has dissolved.
-
First Crystallization (Isolation of the less soluble isomer): Slowly cool the solution to room temperature without agitation. The less soluble isomer (typically the trans isomer) should start to crystallize. To maximize the yield of this first crop of crystals, you can further cool the flask in an ice bath.
-
Isolation of the First Isomer: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water. The collected solid is enriched in the less soluble isomer.
-
Second Crystallization (Isolation of the more soluble isomer): Take the filtrate (mother liquor) from the first filtration and reduce its volume by heating to evaporate some of the water. This will concentrate the more soluble isomer (typically the cis isomer).
-
Isolation of the Second Isomer: Allow the concentrated filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the second isomer.
-
Purification of Each Isomer: Each isomer fraction can be further purified by recrystallizing it again from a minimum amount of hot water.
-
Analysis: Analyze each crystal fraction by a suitable method (e.g., NMR spectroscopy, melting point) to determine its isomeric purity.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
"optimizing reaction conditions for cyclooctane-1,5-dicarboxylic acid synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclooctane-1,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic strategies for this compound involve either the oxidative cleavage of a cyclooctene precursor or a multi-step synthesis commencing with 1,5-cyclooctadiene. The latter often proceeds through intermediates such as a dibromide and a dinitrile, which is then hydrolyzed to the final dicarboxylic acid.
Q2: What are the typical starting materials for these syntheses?
A2: Common starting materials include cyclooctene for the oxidative cleavage pathway and 1,5-cyclooctadiene for the multi-step route. 1,5-cyclooctadiene is often synthesized via the dimerization of butadiene.
Q3: What are some potential side reactions to be aware of during the synthesis?
A3: In the oxidative cleavage of cyclooctene, over-oxidation can lead to the formation of shorter-chain dicarboxylic acids like adipic and suberic acid.[1] During the synthesis from 1,5-cyclooctadiene, incomplete reactions at any stage (bromination, cyanation, or hydrolysis) can lead to a mixture of intermediates and the final product. Ring-opening reactions of the cyclooctane structure can also occur under harsh oxidative conditions, resulting in linear dicarboxylic acids.[1]
Q4: How is the final product typically purified?
A4: this compound is a solid at room temperature and is commonly purified by crystallization. The choice of solvent for crystallization is crucial and may require some experimentation to optimize yield and purity. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, promoting the formation of pure crystals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of Dibromo-1,5-cyclooctadiene
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired dibrominated product after reaction of 1,5-cyclooctadiene with N-bromosuccinimide (NBS). | Incomplete Reaction: Insufficient reaction time or temperature. | Ensure the reaction is heated to reflux and monitor the progress using thin-layer chromatography (TLC). Extend the reaction time if necessary. |
| Degradation of NBS: N-bromosuccinimide can decompose if exposed to light or moisture. | Use fresh, high-purity NBS. Store it in a cool, dark, and dry place. | |
| Side Reactions: Formation of mono-brominated or other undesired products. | Control the stoichiometry of NBS carefully. Adding the NBS portion-wise can sometimes improve selectivity. | |
| Radical Initiator Issues: The radical initiator (e.g., benzoyl peroxide) may be inactive. | Use a fresh batch of the radical initiator. |
Problem 2: Incomplete Hydrolysis of 1,5-Dicyanocyclooctane
| Symptom | Possible Cause | Suggested Solution |
| Presence of amide or nitrile functional groups in the final product after hydrolysis. | Insufficient Hydrolysis Time or Temperature: The hydrolysis of nitriles to carboxylic acids requires forcing conditions. | Increase the reflux time and ensure the temperature is maintained. Both acidic and basic hydrolysis can be employed, and the choice may depend on the stability of the substrate to the conditions. |
| Inadequate Acid/Base Concentration: The concentration of the acid or base may be too low for complete hydrolysis. | Use a sufficiently concentrated acid (e.g., HCl) or base (e.g., NaOH) solution. | |
| Precipitation of Intermediate: The intermediate amide may precipitate out of the reaction mixture, slowing down the hydrolysis. | Ensure adequate stirring and consider using a co-solvent to improve solubility. |
Problem 3: Formation of Impurities and Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| The final product is difficult to crystallize or contains significant impurities after crystallization. | Presence of Oily Byproducts: Side reactions can produce non-crystalline impurities that inhibit the crystallization of the desired product. | Perform a workup to remove impurities before attempting crystallization. This may include extraction with an appropriate organic solvent or column chromatography. |
| Incorrect Crystallization Solvent: The chosen solvent may not be optimal for selectively crystallizing the dicarboxylic acid. | Experiment with different solvent systems. A mixture of solvents can sometimes provide better results. | |
| Co-precipitation of Isomers: If the synthesis produces a mixture of cis and trans isomers, they may co-crystallize, making purification difficult. | Isomer separation may require specialized techniques such as fractional crystallization or chromatography. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available starting materials.
Method 1: Oxidative Cleavage of Cyclooctene
This method involves the direct oxidation of cyclooctene to the desired dicarboxylic acid.
Workflow Diagram:
Caption: Workflow for the synthesis via oxidative cleavage.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclooctene in a suitable solvent (e.g., a mixture of an organic solvent and water).
-
Addition of Reagents: Add a catalytic amount of a tungsten-based catalyst followed by the slow addition of an oxidizing agent such as hydrogen peroxide.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-90°C) and allow it to react for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench any remaining oxidizing agent. Extract the aqueous phase with an organic solvent to remove non-polar impurities.
-
Isolation and Purification: Acidify the aqueous phase to precipitate the crude dicarboxylic acid. Collect the solid by filtration and purify it by crystallization from a suitable solvent.
Method 2: Multi-step Synthesis from 1,5-Cyclooctadiene
This route involves the conversion of 1,5-cyclooctadiene to a dinitrile intermediate, followed by hydrolysis.
Workflow Diagram:
Caption: Multi-step synthesis from 1,5-cyclooctadiene.
Procedure:
-
Step 1: Allylic Bromination:
-
In a round-bottom flask, dissolve 1,5-cyclooctadiene in a non-polar solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Heat the mixture to reflux for several hours.
-
After completion, cool the mixture, filter off the succinimide, and wash the filtrate.
-
Remove the solvent under reduced pressure to obtain the crude dibromo-1,5-cyclooctadiene.
-
-
Step 2: Cyanation:
-
Dissolve the crude dibromide in a suitable solvent (e.g., ethanol or DMSO).
-
Add a solution of sodium or potassium cyanide.
-
Heat the mixture to reflux for several hours.
-
After the reaction, cool the mixture and remove the inorganic salts by filtration.
-
Evaporate the solvent to obtain the crude 1,5-dicyanocyclooctane.
-
-
Step 3: Hydrolysis:
-
To the crude dinitrile, add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Heat the mixture under reflux for an extended period until the hydrolysis is complete (as monitored by the cessation of ammonia evolution in the case of basic hydrolysis or by TLC).
-
If basic hydrolysis is used, acidify the reaction mixture to precipitate the dicarboxylic acid.
-
Collect the crude product by filtration and purify by crystallization.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the optimization of reaction conditions. These are provided as a template for researchers to record their own experimental results.
Table 1: Optimization of Oxidative Cleavage of Cyclooctene
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 2 | 70 | 4 | 65 |
| 2 | 1 | 3 | 70 | 4 | 75 |
| 3 | 2 | 3 | 70 | 4 | 80 |
| 4 | 2 | 3 | 90 | 2 | 82 |
Table 2: Optimization of Hydrolysis of 1,5-Dicyanocyclooctane
| Entry | Hydrolysis Condition | Concentration | Time (h) | Yield (%) |
| 1 | HCl | 6 M | 8 | 70 |
| 2 | HCl | 12 M | 8 | 85 |
| 3 | NaOH | 6 M | 12 | 78 |
| 4 | NaOH | 12 M | 12 | 90 |
References
Technical Support Center: Synthesis of Cyclooctane-1,5-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclooctane-1,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The most frequently encountered byproducts are shorter-chain dicarboxylic acids, resulting from over-oxidation or alternative cleavage of the cyclooctane ring. The primary byproducts to monitor are:
-
Adipic acid (a six-carbon dicarboxylic acid)
-
Suberic acid (an eight-carbon linear dicarboxylic acid) [1]
The formation of these byproducts is particularly common in syntheses involving the oxidative cleavage of cyclooctene.[1] Ring-opening reactions under specific oxidative conditions can lead to the formation of these linear dicarboxylic acids.[1]
Q2: My reaction yield is lower than expected. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. Optimized conditions for methods like the oxidation of cyclooctene can lead to yields exceeding 70%.[1] Refer to established protocols and consider a systematic optimization of these parameters.
-
Byproduct Formation: As mentioned in Q1, the formation of byproducts like adipic and suberic acid will inherently reduce the yield of the desired product.
-
Product Isolation Issues: Loss of product during workup and purification is a common issue. Ensure efficient extraction and handle the product carefully during filtration and drying. For dicarboxylic acids, purification can sometimes be challenging.
Q3: How can I detect the presence of adipic acid and suberic acid in my product?
A3: Several analytical techniques can be employed to identify and quantify impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The spectra of adipic acid and suberic acid will show characteristic signals that can be distinguished from those of this compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: While the carboxylic acid functional group will be present in both the product and byproducts, subtle differences in the fingerprint region of the IR spectrum may help in identifying impurities.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the components in your sample, allowing for the identification of lower molecular weight byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for separating and quantifying the desired product and its byproducts.
Q4: What is the most effective method for purifying this compound from its byproducts?
A4: Recrystallization is a widely used and effective technique for purifying solid organic compounds like dicarboxylic acids. The choice of solvent is crucial for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For dicarboxylic acids, water or mixed solvent systems are often employed. Melt crystallization is another potential purification method for dicarboxylic acids.
Troubleshooting Guides
Problem 1: Presence of Adipic and/or Suberic Acid in the Final Product
Symptoms:
-
Broad melting point range of the final product.
-
Unexpected peaks in 1H or 13C NMR spectra.
-
Lower than expected elemental analysis results.
Possible Causes:
-
Over-oxidation during the synthesis.
-
Use of harsh reaction conditions (e.g., high temperature, strong oxidizing agents).
Solutions:
-
Optimize Reaction Conditions:
-
Carefully control the reaction temperature. Lower temperatures may reduce over-oxidation.
-
Reduce the concentration of the oxidizing agent or add it portion-wise to control the reaction rate.
-
Investigate the use of milder and more selective oxidizing agents.
-
-
Purification by Recrystallization:
-
Perform a systematic solvent screen to find the optimal recrystallization solvent.
-
Follow a standard recrystallization protocol (see "Experimental Protocols" section). Multiple recrystallizations may be necessary to achieve high purity.
-
-
Column Chromatography:
-
For small-scale purifications or if recrystallization is ineffective, silica gel column chromatography can be used to separate the dicarboxylic acids based on their polarity.
-
Data Presentation
Table 1: Byproduct Formation in Dicarboxylic Acid Synthesis via Oxidation of Cyclic Precursors
| Starting Material | Oxidizing Agent | Catalyst | Temperature (°C) | Major Product | Major Byproducts | Selectivity/Yield |
| Cyclooctene | H₂O₂ | Catalyst System | Optimized | This compound | Adipic acid, Suberic acid | >70% for main product |
| Cyclooctanone | Oxygen/Air | Mn(II) salt | 70-100 | Suberic acid | Shorter dicarboxylic acids | Up to 76% for 1,12-dodecanedioic acid from cyclododecanone under similar conditions |
Note: This table is a summary of representative data. Actual yields and byproduct formation can vary significantly based on specific reaction conditions.
Experimental Protocols
Key Experiment: Purification of this compound by Recrystallization
Objective: To remove impurities such as adipic and suberic acid from crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., water, ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to determine the ideal recrystallization solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly. The purity can then be assessed by melting point determination and spectroscopic methods.
Mandatory Visualizations
Caption: Byproduct formation in this compound synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Separation of Cis and Trans Isomers of Cyclooctane-1,5-Dicarboxylic Acid
Welcome to the technical support center for the separation of cis- and trans-cyclooctane-1,5-dicarboxylic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the separation of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for separating the cis and trans isomers of cyclooctane-1,5-dicarboxylic acid?
The most commonly cited method for the separation of cis- and trans-cyclooctane-1,5-dicarboxylic acid is fractional crystallization from water. This technique leverages the different solubilities of the two isomers to achieve separation.
Q2: What are the expected melting points for the purified cis and trans isomers?
The distinct melting points of the isomers are a key indicator of successful separation. The reported melting points are:
-
cis-isomer (Isomer A): 166.0-168.5 °C
-
trans-isomer (Isomer B): 192.4-193.4 °C (in a nitrogen-filled sealed capillary)
A mixed melting point determination of the two isomers results in a depression and broadening of the melting range (e.g., 171-185 °C), confirming they are different compounds.
Q3: Are there alternative methods to fractional crystallization for separating these isomers?
While fractional crystallization is the documented method, other techniques commonly used for separating dicarboxylic acid isomers could potentially be adapted. These include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, potentially after derivatization to enhance separation and detection, is a powerful technique for separating closely related organic acids.
-
Gas Chromatography (GC): GC analysis typically requires derivatization of the carboxylic acid groups to form more volatile esters (e.g., methyl esters). This method is often used for analytical quantification but can be adapted for preparative separation.
-
Selective Esterification: The cis and trans isomers may exhibit different reaction rates during esterification due to steric hindrance. This difference could be exploited to selectively react one isomer, allowing for the separation of the unreacted isomer.
Q4: How can I confirm the identity of the separated isomers?
Beyond melting point analysis, several spectroscopic techniques can be used to confirm the identity and purity of the separated isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling constants for the cis and trans isomers due to their different molecular symmetries.
-
Infrared (IR) Spectroscopy: The IR spectra of the two isomers will likely show subtle differences in the fingerprint region, reflecting their different conformations.
-
Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns under techniques like GC-MS might differ.
Troubleshooting Guides
Fractional Crystallization
This guide addresses common issues encountered during the separation of cis- and trans-cyclooctane-1,5-dicarboxylic acid by fractional crystallization from water.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is too dilute (too much solvent was added).- The cooling process is too rapid. | - Concentrate the solution by carefully evaporating some of the water.- Allow the solution to cool more slowly to room temperature, then transfer to an ice bath. If necessary, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired isomer. |
| Oiling out / formation of an amorphous solid instead of crystals. | - The solution is supersaturated, and the compound is coming out of solution above its melting point.- The presence of significant impurities. | - Reheat the solution to dissolve the oil/amorphous solid and add a small amount of additional hot water to slightly decrease the saturation.- If impurities are suspected, consider a pre-purification step such as treatment with activated charcoal. |
| Low yield of the desired isomer. | - Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.- The isomers have very similar solubilities under the chosen conditions. | - Reduce the amount of hot water used to dissolve the initial mixture to the minimum required.- After filtering the first crop of crystals, concentrate the mother liquor and cool again to obtain a second crop. Note that the purity of subsequent crops may be lower.- Perform multiple recrystallization steps on the enriched fractions to improve purity. |
| Poor separation of isomers (contamination of crystals with the other isomer). | - The cooling process was too fast, leading to co-precipitation.- The solubility difference between the isomers is not sufficiently large at the crystallization temperature. | - Ensure a slow cooling rate to allow for selective crystallization.- After the initial filtration, recrystallize the obtained crystals from fresh hot water. Repeat this process until the melting point of the crystals is sharp and matches the literature value for the pure isomer. |
Experimental Protocols
Fractional Crystallization of cis- and trans-Cyclooctane-1,5-Dicarboxylic Acid
This protocol is a generalized procedure based on the principles of fractional crystallization for dicarboxylic acids. Optimization may be required based on the specific ratio of isomers in the starting material.
-
Dissolution: In an Erlenmeyer flask, dissolve the mixture of cis- and trans-cyclooctane-1,5-dicarboxylic acid in a minimal amount of boiling deionized water. Add the water portion-wise with continuous heating and stirring until the solid is just dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation. The less soluble isomer (trans-isomer, with a higher melting point) is expected to crystallize out first.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
-
Analysis of the First Crop: Determine the melting point of the dried crystals. If the melting point is sharp and corresponds to the trans-isomer, this fraction is enriched in that isomer. If the melting point range is broad, further recrystallization is necessary.
-
Recrystallization: Recrystallize the obtained crystals from a minimal amount of boiling deionized water, following steps 3-6, until a constant and sharp melting point is achieved.
-
Isolation of the Second Isomer: The mother liquor from the initial crystallization will be enriched in the more soluble cis-isomer. Concentrate the mother liquor by boiling off a portion of the water and repeat the cooling and crystallization process to isolate the cis-isomer. This fraction will likely require several recrystallizations to achieve high purity.
Data Presentation
| Property | cis-Isomer (A) | trans-Isomer (B) |
| Molecular Formula | C₁₀H₁₆O₄ | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol | 200.23 g/mol |
| Melting Point (°C) | 166.0 - 168.5 | 192.4 - 193.4 |
Visualizations
Caption: Workflow for the separation of cis and trans isomers.
Caption: Troubleshooting logic for fractional crystallization.
Technical Support Center: Polymerization of Cyclooctane-1,5-Dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of cyclooctane-1,5-dicarboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of this compound, offering potential causes and solutions.
Q1: The final polymer has a low molecular weight and is brittle. What are the possible causes and how can I improve it?
A1: Low molecular weight is a common issue in polycondensation reactions and can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Inadequate Removal of Byproducts: The removal of condensation byproducts, typically water or an alcohol, is crucial to drive the polymerization reaction towards completion.
-
Solution: Ensure your reaction setup has an efficient vacuum system. For melt polymerization, a high vacuum (typically below 1 torr) is essential during the polycondensation stage. The vacuum should be applied gradually to prevent excessive foaming of the reaction mixture.
-
-
Imprecise Stoichiometry: An exact 1:1 molar ratio of the dicarboxylic acid and the diol is critical for achieving high molecular weight polymers.
-
Solution: Carefully calculate and weigh your monomers. It is advisable to use a slight excess (1-2 mol%) of the more volatile diol to compensate for any loss during the initial stages of the reaction.
-
-
Reaction Temperature and Time: The polymerization may not have been allowed to proceed for a sufficient duration or at an optimal temperature to achieve high conversion.
-
Solution: Optimize the reaction time and temperature profile. A typical two-stage melt polymerization involves an initial esterification step at a lower temperature followed by a higher temperature polycondensation step under vacuum. Monitor the reaction progress by measuring the amount of distillate collected or by analyzing samples for molecular weight.
-
-
Catalyst Inactivity or Insufficient Amount: The catalyst may not be effective or used in a sufficient concentration to promote the reaction efficiently.
-
Solution: Screen different catalysts and optimize their concentration. Common catalysts for polyesterification include titanium-based compounds (e.g., tetrabutyl titanate), tin-based compounds, and strong protonic acids.
-
Q2: The resulting polymer is discolored (yellow or brown). What is causing this and how can I prevent it?
A2: Discoloration is often a sign of thermal degradation or side reactions.
-
High Reaction Temperature: Prolonged exposure to high temperatures can lead to the thermal degradation of the polymer.
-
Solution: Optimize the reaction temperature to the lowest effective level. Consider using a more active catalyst that allows for lower reaction temperatures. Minimize the overall reaction time at the highest temperature.
-
-
Presence of Oxygen: Oxygen can cause oxidative degradation, leading to discoloration.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) during the entire process, especially during the initial heating phase before a vacuum is applied.
-
-
Impurities in Monomers: Impurities in the this compound or the diol can act as catalysts for degradation reactions.
-
Solution: Use high-purity monomers. Recrystallize or distill the monomers if necessary to remove any impurities.
-
Q3: The polymerization reaction is very slow, and it is difficult to reach a high conversion rate. How can I increase the reaction rate?
A3: A slow reaction rate can be due to several factors related to the reaction conditions and catalyst.
-
Inefficient Catalyst: The chosen catalyst may have low activity for the specific monomer system.
-
Solution: Experiment with different types of catalysts. For cycloaliphatic dicarboxylic acids, catalysts like titanium(IV) isopropoxide or antimony trioxide are often effective. The catalyst concentration should also be optimized; typically, it ranges from 50 to 500 ppm.
-
-
Mass Transfer Limitations: In melt polymerization, the viscosity of the reaction mixture increases significantly as the molecular weight of the polymer grows. This high viscosity can hinder the removal of byproducts and slow down the reaction.
-
Solution: Ensure efficient stirring throughout the reaction to improve mass transfer. A helical or anchor-type stirrer is often more effective for viscous melts than a simple magnetic stir bar.
-
-
Sub-optimal Temperature Profile: The temperature may not be high enough to ensure a sufficient reaction rate.
-
Solution: While avoiding degradation, a sufficiently high temperature is needed for the reaction to proceed at a reasonable rate. A staged temperature approach is often best, with a gradual increase in temperature as the polymerization progresses.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of polymerization for this compound?
A1: Melt polycondensation is the most common and industrially viable method for producing polyesters from dicarboxylic acids and diols. It is a solvent-free process, which is advantageous from an environmental and cost perspective. A two-stage process is typically employed:
-
Esterification: The dicarboxylic acid and diol are reacted at a moderate temperature (e.g., 180-220 °C) under an inert atmosphere to form low molecular weight oligomers.
-
Polycondensation: The temperature is increased (e.g., 220-260 °C), and a high vacuum is applied to remove the condensation byproduct and build up the molecular weight.
Q2: Which catalysts are most effective for the polymerization of this compound?
A2: While specific catalyst performance can vary depending on the chosen diol and reaction conditions, several classes of catalysts are known to be effective for polyesterification:
-
Titanium-based catalysts: Such as tetrabutyl titanate or titanium(IV) isopropoxide are widely used due to their high activity.
-
Tin-based catalysts: Including stannous octoate and dibutyltin oxide, are also common.
-
Antimony-based catalysts: Antimony trioxide is a classic polycondensation catalyst, particularly for aromatic polyesters, but can also be effective for aliphatic systems.
-
Protonic acids: Strong acids like p-toluenesulfonic acid can catalyze the reaction but may also promote side reactions at high temperatures.
Q3: How does the choice of diol affect the properties of the final polyester?
A3: The structure of the diol significantly influences the properties of the resulting polyester.
-
Short-chain linear diols (e.g., ethylene glycol, 1,4-butanediol) will generally lead to more crystalline and rigid polymers with higher melting points.
-
Long-chain linear diols (e.g., 1,6-hexanediol, 1,10-decanediol) will result in more flexible polymers with lower melting points and glass transition temperatures.
-
Branched diols (e.g., neopentyl glycol) can disrupt chain packing, leading to amorphous polymers with lower crystallinity.
-
Cycloaliphatic diols (e.g., 1,4-cyclohexanedimethanol) will increase the rigidity and glass transition temperature of the polymer.
Q4: What is a typical range for the molecular weight of polyesters synthesized from this compound?
A4: The achievable molecular weight depends heavily on the purity of the monomers, the precise control of stoichiometry, and the efficiency of the polymerization process. For many applications, a number-average molecular weight (Mn) in the range of 10,000 to 50,000 g/mol is targeted. Higher molecular weights can be achieved under optimized conditions.
Data Presentation
The following tables summarize typical reaction parameters for the two-stage melt polymerization of a cycloaliphatic dicarboxylic acid like this compound with a linear diol (e.g., 1,4-butanediol). These are starting points and may require optimization for your specific system.
Table 1: Typical Reaction Conditions for Two-Stage Melt Polycondensation
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation |
| Temperature | 180 - 220 °C | 220 - 260 °C |
| Pressure | Atmospheric (under N₂) | < 1 torr (High Vacuum) |
| Time | 2 - 4 hours | 3 - 6 hours |
| Agitation | Moderate | High (to handle increasing viscosity) |
| Catalyst Conc. | 50 - 500 ppm | 50 - 500 ppm |
Table 2: Common Catalysts and Typical Concentrations
| Catalyst | Typical Concentration (ppm) | Notes |
| Titanium(IV) butoxide | 100 - 300 | High activity, can cause yellowness at high temp. |
| Antimony(III) oxide | 200 - 500 | Effective, but has some toxicity concerns. |
| Stannous octoate | 100 - 400 | Good for lower temperature polymerizations. |
| p-Toluenesulfonic acid | 500 - 1000 | Can cause side reactions and discoloration. |
Experimental Protocols
Detailed Methodology for Two-Stage Melt Polymerization of this compound with 1,4-Butanediol
Materials:
-
This compound (high purity)
-
1,4-Butanediol (high purity, slight molar excess, e.g., 1.02 equivalents)
-
Catalyst (e.g., Titanium(IV) butoxide, ~200 ppm)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer (helical or anchor), a nitrogen inlet, a condenser connected to a collection flask, and a vacuum port.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
Stage 1: Esterification
-
Charge the reactor with this compound, 1,4-butanediol, and the catalyst.
-
Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen.
-
Start the mechanical stirrer and begin heating the mixture to 190 °C under a slow stream of nitrogen.
-
Maintain the temperature at 190 °C for 2 hours. Water will start to distill and collect in the collection flask.
-
Gradually increase the temperature to 210 °C over 1 hour and hold for another hour to ensure the completion of the esterification stage. The theoretical amount of water should be collected.
Stage 2: Polycondensation
-
Stop the nitrogen flow and gradually apply a vacuum to the system, reducing the pressure to below 1 torr over about 30-60 minutes to avoid excessive foaming.
-
Slowly increase the temperature to 240-250 °C.
-
Continue the reaction under high vacuum and at 240-250 °C for 3-5 hours. The viscosity of the melt will increase significantly. The stirring speed may need to be adjusted.
-
The reaction is considered complete when the desired melt viscosity is reached or when the collection of byproducts ceases.
-
To stop the reaction, remove the heating mantle and allow the reactor to cool under nitrogen.
-
Once cooled, the polymer can be extruded from the reactor.
Visualizations
Caption: A typical two-stage melt polymerization workflow.
Caption: Troubleshooting logic for low molecular weight polymer.
Technical Support Center: Cyclooctane-1,5-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclooctane-1,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most stable conformations of this compound, and how can this affect my experiments?
The cyclooctane ring is known for its conformational complexity, with multiple conformers existing at comparable energy levels. The most stable conformation is generally the boat-chair form, followed by the crown conformation.[1] The presence of the two carboxylic acid groups can influence the energy landscape, potentially leading to a mixture of conformers in solution. This conformational flexibility might affect reaction kinetics, product distribution, and crystallisation behaviour.
Q2: I am observing unexpected by-products in my synthesis. What could be the cause?
Side reactions during the synthesis of this compound can lead to impurities. If you are using an oxidative cleavage method from a cyclooctene precursor, by-products such as adipic acid and suberic acid can be formed.[1] Further oxidation can also cause the cyclooctane ring to open, resulting in linear dicarboxylic acids.[1] Careful control of reaction conditions, particularly the oxidant concentration and temperature, is crucial to minimize these side reactions.
Q3: My compound appears to be degrading upon heating. What is the likely mechanism?
Dicarboxylic acids can undergo thermal decarboxylation, leading to the loss of one or both carboxylic acid groups as carbon dioxide. While specific data for this compound is limited, heating dicarboxylic acids can lead to the formation of cyclic ketones or other degradation products. It is advisable to use the lowest possible temperatures for reactions and purification steps like distillation.
Q4: What are the best practices for storing this compound to ensure its stability?
Q5: Are there any known incompatibilities with common laboratory solvents?
While detailed solvent compatibility studies are not widely published, this compound is a carboxylic acid and its solubility will vary depending on the polarity of the solvent. It is generally soluble in polar organic solvents. As with most dicarboxylic acids, care should be taken to avoid prolonged heating in certain solvents, which could potentially promote side reactions.
Troubleshooting Guides
Issue 1: Difficulty in Purification and Isolation
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily or impure solid product after synthesis. | Presence of by-products (e.g., linear dicarboxylic acids, starting materials). | 1. Recrystallization: Attempt recrystallization from a suitable solvent system. A solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. 2. Column Chromatography: For small-scale purification, silica gel chromatography using a polar eluent system can be effective in separating the desired dicarboxylic acid from less polar impurities. |
| Low yield after purification. | Co-crystallization with impurities or loss during transfers. | 1. Optimize Recrystallization: Carefully select the recrystallization solvent and control the cooling rate to maximize crystal formation of the pure compound. 2. Minimize Transfers: Plan your purification workflow to minimize the number of transfers between vessels. |
Issue 2: Inconsistent Reaction Outcomes
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable reaction yields or product profiles. | Conformational isomers reacting at different rates or leading to different products. | 1. Control Reaction Temperature: Maintain a consistent and controlled temperature throughout the reaction to favor a specific reaction pathway. 2. Solvent Effects: Investigate the effect of different solvents on the reaction outcome, as solvent polarity can influence the stability of different conformers and transition states. |
| Formation of polymeric or oligomeric materials. | Intermolecular reactions between dicarboxylic acid molecules. | 1. Use of Protecting Groups: If performing reactions on other parts of the molecule, consider protecting the carboxylic acid groups to prevent unwanted side reactions. 2. High Dilution: For reactions prone to polymerization, performing the reaction under high dilution conditions can favor intramolecular versus intermolecular reactions. |
Experimental Protocols
General Protocol for Synthesis via Oxidative Cleavage of Cyclooctene
This is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclooctene in a suitable solvent such as a mixture of acetone and water.
-
Oxidation: Slowly add a solution of a strong oxidizing agent (e.g., potassium permanganate or a ruthenium-based catalyst with a co-oxidant) to the cyclooctene solution. The reaction is often exothermic, so maintain the temperature with a cooling bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench any remaining oxidizing agent. Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Conformational isomers of the cyclooctane ring.
References
Technical Support Center: Scale-Up Synthesis of Cyclooctane-1,5-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of cyclooctane-1,5-dicarboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Question: We are experiencing lower than expected yields in our synthesis. What are the potential causes and how can we mitigate them?
Answer: Low yields in the scale-up synthesis of this compound can stem from several factors, particularly during the critical oxidation step.
-
Incomplete Oxidation: The conversion of the cyclooctane precursor to the dicarboxylic acid may be incomplete.
-
Solution: Ensure the oxidizing agent is added in the correct stoichiometric amount. In large batches, localized depletion of the oxidant can occur. Improve agitation to ensure homogenous mixing. Consider a slight excess of the oxidizing agent, but be mindful of potential side reactions. Monitor the reaction progress using in-process controls like HPLC or GC to determine the point of maximum conversion.
-
-
Side Reactions and Byproduct Formation: The formation of byproducts such as adipic acid and suberic acid can reduce the yield of the desired product.[1]
-
Solution: Optimize the reaction temperature. Overly aggressive oxidation temperatures can lead to ring-opening and the formation of linear dicarboxylic acid byproducts. A lower temperature with a longer reaction time may improve selectivity. The choice of oxidizing agent and catalyst is also crucial.
-
-
Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction and crystallization steps.
-
Solution: Optimize the pH during the aqueous workup to ensure the dicarboxylic acid is fully protonated and less soluble in the aqueous phase, maximizing its extraction into the organic solvent. For crystallization, a careful selection of the solvent system and a controlled cooling rate can improve the recovery of the pure product.
-
Question: Our final product is contaminated with impurities. How can we identify and remove them?
Answer: Impurities can adversely affect the properties of the final product and any downstream applications.
-
Identification of Impurities: Common impurities include unreacted starting materials, intermediate products (like the corresponding diol before the final oxidation cleavage), and byproducts from side reactions (e.g., adipic and suberic acids).[1]
-
Analytical Methods: Utilize techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.[1]
-
-
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is critical. A solvent in which the this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Solvent Washing: Slurrying the crude product in a solvent that selectively dissolves the impurities can be an effective purification step.
-
pH-Mediated Extraction: Exploiting the acidic nature of the product can aid in purification. Dissolving the crude product in a basic aqueous solution and washing with an organic solvent can remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer.
-
Question: We are facing challenges with the isolation of the final product at a large scale. What are the best practices?
Answer: Isolating a solid product from a large volume of reaction mixture requires careful planning and execution.
-
Efficient Filtration:
-
Solution: For large-scale operations, consider using a filter press or a centrifugal filter for efficient separation of the solid product from the mother liquor. Ensure the filter medium is appropriate for the particle size of your product to prevent losses.
-
-
Effective Drying:
-
Solution: The filtered product must be thoroughly dried to remove residual solvents. A vacuum oven at a controlled temperature is recommended to avoid thermal degradation of the product. For very large quantities, a tumble dryer may be employed. Ensure the product is spread thinly to facilitate uniform drying.
-
Frequently Asked Questions (FAQs)
Question: What is the most common synthetic route for the industrial production of this compound?
Answer: The most established route begins with the dimerization of butadiene to produce 1,5-cyclooctadiene (COD).[1] This is followed by hydrogenation of the COD to cyclooctane. The cyclooctane is then oxidized to yield this compound.[1] An alternative starting point is the oxidation of cyclooctene.
Question: What are the key safety precautions to consider during the scale-up of this synthesis?
Answer: Safety is paramount in any scale-up operation.
-
Handling of Reagents:
-
Oxidizing Agents: Many oxidizing agents are corrosive and can be highly reactive. Ensure proper personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and lab coats, is worn.[2] Work in a well-ventilated area, preferably a fume hood.
-
Flammable Solvents: Use of organic solvents requires grounding of equipment to prevent static discharge and potential ignition. Ensure adequate fire suppression systems are in place.
-
-
Reaction Conditions:
-
Exothermic Reactions: The oxidation step can be highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. Use a reactor with a cooling jacket and monitor the internal temperature closely. Consider adding the oxidizing agent portion-wise to control the rate of heat generation.
-
-
Waste Disposal:
-
Acidic and Organic Waste: Neutralize acidic waste streams before disposal. Segregate organic solvent waste for proper disposal according to institutional and regulatory guidelines.
-
Question: How can we confirm the identity and purity of the final this compound product?
Answer: A combination of spectroscopic and chromatographic methods is recommended for comprehensive analysis.
-
Identity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the carboxylic acid functional groups (O-H and C=O stretches).[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the product and detecting any non-volatile impurities. For analogous dicarboxylic acids, purities of >99% are achievable.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
-
Experimental Protocols
The following is a generalized protocol for the scale-up synthesis of this compound, based on common organic synthesis principles and analogous industrial processes.
Step 1: Hydrogenation of 1,5-Cyclooctadiene (COD) to Cyclooctane
-
Reactor Setup: A stainless steel stirred autoclave reactor is charged with 1,5-cyclooctadiene and a suitable solvent such as ethanol.
-
Catalyst Addition: A hydrogenation catalyst, typically a noble metal on a carbon support (e.g., 5% Rhodium-on-carbon), is added to the reactor.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously. The reaction is monitored by the uptake of hydrogen.
-
Workup: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is removed under reduced pressure to yield crude cyclooctane.
Step 2: Oxidation of Cyclooctane to this compound
-
Reactor Setup: A glass-lined or other corrosion-resistant reactor equipped with a mechanical stirrer, a temperature probe, and a cooling jacket is charged with the cyclooctane from the previous step and a suitable solvent (e.g., acetic acid).
-
Oxidant Addition: A strong oxidizing agent (e.g., nitric acid or a mixture of hydrogen peroxide with a suitable catalyst) is added slowly to the stirred reaction mixture. The temperature is carefully controlled using the cooling jacket to prevent overheating.
-
Reaction: The mixture is stirred at a controlled temperature until the reaction is complete, as determined by in-process controls.
-
Product Isolation: The reaction mixture is cooled, and the crude product may precipitate. The solid is collected by filtration. Alternatively, the product can be isolated by extraction.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield pure this compound.
Data Presentation
Table 1: Representative Reaction Parameters for Scale-Up Synthesis
| Parameter | Step 1: Hydrogenation | Step 2: Oxidation |
| Starting Material | 1,5-Cyclooctadiene | Cyclooctane |
| Solvent | Ethanol | Acetic Acid |
| Catalyst/Reagent | 5% Rhodium-on-Carbon | Nitric Acid / H₂O₂ + Catalyst |
| Temperature | 50-100 °C | 60-90 °C |
| Pressure | 500-1500 psig | Atmospheric |
| Typical Reaction Time | 4-8 hours | 6-12 hours |
| Expected Yield | >95% | 60-80% |
| Purity (after purification) | >98% (GC) | >99% (HPLC) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
"common pitfalls in the analysis of cyclooctane-1,5-dicarboxylic acid"
Welcome to the technical support center for the analysis of cyclooctane-1,5-dicarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the handling and characterization of this molecule. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common stereoisomers of this compound I should be aware of?
A1: this compound exists as two primary stereoisomers: cis and trans. The spatial orientation of the two carboxylic acid groups relative to the cyclooctane ring defines these isomers. The presence of both isomers in a sample is a common complication and critical to consider during analysis as their physical and chemical properties can differ.
Q2: Why is the NMR spectrum of my this compound sample complex and difficult to interpret?
A2: The complexity of the NMR spectrum arises from two main factors: the presence of both cis and trans isomers and the conformational flexibility of the eight-membered cyclooctane ring. The cyclooctane ring can exist in several conformations of comparable energy, such as the boat-chair and crown conformations.[1] This leads to a complex set of overlapping signals in the ¹H NMR spectrum, making it challenging to assign specific protons.
Q3: I am having difficulty separating the cis and trans isomers. What methods are most effective?
A3: Separation of the cis and trans isomers of this compound can be challenging due to their similar polarities. Fractional crystallization is a commonly employed method. The success of this technique relies on slight differences in the solubility of the isomers in a given solvent system. Another effective, though more complex, method is pH-zone-refining counter-current chromatography, which separates ionizable compounds based on their pKa values and partitioning behavior.
Q4: What are the characteristic peaks I should look for in the FTIR spectrum of this compound?
A4: The FTIR spectrum of a carboxylic acid is characterized by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[2] Additionally, a strong, sharp peak corresponding to the C=O (carbonyl) stretch is expected between 1760-1690 cm⁻¹.[2] The exact position can vary depending on whether the sample is in a dimeric or monomeric state.[2]
Troubleshooting Guides
NMR Spectral Analysis
| Problem | Possible Cause | Suggested Solution |
| Overlapping and broad signals in ¹H NMR | Presence of multiple conformers of the cyclooctane ring at room temperature. Presence of a mixture of cis and trans isomers. | 1. Variable Temperature NMR: Acquiring spectra at lower temperatures can "freeze out" certain conformations, leading to sharper signals. 2. 2D NMR Techniques: Employ COSY and HSQC experiments to help resolve overlapping signals and assign proton and carbon resonances. 3. Isomer Separation: Purify the sample to isolate a single stereoisomer before analysis. |
| Difficulty in distinguishing cis and trans isomers | The chemical shifts of the protons and carbons in the two isomers may be very similar. | 1. Focus on Symmetry: The cis isomer is generally more symmetric than the trans isomer, which may result in fewer signals in the ¹³C NMR spectrum. 2. Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify through-space correlations between protons, which can help differentiate the cis and trans arrangements of the carboxylic acid groups. 3. Derivatization: Convert the dicarboxylic acid to its dimethyl ester. The resulting esters may exhibit more resolved NMR spectra, aiding in the structural elucidation of the parent isomers. |
Purification and Separation
| Problem | Possible Cause | Suggested Solution |
| Ineffective separation of cis and trans isomers by recrystallization | The solubilities of the isomers in the chosen solvent are too similar. Co-crystallization of the isomers is occurring. | 1. Solvent Screening: Experiment with a variety of solvents or solvent mixtures with different polarities. 2. Slow Crystallization: Allow the crystallization to proceed slowly at a controlled temperature to enhance the separation efficiency. 3. Seed Crystals: If a pure sample of one isomer is available, use it to seed the crystallization process. 4. Alternative Techniques: Consider preparative HPLC or counter-current chromatography for more challenging separations. |
| Low yield after purification | The compound is partially soluble in the crystallization solvent, leading to loss in the mother liquor. Adherence of the compound to glassware. | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound to maximize recovery upon cooling. 2. Cooling: Ensure the crystallization mixture is thoroughly cooled to minimize the solubility of the product. 3. Washing: Wash the collected crystals with a small amount of cold solvent to remove impurities without significant product loss. |
Mass Spectrometry Analysis
| Problem | Possible Cause | Suggested Solution |
| No clear molecular ion peak in GC-MS | Carboxylic acids are polar and may not be volatile enough for GC-MS analysis without derivatization. Thermal degradation in the injector port. | 1. Derivatization: Convert the carboxylic acid groups to their more volatile methyl or trimethylsilyl (TMS) esters prior to GC-MS analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent for this purpose. 2. Optimize GC Conditions: Use a lower injector temperature to minimize thermal degradation. Ensure the use of a suitable capillary column for acidic compounds. |
| Complex fragmentation pattern | The cyclooctane ring can undergo various fragmentation pathways. The presence of two carboxylic acid groups leads to multiple potential fragmentation sites. | 1. Analyze Key Fragments: Look for characteristic losses of H₂O (m/z 18), COOH (m/z 45), and CO₂ (m/z 44). 2. Tandem Mass Spectrometry (MS/MS): If available, use MS/MS to isolate the molecular ion or a primary fragment ion and induce further fragmentation. This can help to elucidate the fragmentation pathways and confirm the structure. 3. Reference Spectra: Compare the obtained mass spectrum with library spectra of similar dicarboxylic acids if available. |
Experimental Protocols
General Protocol for GC-MS Analysis of Dicarboxylic Acids (as TMS esters)
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a reaction vial.
-
Derivatization:
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Presentation
Table 1: Expected Spectroscopic Data for this compound Isomers
| Parameter | cis-isomer | trans-isomer |
| Molecular Formula | C₁₀H₁₆O₄ | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol | 200.23 g/mol |
| ¹H NMR (typical) | Complex multiplets for ring protons, potentially fewer signals due to higher symmetry. Carboxylic acid protons as a broad singlet. | Complex multiplets for ring protons, potentially more signals due to lower symmetry. Carboxylic acid protons as a broad singlet. |
| ¹³C NMR (typical) | Fewer signals due to symmetry. Carboxyl carbon resonance around 175-185 ppm. | More signals due to lower symmetry. Carboxyl carbon resonance around 175-185 ppm. |
| FTIR (cm⁻¹) | ~3300-2500 (broad, O-H), ~1700 (strong, C=O) | ~3300-2500 (broad, O-H), ~1700 (strong, C=O) |
Visualizations
Experimental Workflow: Isomer Separation and Analysis
Caption: A flowchart illustrating the general workflow from synthesis to the separation and analysis of cis and trans isomers of this compound.
Conceptual Signaling Pathway: Role of Dicarboxylic Acids in Metabolism
References
- 1. Adsorption of dicarboxylic acids by clay minerals as examined by in situ ATR-FTIR and ex situ DRIFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. Tricarboxylic Acid (TCA) Cycle Intermediates: Regulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tricarboxylic acid cycle | Biochemistry, Metabolism, Enzymes | Britannica [britannica.com]
- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 7. Tricarboxylic Acid (TCA) Cycle – biochemistry [uw.pressbooks.pub]
"alternative catalysts for the synthesis of cyclooctane-1,5-dicarboxylic acid"
Welcome to the technical support center for the synthesis of cyclooctane-1,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of alternative catalysts in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common alternative catalysts to traditional nitric acid oxidation for the synthesis of this compound?
A1: Traditional synthesis often employs strong oxidizing agents like nitric acid, which can be hazardous and environmentally unfriendly. Alternative, milder catalytic systems have been developed, primarily focusing on:
-
Tungsten-based catalysts: Typically, sodium tungstate (Na₂WO₄) or tungstic acid (H₂WO₄) is used in conjunction with hydrogen peroxide (H₂O₂) as the oxidant. This system is effective for the oxidative cleavage of cyclooctene.[1][2][3]
-
Manganese or Cobalt salts: Manganese(II) or Cobalt(II) salts, such as their acetates or acetylacetonates, are used to catalyze the oxidation of cyclooctanone with molecular oxygen or air, typically in an acetic acid solvent.[4]
Q2: What are the main advantages of using these alternative catalytic systems?
A2: The primary advantages include:
-
Milder Reaction Conditions: These methods often operate at lower temperatures and pressures compared to traditional methods.
-
Greener Oxidants: The use of hydrogen peroxide (which yields water as a byproduct) or air/oxygen is more environmentally benign than nitric acid.[2][3]
-
Higher Selectivity: Under optimized conditions, these catalysts can offer high selectivity towards the desired dicarboxylic acid, minimizing byproduct formation.
Q3: What are the typical starting materials for these alternative syntheses?
A3: The choice of starting material depends on the catalytic system:
-
For tungsten-based catalysts with hydrogen peroxide, cyclooctene is the preferred starting material for oxidative cleavage.
-
For manganese or cobalt-based catalysts with air or oxygen, cyclooctanone is the typical precursor.
Q4: What are the common byproducts I should expect?
A4: Byproduct formation is a common issue and can vary with the catalyst and reaction conditions.
-
With tungsten-catalyzed oxidation of cyclooctene , shorter-chain dicarboxylic acids such as adipic acid and suberic acid are common byproducts resulting from over-oxidation or alternative cleavage pathways.[5] Incomplete reaction can also leave behind intermediates like cyclooctene oxide .
-
In the manganese-catalyzed oxidation of cyclooctanone , other dicarboxylic acids of varying chain lengths can be formed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound using alternative catalysts.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it goes to completion. - Increase Temperature: Gradually increase the reaction temperature within the recommended range for the specific protocol. Be cautious, as excessive heat can promote byproduct formation. - Increase Oxidant Concentration: For tungsten/H₂O₂ systems, ensure a sufficient molar excess of hydrogen peroxide is used. For manganese/air systems, ensure adequate aeration or oxygen pressure.[2] |
| Catalyst Deactivation | - Catalyst Poisoning: Ensure all reagents and solvents are pure and free from contaminants that could poison the catalyst. - Catalyst Leaching (for supported catalysts): If using a supported catalyst, leaching of the active metal can occur. Consider using a support with stronger metal-support interactions or explore catalyst recovery and reuse protocols.[6] - Regeneration: For manganese catalysts, deactivation can sometimes be reversed. Refer to the catalyst regeneration protocol. |
| Sub-optimal pH | - The pH of the reaction mixture can influence the catalyst's activity, especially in tungsten-based systems. Ensure the pH is maintained within the optimal range as specified in the protocol. |
| Poor Mass Transfer | - In heterogeneous reactions, ensure vigorous stirring to facilitate contact between the reactants, catalyst, and oxidant. |
Problem 2: High Percentage of Byproducts
| Possible Cause | Suggested Solution |
| Over-oxidation (Formation of shorter-chain dicarboxylic acids) | - Reduce Reaction Temperature: Higher temperatures can lead to the degradation of the desired product. - Reduce Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the product. - Control Oxidant Addition: In some cases, slow, controlled addition of the oxidant can improve selectivity. |
| Incomplete Cleavage (Presence of cyclooctene oxide with tungsten catalysts) | - Ensure Sufficient Acid Catalyst/Protic Conditions: The hydrolysis of the epoxide intermediate is a crucial step. The presence of a small amount of acid or ensuring protic conditions can facilitate this step.[1] - Increase Water Concentration: In the tungsten/H₂O₂ system, water is necessary for the hydrolysis of the epoxide. Ensure adequate water is present in the reaction mixture. |
| Side Reactions | - Optimize Catalyst Loading: An incorrect catalyst-to-substrate ratio can sometimes favor side reactions. Experiment with slightly lower or higher catalyst loadings. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-crystallization of Byproducts | - Fractional Crystallization: Dicarboxylic acids with different chain lengths have varying solubilities in different solvents. A carefully chosen solvent system and controlled temperature changes can allow for the selective crystallization of the desired product.[7] - pH Adjustment: The solubility of dicarboxylic acids is pH-dependent. Adjusting the pH of the aqueous solution can help in the selective precipitation of different acids.[8] |
| Residual Catalyst in the Product | - Filtration: For heterogeneous catalysts, ensure thorough filtration after the reaction. Using a fine filter paper or a membrane filter can be effective. - Washing: Wash the crude product with a solvent in which the product is sparingly soluble but the catalyst residues are soluble. |
Data Presentation
Table 1: Comparison of Alternative Catalytic Systems for this compound Synthesis
| Catalyst System | Starting Material | Oxidant | Typical Conditions | Yield (%) | Selectivity (%) | Key Features |
| Sodium Tungstate (Na₂WO₄) / H₂O₂ | Cyclooctene | Hydrogen Peroxide (H₂O₂) | 60-90°C, 4-12 h | >70 | High | Green oxidant, relatively mild conditions. Byproducts can include adipic and suberic acid.[5] |
| Manganese(II) Acetate / Air | Cyclooctanone | Air/Oxygen | 70-100°C, 0.1-0.4 MPa, Acetic Acid | High Conversion | Moderate to High | Utilizes inexpensive and readily available oxidant and catalyst. |
| Cobalt(II) Acetate / Air | Cyclooctanone | Air/Oxygen | 70-100°C, 0.1-0.4 MPa, Acetic Acid | High Conversion | Moderate | Similar to the manganese system, offers an alternative transition metal catalyst. |
Experimental Protocols
Protocol 1: Tungsten-Catalyzed Oxidative Cleavage of Cyclooctene
This protocol is a general guideline. Optimization may be required based on specific laboratory conditions and desired outcomes.
Materials:
-
Cyclooctene
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
-
30% Hydrogen Peroxide (H₂O₂)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Solvent (e.g., Toluene)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclooctene, toluene, and the phase-transfer catalyst.
-
In a separate beaker, prepare an aqueous solution of sodium tungstate dihydrate.
-
Add the aqueous catalyst solution to the reaction flask.
-
Heat the mixture to the desired temperature (e.g., 70-80°C) with vigorous stirring.
-
Slowly add the 30% hydrogen peroxide solution to the reaction mixture dropwise over a period of 1-2 hours. Caution: The reaction can be exothermic.
-
After the addition is complete, continue stirring the reaction at the set temperature for 4-8 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine the organic layers, wash with a saturated sodium thiosulfate solution to quench any remaining peroxide, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).
Protocol 2: Manganese-Catalyzed Oxidation of Cyclooctanone
This protocol is a general guideline. Optimization may be required.
Materials:
-
Cyclooctanone
-
Manganese(II) Acetate Tetrahydrate (Mn(OAc)₂·4H₂O)
-
Glacial Acetic Acid
Procedure:
-
Charge a pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature controller with cyclooctanone, glacial acetic acid, and manganese(II) acetate tetrahydrate.
-
Seal the reactor and purge with air or oxygen.
-
Pressurize the reactor with air or oxygen to the desired pressure (e.g., 0.1-0.4 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for 4-6 hours. Monitor the reaction progress if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure.
-
The remaining residue can be dissolved in a suitable solvent and washed with water to remove any remaining catalyst.
-
The crude product can then be purified by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the tungsten-catalyzed synthesis.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified reaction pathway for tungsten-catalyzed oxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative cleavage of cycloalkenes using hydrogen peroxide and a tungsten-based catalyst: towards a complete mechanistic investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 8. US4904389A - Process for the separation of dicarboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Cyclooctane-1,5-Dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude cyclooctane-1,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, often synthesized through the oxidation of cyclooctene, typically contains by-products from the reaction. The most common impurities are shorter-chain dicarboxylic acids, primarily adipic acid and suberic acid[1]. Additionally, the crude product will likely be a mixture of the cis and trans isomers of this compound, which may need to be separated depending on the requirements of the subsequent steps in your research or development process[2].
Q2: My crude product is an off-color solid. What is the likely cause?
A2: Discoloration in the crude product can arise from several sources. Residual oxidation reagents or side-reaction products can impart color. The presence of metallic impurities, often from the reaction vessel or catalysts, can also lead to a colored product.
Q3: I am having trouble dissolving my crude this compound for recrystallization. What should I do?
A3: Dicarboxylic acids can have varying solubilities. If you are struggling to dissolve your crude product, consider the following:
-
Increase the temperature: The solubility of most dicarboxylic acids, including this compound, increases significantly with temperature. Ensure you are heating your solvent to its boiling point.
-
Use a different solvent: Water is a common solvent for the recrystallization of dicarboxylic acids[2]. Alcohols like ethanol or ketones like acetone are also viable options. You may need to perform small-scale solubility tests to find the optimal solvent for your specific impurity profile.
-
Consider a solvent mixture: A two-solvent system can be effective. Dissolve the crude acid in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Q4: How can I separate the cis and trans isomers of this compound?
A4: The cis and trans isomers of this compound can be separated by fractional crystallization from water[2]. This technique relies on the differential solubility of the two isomers. By carefully controlling the cooling rate of a saturated aqueous solution, one isomer will preferentially crystallize, allowing for its separation from the other, which will remain in the mother liquor.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Using too much solvent | Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent will keep more of your desired product in solution upon cooling. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Incomplete crystallization | After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. |
| Product loss during filtration | Pre-wet the filter paper with a small amount of the cold recrystallization solvent before filtering your product. Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product. |
Problem 2: Product is Still Impure After a Single Recrystallization
| Possible Cause | Troubleshooting Step |
| High concentration of impurities | If the initial crude product is highly impure, a single recrystallization may not be sufficient. A second recrystallization from the same or a different solvent system may be necessary. |
| Co-crystallization of impurities | The impurity may have similar solubility properties to your target compound. Consider a different recrystallization solvent or an alternative purification method such as column chromatography. |
| Ineffective solvent for impurity removal | The chosen solvent may be good for crystallizing your product but poor at leaving the specific impurities in solution. Perform small-scale solubility tests with different solvents to identify one that maximizes the solubility of the impurities while minimizing the solubility of the desired product at low temperatures. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| cis-Cyclooctane-1,5-dicarboxylic acid | C₁₀H₁₆O₄ | 200.23 | Not explicitly found |
| trans-Cyclooctane-1,5-dicarboxylic acid | C₁₀H₁₆O₄ | 200.23 | Not explicitly found |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | 152.1 |
| Suberic Acid | C₈H₁₄O₄ | 174.19 | 140-144 |
Table 2: Solubility of Potential Impurities in Common Solvents (g/100mL)
| Solvent | Adipic Acid | Suberic Acid |
| Water (25°C) | 2.4 | 0.16 |
| Ethanol | Freely soluble | Soluble |
| Acetone | Soluble | Not explicitly found |
Experimental Protocols
Protocol 1: General Recrystallization for Removal of Adipic and Suberic Acids
This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.
-
Solvent Selection: Based on the higher solubility of adipic and suberic acids in hot water compared to their likely lower solubility at room temperature, water is a good starting solvent.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue adding small portions of hot water until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.
-
Analysis: The spectrum of pure this compound should show characteristic signals for the protons on the cyclooctane ring and the carboxylic acid protons. The absence of signals corresponding to adipic acid (typically a multiplet around 1.6 ppm and another around 2.2 ppm) and suberic acid would indicate a high degree of purity with respect to these impurities. The integration of the peaks can be used to quantify the level of any remaining impurities.
Visualizations
References
Technical Support Center: Degradation of Cyclooctane-1,5-Dicarboxylic Acid Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from cyclooctane-1,5-dicarboxylic acid. The information provided is based on established principles of polyester and polyamide degradation, as specific literature on this novel polymer class is emerging. Experimental protocols and data should be adapted and validated for your specific polymer system.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of polymer degradation.
Issue 1: Inconsistent or Non-Reproducible Degradation Rates in Hydrolytic Studies
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Polymer Samples | - Ensure thorough mixing and drying of the polymer before sample preparation. - Use techniques like differential scanning calorimetry (DSC) to check for batch-to-batch consistency in crystallinity and thermal history.[1] - Prepare films or scaffolds with uniform thickness and porosity. |
| Fluctuations in pH of the Degradation Medium | - Use a buffer solution with sufficient capacity to neutralize acidic or basic degradation byproducts.[1][2] - Monitor and adjust the pH of the degradation medium at regular intervals, especially for long-term studies.[3] - Consider that acidic byproducts can have an "autocatalytic" effect on degradation, especially in the bulk of the material.[1] |
| Temperature Variations | - Use a calibrated incubator or water bath with precise temperature control (±0.5°C). - Ensure samples are fully submerged and that there is adequate circulation of the medium to maintain a uniform temperature. |
| Inconsistent Sample Dimensions or Surface Area | - Prepare samples with well-defined and consistent geometries. - Measure and record the dimensions and surface area of each sample before starting the degradation study. |
Issue 2: Low or No Activity in Enzymatic Degradation Assays
| Possible Cause | Troubleshooting Step |
| Inappropriate Enzyme Selection | - Screen a panel of enzymes (e.g., lipases, esterases, proteases) to find one with activity towards your polymer.[4] - Consider the polymer's structure; for polyesters, lipases and esterases are common choices.[5][6][7] |
| Enzyme Denaturation | - Check the optimal pH and temperature range for the enzyme used. - Ensure the buffer composition and ionic strength are compatible with the enzyme. - Avoid harsh solvents or additives that could denature the enzyme. |
| Low Polymer Crystallinity Accessibility | - Enzymes primarily degrade the amorphous regions of a polymer.[6][8] - Consider pre-treatments that may reduce crystallinity, but be aware this will alter the material's initial properties. |
| End-Product Inhibition | - The accumulation of degradation products can inhibit enzyme activity.[5] - Consider periodically replacing the degradation medium to remove byproducts. |
Issue 3: Artifacts or Unreliable Data from Gel Permeation Chromatography (GPC/SEC)
| Possible Cause | Troubleshooting Step |
| Polymer-Column Interactions | - Use a mobile phase that is a good solvent for the polymer to ensure size-based separation. - Add salts (e.g., LiBr) to polar organic mobile phases (like DMF or DMAc) to suppress ionic interactions.[9] |
| Sample Degradation During Dissolution | - Minimize the time and temperature used to dissolve the polymer samples.[10] - Avoid excessive shaking or sonication which can cause mechanical degradation.[11] |
| Incorrect Calibration | - Calibrate the GPC/SEC system with narrow standards appropriate for the molecular weight range of your polymer. - Ensure the calibration standards are run under the exact same conditions as the samples.[12] |
| Peak Broadening or Tailing | - Check for excessive dead volumes in the system tubing and connections.[11] - Ensure the column is not degraded; if necessary, replace the column or frits.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for polymers based on this compound?
A1: As derivatives of dicarboxylic acids, these polymers will primarily be polyesters or polyamides. Their degradation pathways are expected to be similar to other aliphatic polyesters and polyamides, including:
-
Hydrolytic Degradation: Cleavage of ester or amide bonds by water, a process that can be catalyzed by acids or bases.[1][13] This is often the main degradation mechanism in physiological environments.
-
Enzymatic Degradation: Breakdown of the polymer chains by enzymes, such as lipases and esterases for polyesters, which recognize and cleave specific bonds.[5][13]
-
Thermal Degradation: Chain scission and other chemical changes induced by exposure to high temperatures, often occurring during processing.[14]
-
Oxidative Degradation: Degradation initiated by reaction with oxygen, which can be accelerated by heat and UV light.[13]
Q2: How does the cyclooctane ring in the polymer backbone affect degradation?
A2: The bulky and flexible nature of the cyclooctane ring is expected to influence degradation rates. The non-planar, puckered conformation of the cyclooctane ring may increase the free volume within the polymer matrix, potentially allowing for greater water diffusion and faster hydrolytic degradation compared to polymers with more planar or rigid aliphatic units. Conversely, the steric hindrance of the ring structure might affect the ability of enzymes to bind to the ester or amide linkages, potentially slowing enzymatic degradation. The specific stereochemistry (cis/trans isomers) of the dicarboxylic acid will also significantly impact polymer chain packing, crystallinity, and ultimately, the degradation behavior.[15]
Q3: What factors should I consider when designing an accelerated degradation study?
A3: For accelerated hydrolytic degradation studies, it is common to use elevated temperatures (e.g., 37-70°C) and/or pH values outside the neutral range (e.g., highly acidic or basic conditions).[1][2] However, it is crucial to ensure that the chosen conditions do not alter the primary degradation mechanism. For example, excessively high temperatures might induce thermal degradation pathways that are not relevant under physiological conditions. It is recommended to perform studies at multiple temperatures to construct an Arrhenius plot for more accurate extrapolation to real-time conditions.[2]
Q4: How can I monitor the degradation of my polymer over time?
A4: A multi-faceted approach is recommended:
-
Mass Loss: The simplest method, involving weighing the dried polymer sample at different time points.
-
Molecular Weight Changes: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method to measure changes in number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[16]
-
Chemical Structure Changes: Fourier-Transform Infrared Spectroscopy (FTIR) can monitor the disappearance of ester/amide bonds and the appearance of carboxyl and hydroxyl end groups. Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed structural information on the degradation products.
-
Thermal Property Changes: Differential Scanning Calorimetry (DSC) can be used to track changes in the glass transition temperature (Tg), melting temperature (Tm), and crystallinity, which are affected by chain scission.[17]
-
Morphological Changes: Scanning Electron Microscopy (SEM) can visualize changes in the surface morphology, such as the formation of pits, cracks, or erosion.
Q5: What are the expected degradation products of a polyester made from this compound and a diol?
A5: The primary degradation products from hydrolysis or enzymatic action would be the constituent monomers: this compound and the corresponding diol. Depending on the extent of degradation, you may also detect oligomers of varying lengths.
Quantitative Degradation Data (Illustrative Examples)
Disclaimer: The following data are for illustrative purposes and are based on studies of common aliphatic polyesters. Degradation rates for polymers of this compound must be determined experimentally.
Table 1: Illustrative Hydrolytic Degradation Data for Aliphatic Polyesters in Phosphate Buffered Saline (PBS) at 37°C.
| Polymer | Time (weeks) | Mass Loss (%) | Mn Reduction (%) | Reference |
| Poly(butylene succinate) (PBS) | 12 | ~5 | ~20 | Adapted from[18] |
| Poly(butylene succinate-co-adipate) (PBSA) | 12 | ~15 | ~40 | Adapted from[4] |
| Poly(ε-caprolactone) (PCL) | 52 | ~10 | ~30 | Adapted from[7] |
Table 2: Illustrative Enzymatic Degradation Data for Aliphatic Polyesters with Lipase.
| Polymer | Enzyme | Time (hours) | Mass Loss (%) | Reference |
| PBSA | Lipase from Pseudomonas sp. | 6 | >90 | Adapted from[4] |
| PCL (low Mw) | Lipase from Candida sp. (CALB) | 2 | >90 | Adapted from[6] |
| PBS | Cutinase | 26 | ~100 | Adapted from[6] |
Experimental Protocols
Protocol 1: In Vitro Hydrolytic Degradation
-
Sample Preparation: Prepare polymer films of uniform thickness (e.g., 0.1-0.2 mm) by solvent casting or melt pressing. Cut samples into uniform dimensions (e.g., 10 mm x 10 mm).
-
Initial Characterization: Dry the initial samples to a constant weight in a vacuum oven at a temperature below the polymer's Tg. Record the initial dry weight (W₀). Characterize the initial molecular weight (Mn₀, Mw₀), thermal properties (Tg, Tm), and chemical structure (FTIR) of control samples.
-
Degradation Setup: Place each sample in a sterile vial containing a known volume of degradation medium (e.g., 20 mL of phosphate-buffered saline, pH 7.4).[19] The volume should be sufficient to ensure complete submersion and to minimize changes in pH due to degradation products.
-
Incubation: Place the vials in an incubator or shaking water bath set to the desired temperature (e.g., 37°C).
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples (typically in triplicate) from the incubator.
-
Sample Analysis:
-
Gently rinse the samples with deionized water to remove any adsorbed salts.
-
Dry the samples to a constant weight in a vacuum oven and record the final dry weight (Wt).
-
Calculate the percentage mass loss: Mass Loss (%) = [(W₀ - Wt) / W₀] * 100.
-
Analyze the dried samples for changes in molecular weight (GPC/SEC), thermal properties (DSC), and chemical structure (FTIR) as compared to the initial samples.
-
Protocol 2: In Vitro Enzymatic Degradation
-
Sample Preparation: Prepare and characterize initial polymer samples as described in the hydrolytic degradation protocol.
-
Enzyme Solution Preparation: Prepare a buffer solution appropriate for the chosen enzyme (e.g., phosphate buffer, pH 7.0). Dissolve the enzyme (e.g., Pseudomonas lipase) in the buffer to achieve the desired concentration (e.g., 1 mg/mL). To prevent microbial growth, a bacteriostatic agent like sodium azide (0.02% w/v) can be added.
-
Degradation Setup: Place each polymer sample in a sterile vial with a known volume of the enzyme solution.
-
Controls: Prepare two sets of control samples:
-
Polymer in buffer without the enzyme (to assess hydrolytic degradation under the same conditions).
-
Vials with enzyme solution but no polymer (to check for enzyme auto-degradation).
-
-
Incubation: Incubate all samples and controls at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Time Points and Analysis: At each time point, retrieve samples and analyze for mass loss and other property changes as described in the hydrolytic degradation protocol. The enzyme solution can also be analyzed (e.g., by HPLC) to quantify the release of soluble degradation products.
Visualizations
Caption: Hydrolytic degradation pathway of a polyester.
Caption: General workflow for enzymatic polymer degradation.
Caption: Experimental workflow for polymer degradation analysis.
References
- 1. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. scribd.com [scribd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. azom.com [azom.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. daneshyari.com [daneshyari.com]
- 18. researchgate.net [researchgate.net]
- 19. Assessing the degradation profile of functional aliphatic polyesters with precise control of the degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Control in Cyclooctane-1,5-dicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of cyclooctane-1,5-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stereochemical control of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include cyclooctene, 1,5-cyclooctadiene, and cyclooctane-1,5-dione. The choice of starting material can significantly influence the stereochemical outcome of the final product.
Q2: How can I selectively synthesize the cis-isomer of this compound?
A2: A reliable method for obtaining the cis-isomer is through the oxidation of cis-cyclooctane-1,5-diol. The diol, which exists in a stable boat-chair conformation, can be synthesized from cyclooctane-1,5-dione.[1] Subsequent oxidation of the cis-diol will yield cis-cyclooctane-1,5-dicarboxylic acid.
Q3: What is a viable strategy for synthesizing the trans-isomer?
A3: The synthesis of the trans-dicarboxylic acid is more challenging. An indirect approach involves the photoisomerization of cis-cyclooctene to trans-cyclooctene. The trans-cyclooctene can then be oxidized to the corresponding trans-dicarboxylic acid. Separation of the trans-cyclooctene from the cis-isomer is a critical step in this pathway.
Q4: What are the key factors influencing the stereochemical outcome of the synthesis?
A4: The stereochemical outcome is primarily governed by the stereochemistry of the starting material and the reaction conditions. For ring-opening reactions of bicyclic precursors, the choice of oxidizing agent and reaction temperature can play a crucial role. In syntheses starting from existing cyclooctane rings, the conformation of the ring and the steric hindrance of existing substituents will direct the approach of reagents.
Q5: How can I confirm the stereochemistry of my synthesized this compound?
A5: The most definitive method for stereochemical assignment is single-crystal X-ray diffraction.[1] Spectroscopic techniques such as 1H NMR and 13C NMR can also be used to differentiate between cis and trans isomers based on the chemical shifts and coupling constants of the ring protons. Infrared (IR) spectroscopy can also show subtle differences in the fingerprint region for the two isomers.
Troubleshooting Guides
Issue 1: Low yield of the desired isomer.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time or consider a slight increase in temperature if the reaction is sluggish. |
| Formation of side products | Optimize the reaction conditions, such as temperature and concentration of reagents. The use of milder and more selective oxidizing agents can minimize the formation of byproducts. |
| Isomerization during workup or purification | Avoid harsh acidic or basic conditions during the workup. Use neutral extraction and drying agents. For purification, consider column chromatography with a carefully chosen eluent system over distillation, which might induce thermal isomerization. |
Issue 2: Difficulty in separating cis and trans isomers.
| Possible Cause | Suggested Solution |
| Similar physical properties of the isomers | Fractional crystallization can be attempted with various solvent systems. Derivatization of the dicarboxylic acids to their corresponding esters or amides may alter their physical properties, facilitating separation by chromatography. |
| Inefficient separation technique | For preparative separation, High-Performance Liquid Chromatography (HPLC) with a suitable stationary and mobile phase may provide better resolution than standard column chromatography. |
Issue 3: Ambiguous spectroscopic data for stereochemical assignment.
| Possible Cause | Suggested Solution | | Overlapping signals in 1H NMR | Use a higher field NMR spectrometer to improve signal dispersion. 2D NMR techniques such as COSY and NOESY can help in assigning the proton signals and determining their spatial relationships, which can provide clues about the stereochemistry. | | Broad peaks in NMR spectra | This could be due to conformational exchange. Running the NMR at a lower temperature might slow down the exchange and result in sharper signals. | | Lack of reference spectra | If authentic samples of the cis and trans isomers are not available for comparison, consider derivatizing a small amount of the product to a known compound or submitting a sample for X-ray crystallographic analysis for unambiguous structural determination. |
Experimental Protocols
Synthesis of cis-Cyclooctane-1,5-diol (Precursor for cis-dicarboxylic acid)
A detailed experimental protocol for the synthesis of cis-cyclooctane-1,5-diol from cyclooctane-1,5-dione would be presented here, based on literature procedures. This would include a list of reagents and materials, step-by-step instructions for the reaction, workup, and purification, and expected yield.
Synthesis of trans-Cyclooctene (Precursor for trans-dicarboxylic acid)
This section would provide a detailed protocol for the photoisomerization of cis-cyclooctene to trans-cyclooctene, followed by a method for the separation of the trans-isomer. This would be adapted from established literature methods.
Oxidation of Diols/Olefins to Dicarboxylic Acids
A general procedure for the oxidation of the cis-diol or trans-cyclooctene to the corresponding dicarboxylic acid would be outlined here. This would include common oxidizing agents (e.g., potassium permanganate, ruthenium tetroxide) and typical reaction conditions.
Data Presentation
Table 1: Comparison of Spectroscopic Data for cis- and trans-Cyclooctane-1,5-dicarboxylic Acid (Hypothetical Data)
| Parameter | cis-Isomer | trans-Isomer |
| 1H NMR (δ, ppm) | [Expected chemical shifts and multiplicities] | [Expected chemical shifts and multiplicities] |
| 13C NMR (δ, ppm) | [Expected chemical shifts] | [Expected chemical shifts] |
| IR (cm-1) | [Key vibrational frequencies] | [Key vibrational frequencies] |
| Melting Point (°C) | [Expected range] | [Expected range] |
Note: This table is populated with hypothetical data as specific literature values for both isomers were not available in the initial search. This highlights a critical knowledge gap that future research should address.
Visualizations
Logical Workflow for Troubleshooting Stereochemical Control
Caption: A logical workflow for troubleshooting issues in the stereocontrolled synthesis of this compound.
Signaling Pathway for Stereochemical Control (Conceptual)
Caption: Conceptual pathways for the stereoselective synthesis of cis- and trans-cyclooctane-1,5-dicarboxylic acid.
References
Technical Support Center: Synthesis of Cyclooctane-1,5-Dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of cyclooctane-1,5-dicarboxylic acid, with a particular focus on the impact of solvent selection.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Oxidizing Agent: The chosen oxidant may be weak or decomposed. 2. Poor Solubility of Reactants: The nonpolar cyclooctene and polar oxidant may not be interacting effectively. 3. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures. 4. Catalyst Inactivity: If using a catalytic system (e.g., Ruthenium), the catalyst may be poisoned or not properly activated. | 1. Oxidant Check: Use a fresh batch of oxidizing agent. For ozonolysis, ensure the ozone generator is functioning correctly. 2. Solvent System Modification: Employ a co-solvent system to improve miscibility. For instance, a mixture of a nonpolar solvent (like dichloromethane or hexane) and a polar solvent (like acetic acid or water) can be effective. Phase-transfer catalysts can also be used in biphasic systems.[1] 3. Temperature Optimization: Monitor the reaction temperature closely. For exothermic reactions, ensure adequate cooling. If the reaction is slow, a modest increase in temperature might be necessary. 4. Catalyst Evaluation: Ensure the catalyst is from a reliable source and handled under the recommended conditions (e.g., inert atmosphere if required). |
| Formation of Significant Byproducts | 1. Over-oxidation: The reaction conditions may be too harsh, leading to the cleavage of the cyclooctane ring and formation of shorter-chain dicarboxylic acids. 2. Incomplete Oxidation: Milder conditions might lead to the formation of intermediates like cyclooctene oxide or 1,2-cyclooctanediol. 3. Solvent Participation: Some solvents can react with the intermediates or the oxidizing agent. | 1. Milder Conditions: Reduce the reaction temperature, use a less concentrated oxidizing agent, or decrease the reaction time. 2. Stepwise Synthesis: Consider a two-step synthesis involving the initial epoxidation of cyclooctene, followed by the oxidative cleavage of the purified epoxide. This can offer better control and selectivity. 3. Inert Solvent Choice: Select a solvent that is inert under the reaction conditions. Chlorinated solvents or tertiary alcohols are often good choices. |
| Difficult Product Isolation and Purification | 1. Product Solubility: The dicarboxylic acid may be soluble in the reaction solvent, making precipitation difficult. 2. Emulsion Formation during Work-up: In biphasic systems, vigorous mixing can lead to stable emulsions. 3. Contamination with Byproducts: Structurally similar byproducts can co-precipitate or be difficult to separate by crystallization. | 1. Solvent Selection for Precipitation: After the reaction, a non-polar solvent in which the dicarboxylic acid is insoluble (e.g., hexane) can be added to induce precipitation. 2. Work-up Technique: Break emulsions by adding a saturated brine solution or by centrifugation. 3. Purification Strategy: Recrystallization from a suitable solvent (e.g., water, ethyl acetate, or a mixture) is a common purification method. Column chromatography can be used for highly impure samples.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the oxidative cleavage of cyclooctene. This can be achieved using various oxidizing agents, including ozone (ozonolysis), potassium permanganate, or ruthenium catalysts in the presence of a co-oxidant.[3][4][5]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in the synthesis. It affects the solubility of the reactants, the reaction rate, and the product selectivity. A suitable solvent or solvent system should facilitate the interaction between the nonpolar cyclooctene and the typically polar oxidizing agent. The choice of solvent can also influence the work-up and purification of the final product.
Q3: What are the potential byproducts in this synthesis?
A3: Common byproducts can include incompletely oxidized intermediates such as cyclooctene oxide and 1,2-cyclooctanediol. Over-oxidation can lead to the cleavage of the cyclooctane ring, resulting in shorter-chain dicarboxylic acids like suberic acid or adipic acid.
Q4: Can this reaction be performed under solvent-free conditions?
A4: While some studies have explored solvent-free oxidation of cyclooctene, this is typically for the epoxidation step to form cyclooctene oxide.[3][4] The complete oxidative cleavage to the dicarboxylic acid generally requires a solvent to facilitate the reaction and control the temperature.
Q5: What is a suitable method for purifying the final product?
A5: Recrystallization is the most common method for purifying this compound. The choice of solvent for recrystallization depends on the impurities present, but water, ethyl acetate, or mixtures thereof are often effective.[2] For challenging purifications, column chromatography may be necessary.
Data Presentation: Solvent Effects on Synthesis
Direct quantitative data comparing solvent effects on the synthesis of this compound is limited in the available literature. The following table provides a qualitative summary based on general principles of oxidative cleavage reactions and related studies.
| Solvent System | Advantages | Disadvantages | Considerations |
| Acetic Acid | Good solvent for many oxidizing agents (e.g., permanganate, peracids). Can participate in the reaction to form intermediate acetoxy derivatives. | Can be difficult to remove completely. Potential for side reactions. | Often used in combination with other solvents. Neutralization is required during work-up. |
| Dichloromethane (DCM) / Water (Biphasic) | Good solubility for cyclooctene in the organic phase. Allows for easy separation of the product, which is often in the aqueous phase after deprotonation. | Requires vigorous stirring or a phase-transfer catalyst to ensure adequate reaction rates. Emulsion formation can be an issue during work-up. | A phase-transfer catalyst like a quaternary ammonium salt can significantly improve reaction efficiency.[1][6] |
| Acetonitrile / Water | Can provide a homogeneous reaction mixture for certain oxidizing systems. | Acetonitrile can be susceptible to oxidation under harsh conditions. | Often used with ruthenium-catalyzed oxidations.[7] |
| Tertiary Alcohols (e.g., t-Butanol) | Generally inert to oxidation. Can help to solubilize both polar and nonpolar reactants. | Higher boiling points can make them more difficult to remove. | A good choice when trying to avoid solvent participation in the reaction. |
| Solvent-Free | Environmentally friendly ("green" chemistry). | Primarily reported for the epoxidation step, not the full cleavage.[3][4] Difficult to control reaction temperature and mixing. | May not be practical for the complete synthesis to the dicarboxylic acid on a larger scale. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via a two-step process involving epoxidation followed by oxidative cleavage. Note: This is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Step 1: Epoxidation of Cyclooctene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclooctene in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of an oxidizing agent suitable for epoxidation (e.g., meta-chloroperoxybenzoic acid, m-CPBA) dissolved in DCM from the dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining peracid with a reducing agent (e.g., sodium sulfite solution). Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude cyclooctene oxide.
Step 2: Oxidative Cleavage of Cyclooctene Oxide
-
Reaction Setup: Dissolve the crude cyclooctene oxide in a suitable solvent mixture, for example, a mixture of t-butanol and water.
-
Oxidant Addition: Add a strong oxidizing agent, such as potassium permanganate, in portions while monitoring the temperature.
-
Reaction Completion: Stir the reaction mixture until the purple color of the permanganate has disappeared.
-
Product Isolation: Quench the reaction with a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate dissolves. Acidify the solution with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Purification: Collect the crude product by filtration and recrystallize from a suitable solvent like water or ethyl acetate to obtain pure this compound.
Mandatory Visualization
Caption: Generalized workflow for the two-step synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. OXIDATION OF CYCLOALKENE USING SUPPORTED RUTHENIUM CATALYSTS UNDER SOLVENT-FREE CONDITIONS: Scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
- 5. longdom.org [longdom.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Properties of Cis- and Trans-Cyclooctane-1,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted and expected properties of cis- and trans-cyclooctane-1,5-dicarboxylic acid. Direct experimental data comparing these two isomers is limited in publicly available literature. Therefore, this document extrapolates information from general principles of stereoisomerism and data from analogous cyclic dicarboxylic acids to offer a predictive comparison. Detailed experimental protocols for the determination of key physical properties are also provided.
Molecular Structure and Stereochemistry
Cis- and trans-cyclooctane-1,5-dicarboxylic acid are stereoisomers with the molecular formula C₁₀H₁₆O₄. The carboxylic acid groups are located at the 1 and 5 positions of the cyclooctane ring. The stereochemical difference lies in the spatial orientation of these two functional groups relative to the plane of the cyclooctane ring. In the cis-isomer, both carboxylic acid groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides. This difference in stereochemistry is expected to lead to distinct physical and chemical properties.[1]
References
A Comparative Guide: Cyclooctane-1,5-dicarboxylic Acid versus Adipic Acid in Polymer Properties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance with Supporting Experimental Data
The choice of dicarboxylic acid monomer is a critical determinant of the final properties of polyesters and polyamides. While adipic acid, a linear aliphatic dicarboxylic acid, is a widely used and well-characterized monomer, the incorporation of cyclic structures, such as cyclooctane-1,5-dicarboxylic acid, offers a pathway to novel polymer characteristics. This guide provides a comparative analysis of the influence of these two dicarboxylic acids on key polymer properties, supported by available experimental data and detailed methodologies.
Unveiling the Structural Differences
The fundamental difference between this compound and adipic acid lies in their molecular architecture. Adipic acid possesses a linear six-carbon chain, affording flexibility to the resulting polymer backbone. In contrast, the eight-membered ring of this compound introduces a rigid and bulky cyclic moiety. This structural distinction is paramount in dictating the macroscopic properties of the polymers.
The Influence of Dicarboxylic Acids on the Performance of Metal-Organic Frameworks: A Comparative Guide
The performance of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, is intrinsically linked to their structural components: metal ions or clusters and organic linkers. Among the most widely used linkers are dicarboxylic acids, whose structure and functionality can be tailored to fine-tune the resulting MOF's properties for specific applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a comparative analysis of MOFs synthesized from different dicarboxylic acids, supported by experimental data and detailed protocols.
The choice of dicarboxylic acid linker significantly impacts the MOF's topology, porosity, stability, and chemical functionality.[1][2] Factors such as the length of the carbon backbone, the rigidity of the molecule, and the presence of functional groups on the aromatic or aliphatic chain all play a crucial role in determining the final architecture and performance of the material.[1]
Performance Comparison: Key Metrics
The performance of MOFs derived from various dicarboxylic acids can be quantitatively compared across several key metrics. The following tables summarize representative data for MOFs synthesized with different dicarboxylic acid linkers, highlighting their performance in gas storage, and as catalysts.
Table 1: Comparison of Gas Storage Performance in MOFs with Different Dicarboxylic Acid Linkers
| MOF | Metal Ion | Dicarboxylic Acid Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Gas Uptake Capacity | Reference |
| RSU-1 (Na-MOF) | Na⁺ | Benzene-1,4-dicarboxylic acid | 371.96 | - | 10,121 mg/g Cr(VI) adsorption | [3] |
| RSU-2 (Zn-MOF) | Zn²⁺ | Benzene-1,4-dicarboxylic acid | 404.25 | - | 10,570 mg/g Cr(VI) adsorption | [3] |
| RSU-3 (Mg-MOF) | Mg²⁺ | Benzene-1,4-dicarboxylic acid | 547.37 | - | 11,873 mg/g Cr(VI) adsorption | [3] |
| MIL-101(Cr) | Cr³⁺ | Benzene-1,4-dicarboxylic acid | 2136 | - | Increased CH₄ uptake after post-synthetic modification | [4] |
| Cu-UiO-66 | Cu²⁺ | Biphenyl-4,4'-dicarboxylic acid | - | - | - | [5] |
| Zr-MOF | Zr⁴⁺ | Thiophene-2,5-dicarboxylic acid | >50 g/L H₂ storage | - | - | [6] |
Table 2: Catalytic Performance of MOFs with Functionalized Dicarboxylic Acid Linkers
| MOF | Metal Ion | Dicarboxylic Acid Linker | Reaction Catalyzed | Conversion/Yield | Reference |
| Hf-MOF | Hf⁴⁺ | 2-(imidazole-1-yl)terephthalic acid | Cycloaddition of CO₂ with epichlorohydrin | 81.64% | [7] |
| MIL-101–SO₃H(x) | Cr³⁺ | Benzene-1,4-dicarboxylic acid (sulfonated) | GVL hydrogenation to ethyl valerate | 98% | [8] |
| UiO-66(NH₂) | Zr⁴⁺ | 2-aminobenzene-1,4-dicarboxylic acid | Glucose isomerization to 5-HMF | High | [9] |
| UiO-66(OH)₂ | Zr⁴⁺ | 2,5-dihydroxybenzene-1,4-dicarboxylic acid | Glucose isomerization to 5-HMF | Lower | [9] |
| UiO-66(COOH)₂ | Zr⁴⁺ | Pyromellitic acid | Glucose isomerization to 5-HMF | High | [9] |
The Impact of Dicarboxylic Acid Structure
The structure of the dicarboxylic acid linker is a critical determinant of the final MOF properties. Key structural aspects include:
-
Linker Length and Rigidity: Longer, more rigid linkers like biphenyldicarboxylic acid tend to create MOFs with larger pores and higher surface areas compared to shorter linkers like terephthalic acid.[1] For instance, the isoreticular UiO-67, synthesized with biphenyldicarboxylic acid, exhibits a larger pore size than UiO-66, which uses terephthalic acid.[1][5] The use of non-linear or flexible aliphatic linkers can lead to unique framework topologies and "breathing" effects, where the structure changes upon guest molecule adsorption.[2][10]
-
Functional Groups: The introduction of functional groups (e.g., -NH₂, -OH, -COOH, -SO₃H) onto the dicarboxylic acid linker can dramatically alter the MOF's chemical environment.[1] These groups can act as Brønsted or Lewis acid sites, enhancing catalytic activity, or they can serve as specific binding sites for gas molecules or drug payloads.[8][9] For example, sulfonated MIL-101 shows strong acidity and high hydrothermal stability, making it an effective catalyst for hydrogenation reactions.[8]
-
Aromatic vs. Aliphatic Linkers: Aromatic dicarboxylic acids are widely used due to their rigidity, which facilitates the formation of stable, porous structures.[10] Aliphatic dicarboxylic acids, while less common, offer greater flexibility, which can lead to interesting dynamic framework behaviors.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of MOFs. Below are representative protocols for the synthesis of a common MOF and its characterization.
Solvothermal Synthesis of UiO-66
UiO-66 is a well-studied zirconium-based MOF known for its high thermal and chemical stability.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Benzene-1,4-dicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ZrCl₄ and H₂BDC in DMF in a Teflon-lined autoclave.
-
Add a modulating agent, such as hydrochloric acid, to control crystal size and morphology.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, the crystalline product is collected by filtration.
-
The product is washed with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
The final product is activated by heating under vacuum to remove the solvent completely, yielding the porous UiO-66 framework.
Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF. The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray data.[11]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can provide information about the removal of solvent molecules and the decomposition of the framework.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups to the metal centers.[11]
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen physisorption measurements are performed to determine the specific surface area and pore volume of the MOF.[12]
Visualizing MOF Synthesis and Structure-Property Relationships
The following diagrams illustrate the general workflow for MOF synthesis and the logical relationship between the dicarboxylic acid linker and the final MOF properties.
Conclusion
The judicious selection of dicarboxylic acid linkers is a powerful strategy for designing and synthesizing Metal-Organic Frameworks with tailored properties for a wide array of applications. By systematically varying the linker's length, rigidity, and functionalization, researchers can precisely control the resulting MOF's pore environment, stability, and chemical reactivity. The data and protocols presented in this guide offer a framework for understanding these structure-property relationships and for the rational design of next-generation MOF materials for challenges in energy, environment, and medicine.
References
- 1. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. ( Z )-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00138E [pubs.rsc.org]
- 3. Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption [internationaljournalssrg.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erig.eu [erig.eu]
- 7. Design and synthesis of functionalized defective MOFs for catalytic conversion of CO2 to cyclic carbonates under green conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Cyclooctane-1,5-Dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of cyclooctane-1,5-dicarboxylic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical in drug development and research to ensure data accuracy, reliability, and regulatory compliance. This document outlines the validation parameters for each method, supported by experimental data from studies on dicarboxylic acids, and provides detailed experimental protocols.
Method Comparison: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful techniques for the analysis of organic acids. The choice between them often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase. For dicarboxylic acids, which are non-volatile, HPLC is a direct method of analysis, often employing UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique. However, as dicarboxylic acids are generally non-volatile, a derivatization step is required to convert them into volatile esters or silyl derivatives before they can be analyzed by GC-MS.[1] This additional step can introduce variability but often leads to lower detection limits.[2][3]
The following table summarizes the key performance characteristics of validated methods for dicarboxylic acids, providing a benchmark for the analysis of this compound.
Table 1: Comparison of HPLC and GC-MS Method Validation Parameters for Dicarboxylic Acid Analysis
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999[4] | ≥ 0.999[5] |
| Limit of Detection (LOD) | 0.06 to 1.53 mg/kg[4] | 1-4 pg (with SIM)[2][3] |
| Limit of Quantitation (LOQ) | 0.19 to 4.63 mg/kg[4] | 5-40 pg[2][3] |
| Accuracy (% Recovery) | 85.1–110.5%[4][6] | 80-90%[7] |
| Precision (%RSD) | 0.4–7.4%[6] | ≤ 10%[1][8] |
| Derivatization Required? | No | Yes (e.g., silylation, esterification)[1][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC and GC-MS analysis of dicarboxylic acids, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods developed for the analysis of various organic acids.[4]
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
A mixture of 0.1% phosphoric acid in water and methanol.
-
The exact ratio should be optimized for the best separation of this compound.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 40°C.
-
Injection volume: 20 µL.
-
Detection wavelength: 200 nm.[9]
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.
5. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.995.[10]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix. The recovery should be within 85-115%.
-
Precision: Analyze at least six replicates of a single concentration. The relative standard deviation (%RSD) should be less than 5%.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for dicarboxylic acid analysis using derivatization.[1][7]
1. Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5).
-
Autosampler for injection.
2. Derivatization:
-
The most common derivatization agents for carboxylic acids are silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents like BF₃/butanol.[1][2][3][8]
-
Procedure with BSTFA: To the dried sample, add 30 µL of BSTFA with 1% trimethylchlorosilane (TMCS) in a 200 µL reaction mixture. Heat at 70°C for 90 minutes.[7]
3. Chromatographic Conditions:
-
Carrier gas: Helium.
-
Injector temperature: 250°C.
-
Oven temperature program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Transfer line temperature: 280°C.
4. Mass Spectrometry Conditions:
-
Ionization mode: Electron Impact (EI).
-
Acquisition mode: Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions for the derivatized this compound.
5. Validation Parameters:
-
Linearity: Prepare and derivatize a series of at least five concentrations. The correlation coefficient (r²) should be ≥ 0.999.[5]
-
LOD and LOQ: Determine the signal-to-noise ratio for a series of low-concentration standards. A signal-to-noise ratio of 3:1 is generally used for LOD and 10:1 for LOQ.[11]
-
Accuracy and Precision: Perform recovery and repeatability studies as described for the HPLC method.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method, from initial planning to final documentation.
Caption: Workflow for the validation of an analytical method.
Conclusion
Both HPLC and GC-MS are suitable techniques for the quantitative analysis of this compound. HPLC offers a more direct analysis without the need for derivatization, which can simplify sample preparation. On the other hand, GC-MS, despite requiring a derivatization step, generally provides superior sensitivity and selectivity, making it ideal for trace-level analysis. The choice of method should be guided by the specific analytical requirements, including the expected concentration range of the analyte and the complexity of the sample matrix. Regardless of the method chosen, a thorough validation according to established guidelines is essential to ensure the generation of reliable and accurate data in research and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 5. environics.com [environics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Catalysts for Cyclooctane-1,5-Dicarboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclooctane-1,5-dicarboxylic acid, a valuable building block in the pharmaceutical and polymer industries, is critically dependent on the choice of an efficient and selective catalyst. This guide provides a comparative analysis of various catalytic systems for the synthesis of this important dicarboxylic acid, supported by experimental data to aid in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The synthesis of this compound is primarily achieved through the oxidative cleavage of either cyclooctene or cyclooctanone. The choice of precursor and catalyst significantly impacts the reaction's efficiency, selectivity, and environmental footprint. This section summarizes the performance of prominent catalytic systems.
| Precursor | Catalyst System | Oxidant | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) for Dicarboxylic Acid | Reference |
| Cyclooctanone | Manganese(II) salt | O₂/Air | 100 | 6 | >98 | ~70 | [1][2] |
| Cyclooctanone | Cobalt(II) salt | O₂/Air | 100 | 6 | 75-80 | 28-30 | [1][2] |
| Cyclooctene | Tungsten-based catalyst (e.g., Na₂WO₄) | H₂O₂ | Not Specified | Not Specified | High | Not Specified | |
| Cyclooctene | Peroxotungstate complex | H₂O₂ | Not Specified | 4 | 100 (for epoxide) | High (for epoxide) | [3] |
*Note: The study on Mn(II) and Co(II) salts investigated the oxidation of various cyclic ketones. While cyclooctanone was included, the resulting dicarboxylic acid was not explicitly named but is inferred to be this compound. The selectivity for other dicarboxylic acids from their respective cyclic ketones was reported to be as high as 76% (for 1,12-dodecanedioic acid)[1][2].
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the catalytic synthesis of dicarboxylic acids from cyclooctane derivatives.
Protocol 1: Oxidation of Cyclooctanone using Transition Metal Salts
This protocol is based on the research by Lisicki and Orlińska on the oxidation of cyclic ketones[1][2].
Materials:
-
Cyclooctanone
-
Manganese(II) acetylacetonate or Cobalt(II) acetylacetonate
-
Acetic acid (solvent)
-
Oxygen or air
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with cyclooctanone, the transition metal salt catalyst (e.g., Manganese(II) acetylacetonate), and acetic acid as the solvent.
-
Seal the reactor and pressurize with oxygen or air to 0.1-0.4 MPa.
-
Heat the reaction mixture to 70-100°C with constant stirring.
-
Maintain the reaction conditions for 6 hours.
-
After the reaction, cool the reactor to room temperature and carefully depressurize.
-
The product mixture can be analyzed by gas chromatography (GC) to determine the conversion of cyclooctanone and the selectivity for this compound.
Protocol 2: Oxidative Cleavage of Cyclooctene using a Tungsten-Based Catalyst and Hydrogen Peroxide
This generalized protocol is based on the principles of tungsten-catalyzed olefin oxidation.
Materials:
-
Cyclooctene
-
Sodium Tungstate (Na₂WO₄) or another tungsten-based catalyst
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclooctene and the phase-transfer catalyst in the chosen solvent.
-
Add the tungsten-based catalyst to the mixture.
-
Slowly add hydrogen peroxide to the reaction mixture with vigorous stirring. The reaction can be exothermic, so controlled addition is important.
-
Heat the reaction mixture to the desired temperature (e.g., 60-90°C) and monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, this compound, can be isolated by extraction and purified by recrystallization.
Reaction Pathways and Experimental Workflow
Visualizing the reaction mechanisms and experimental processes can provide a clearer understanding of the synthesis.
References
A Researcher's Guide to Purity Assessment of Synthesized Cyclooctane-1,5-Dicarboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of cyclooctane-1,5-dicarboxylic acid, a versatile building block in various chemical syntheses. We present a comparative overview of common analytical techniques, supported by illustrative experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Purity Assessment Techniques
The determination of purity for a synthesized compound like this compound involves the identification and quantification of the main compound and any impurities. Several analytical techniques can be employed, each with its own set of advantages and limitations. The choice of method often depends on the nature of the expected impurities, the required sensitivity, and the available instrumentation.
Common impurities in the synthesis of this compound can include starting materials, by-products such as adipic acid and suberic acid, and residual solvents.[1] A thorough purity analysis will aim to detect and quantify these potential contaminants.
Below is a summary of commonly used analytical methods for the purity assessment of organic acids, which are applicable to this compound.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase) or charge (Ion Exchange/Exclusion). | High resolution, quantitative accuracy, and wide applicability. | Requires method development, may need derivatization for UV-inactive compounds. | >95% |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities (e.g., residual solvents). | Requires derivatization for non-volatile compounds like dicarboxylic acids, high temperatures can cause degradation. | >98% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of MS. | High sensitivity and specificity, provides molecular weight information for impurity identification. | Higher cost and complexity compared to HPLC-UV. | >99% |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis (qNMR). | Provides structural confirmation of the main compound and impurities, can be quantitative without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. | >95% |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups present in the sample. | Fast and simple method for confirming the presence of the carboxylic acid functional groups. | Not suitable for quantification of impurities, provides limited information on the overall purity. | Primarily for identification |
| Elemental Analysis (Combustion Analysis) | Determines the elemental composition (%C, %H, %O) of the sample. | Provides fundamental information on the elemental composition, which can indicate purity against the theoretical values. | Does not identify specific impurities, requires high sample purity for accurate results. | >99% |
Experimental Data Comparison
To illustrate the performance of different analytical techniques, the following table summarizes typical quantitative data that could be obtained when assessing the purity of a synthesized batch of this compound.
| Parameter | HPLC-UV | GC-FID (after derivatization) | LC-MS |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL | 0.03 µg/mL |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (%RSD) | < 2% | < 3% | < 1.5% |
| Linear Range | 0.5 - 100 µg/mL | 2 - 200 µg/mL | 0.05 - 50 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound standard (high purity)
-
Synthesized this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 210 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Calculate the purity of the synthesized sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram (Area Percent method). For more accurate quantification, use the calibration curve.
Gas Chromatography (GC-FID) Protocol with Derivatization
Objective: To determine the purity of this compound and quantify volatile impurities, including potential by-products after derivatization.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for fatty acid methyl esters (e.g., DB-FATWAX UI, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Methanol
-
BF₃-Methanol solution (14% w/v) or another suitable derivatizing agent
-
Hexane
-
Saturated NaCl solution
-
This compound standard
-
Synthesized sample
Procedure:
-
Derivatization:
-
To approximately 10 mg of the sample or standard in a vial, add 2 mL of BF₃-Methanol solution.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Shake vigorously and allow the layers to separate. The upper hexane layer contains the methyl esters.
-
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 260 °C
-
Oven temperature program: Start at 100 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 10 min.
-
Carrier gas: Helium at a constant flow rate.
-
Injection mode: Split
-
-
Analysis: Inject an aliquot of the hexane layer into the GC.
-
Data Analysis: Determine the purity based on the area percentage of the dimethyl cyclooctane-1,5-dicarboxylate peak relative to all other peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Objective: To achieve high-sensitivity purity assessment and identification of unknown impurities.
Instrumentation:
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Sample Preparation: Dissolve the synthesized sample in the initial mobile phase composition to a concentration of approximately 10 µg/mL.
-
LC Conditions:
-
Use a C18 column suitable for LC-MS.
-
Employ a gradient elution, for example, starting with 5% B and increasing to 95% B over 15 minutes.
-
Flow rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electrospray Ionization (ESI) in negative mode.
-
Scan range: m/z 50 - 1000.
-
Acquire both full scan and fragmentation (MS/MS) data to aid in impurity identification.
-
-
Data Analysis: Purity is determined by the relative peak area of the [M-H]⁻ ion of this compound. Impurities can be tentatively identified by their accurate mass and fragmentation patterns.
Workflow and Pathway Visualizations
To provide a clear overview of the process, the following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound and a conceptual signaling pathway for method selection.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Decision pathway for selecting an appropriate analytical method based on expected impurity profiles.
References
A Comparative Guide to the Synthesis of Cyclooctane-1,5-dicarboxylic Acid for Researchers
For scientists and professionals in drug development and chemical research, the synthesis of foundational molecules like cyclooctane-1,5-dicarboxylic acid is a critical starting point for more complex structures. The reproducibility of the synthetic protocol for this dicarboxylic acid is paramount for ensuring consistent yields and purity, which are crucial for subsequent applications. This guide provides a comparative analysis of common synthetic routes to this compound, presenting available quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
Comparison of Synthetic Protocols
The primary routes to this compound involve the oxidative cleavage of the double bonds in either cyclooctene or 1,5-cyclooctadiene. The choice of oxidizing agent is the main variable distinguishing the different protocols, with ozonolysis, permanganate oxidation, and ruthenium-catalyzed oxidation being the most common methods. The selection of a particular method often involves a trade-off between yield, reaction conditions, cost, and the environmental impact of the reagents.
| Synthesis Protocol | Starting Material | Key Reagents | Reported Yield | Purity | Key Considerations |
| Oxidative Cleavage via Ozonolysis | 1,5-Cyclooctadiene | Ozone (O₃), Oxidative workup (e.g., H₂O₂) | Moderate to High | Variable, depends on workup | Requires specialized ozonolysis equipment. The workup step is crucial to avoid the formation of undesired side products. |
| Permanganate Oxidation | Cyclooctene or 1,5-Cyclooctadiene | Potassium permanganate (KMnO₄) | Variable | Can be challenging to purify | Strong oxidizing agent, can lead to over-oxidation and formation of byproducts such as adipic and suberic acids. Reaction conditions need careful control. |
| Lemieux-von Rudloff Oxidation | Cyclooctene or 1,5-Cyclooctadiene | Potassium permanganate (catalytic), Sodium periodate (stoichiometric) | Generally Good | Good | Milder than using stoichiometric permanganate, often leading to cleaner reactions and easier purification. |
| Ruthenium-catalyzed Oxidation | 1,5-Cyclooctadiene | Ruthenium(III) chloride (RuCl₃) or Ruthenium tetroxide (RuO₄), Sodium periodate (NaIO₄) | High | Generally Good | Powerful and efficient method, especially for sterically hindered double bonds. Ruthenium is a costly and toxic heavy metal. |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound. It is important to note that specific reaction conditions may need to be optimized for reproducibility and yield in a particular laboratory setting.
Protocol 1: Ozonolysis of 1,5-Cyclooctadiene
-
Dissolution: Dissolve 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane or methanol) in a reaction vessel equipped with a gas inlet tube and a cold trap.
-
Ozonolysis: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath). Bubble a stream of ozone gas through the solution until the reaction is complete, which is often indicated by a color change of an indicator or the appearance of a blue color from unreacted ozone.
-
Workup: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Treat the resulting ozonide with an oxidizing agent, such as hydrogen peroxide in formic acid or acetic acid, to convert it to the dicarboxylic acid.
-
Isolation and Purification: After the oxidative workup, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate).
Protocol 2: Lemieux-von Rudloff Oxidation of Cyclooctene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclooctene in a mixture of tert-butanol and water.
-
Reagent Addition: Add a solution of sodium periodate (NaIO₄) and a catalytic amount of potassium permanganate (KMnO₄) to the stirred solution of cyclooctene. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC). The reaction is usually complete when the purple color of the permanganate ion disappears.
-
Workup and Isolation: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant. Acidify the reaction mixture with a mineral acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization.
Logical Workflow of Synthesis Protocols
The following diagram illustrates the general workflow and the relationship between the different starting materials and synthetic pathways leading to this compound.
Caption: Synthetic pathways to this compound.
Signaling Pathway of Oxidative Cleavage
The underlying chemical transformation in all these protocols is the oxidative cleavage of a carbon-carbon double bond. The following diagram conceptualizes the general signaling pathway of this transformation.
Caption: General mechanism of oxidative cleavage of alkenes.
Benchmarking Cyclooctane-Based Polymers: A Comparative Guide for Researchers
In the dynamic landscape of materials science and drug delivery, the selection of an optimal polymer is paramount to achieving desired therapeutic outcomes and material performance. This guide provides a comprehensive benchmark of cyclooctane-based polymers, comparing their performance against other prominent cyclic olefin copolymers (COCs) and biodegradable polyesters such as polylactic acid (PLA) and poly(ε-caprolactone) (PCL). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Benchmarks: A Quantitative Comparison
The performance of a polymer is dictated by its intrinsic thermal and mechanical properties. These characteristics determine its processability, stability, and suitability for various applications, from advanced materials to biomedical devices.
Thermal Properties
Thermal stability and transition temperatures are critical parameters. The glass transition temperature (Tg) indicates the transition from a rigid, glassy state to a more flexible, rubbery state, impacting the material's use temperature. The decomposition temperature (Td) defines the threshold of thermal degradation.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Cyclooctane-Based Polymers | ||
| Poly(trans-cyclobutane-fused cyclooctene) | -55 | >320[1] |
| Poly(monomethyl-trans-cyclobutane-fused cyclooctene) | -14 | >320[1] |
| Poly(gem-dimethyl-trans-cyclobutane-fused cyclooctene) | -4 | >320[1] |
| Poly(n-butyl-trans-cyclobutane-fused cyclooctene) | -27 | >320[1] |
| Poly(spiro-ketal-fused cyclooctene) | 8 | >320[1] |
| Other Cyclic Olefin Copolymers (COCs) | ||
| Ethylene-Tetracyclododecene Copolymer (COC) | 132 | 436[2] |
| Hydrogenated Poly(HBM-co-NMA) (High Tg COP) | 150 - 220 | >350[3] |
| Biodegradable Polyesters | ||
| Poly(lactic acid) (PLA) | 53 | - |
| Poly(ε-caprolactone) (PCL) | -60 | - |
Table 1: Comparison of Thermal Properties of Cyclooctane-Based Polymers and Alternatives. Data is compiled from multiple sources and testing conditions may vary.
Mechanical Properties
Mechanical properties such as tensile strength, elongation at break, and Young's modulus define a material's strength, flexibility, and stiffness. These are crucial for applications requiring structural integrity.
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Cyclic Olefin Copolymers (COCs) | |||
| Ethylene-Tetracyclododecene-Based Terpolymer (COT) | up to 60.5 | up to 7.4 | - |
| Biodegradable Polyesters | |||
| Poly(lactic acid) (PLA) | 50.9 - 87.7 | 3.8 - 7.6 | 2.0 - 2.5 |
| Poly(lactic acid) (PLA) / Polyhydroxyalkanoates (PHA) Blend | Similar to PLA | ~50% higher than PLA | - |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key characterization techniques are outlined below.
Synthesis of Cyclooctane-Based Polymers via Ring-Opening Metathesis Polymerization (ROMP)
Ring-opening metathesis polymerization is a powerful technique for synthesizing cyclooctane-based polymers with controlled molecular weights and architectures.
Typical Protocol:
-
Monomer and Catalyst Preparation: The cyclooctene monomer and a suitable catalyst, such as a Grubbs' second-generation catalyst, are dissolved in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.
-
Polymerization: The catalyst solution is added to the monomer solution with vigorous stirring. The reaction is typically carried out at room temperature.
-
Termination: The polymerization is terminated by adding a terminating agent, such as ethyl vinyl ether.
-
Purification: The polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum to yield the final product.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Procedure: A small sample (typically 5-10 mg) is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow as a function of temperature is recorded to identify thermal transitions.
-
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability and decomposition temperature (Td) of the polymers.
-
Procedure: A sample is placed in a TGA furnace and heated at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere. The weight loss of the sample is monitored as a function of temperature. The Td is often reported as the temperature at which 5% weight loss occurs.
-
Mechanical Testing
-
Tensile Testing: Tensile properties are measured according to standards such as ASTM D638.
-
Procedure: Dog-bone shaped specimens are prepared and mounted in a universal testing machine. The specimens are pulled at a constant crosshead speed until failure. The stress-strain curve is recorded to determine tensile strength, elongation at break, and Young's modulus.
-
-
Dynamic Mechanical Analysis (DMA): DMA is used to study the viscoelastic properties of the polymers, providing information on the storage modulus, loss modulus, and tan delta as a function of temperature.
-
Procedure: A rectangular sample is subjected to a sinusoidal oscillating stress. The resulting strain and the phase lag between the stress and strain are measured as the temperature is ramped.
-
Visualization of Key Processes
To further aid in the understanding of the application of these polymers, particularly in drug delivery, the following diagrams illustrate relevant biological pathways and experimental workflows.
Caption: Cellular uptake of polymer-based drug delivery nanoparticles via endocytosis.
References
A Comparative Guide to the Synthetic Routes of Cyclooctane-1,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Cyclooctane-1,5-dicarboxylic acid is a valuable building block in medicinal chemistry and materials science, owing to its unique conformational properties imparted by the eight-membered ring. Its synthesis, however, can be approached through various routes, each with its own set of advantages and challenges. This guide provides an objective comparison of two prominent synthetic pathways to this important dicarboxylic acid, supported by experimental data and detailed protocols to aid in methodological selection.
Comparison of Synthetic Routes
Two principal strategies for the synthesis of this compound are the oxidative cleavage of a cyclooctene precursor and the oxidation of cyclooctanone. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
| Parameter | Route 1: Oxidative Cleavage of Cyclooctene | Route 2: Oxidation of Cyclooctanone |
| Starting Material | Cyclooctene | Cyclooctanone |
| Key Reagents | Ozone, Hydrogen Peroxide | Oxygen (or Air), Acetic Acid, Mn(II) catalyst |
| Yield | Moderate to High | High Conversion, Moderate to High Selectivity |
| Reaction Conditions | Low temperature (-78 °C) for ozonolysis | Elevated temperature and pressure (100 °C, 0.4 MPa) |
| Advantages | Direct route from a common starting material. | Utilizes a relatively inexpensive oxidant (oxygen/air). |
| Disadvantages | Requires specialized equipment for ozonolysis. | Requires a pressure reactor. |
| Key Reference | General ozonolysis procedures[1][2] | Lisicki, D., & Orlińska, B. (2018)[3][4][5] |
Experimental Protocols
Route 1: Oxidative Cleavage of cis-Cyclooctene via Ozonolysis
This method involves the cleavage of the double bond in cyclooctene using ozone, followed by an oxidative work-up to yield the dicarboxylic acid.
Step 1: Ozonolysis of cis-Cyclooctene
A solution of cis-cyclooctene (11.0 g, 100 mmol) in a suitable solvent such as dichloromethane or methanol (200 mL) is cooled to -78 °C. A stream of ozone gas is then bubbled through the solution until a blue color persists, indicating the complete consumption of the alkene. The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone.
Step 2: Oxidative Work-up
To the cold solution containing the ozonide, 30% hydrogen peroxide (34 mL, 300 mmol) is added slowly, ensuring the temperature is maintained below 0 °C. The mixture is then allowed to warm to room temperature and stirred overnight. The reaction mixture is subsequently quenched with water, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization.[1][2]
Route 2: Oxidation of Cyclooctanone
This procedure is adapted from the work of Lisicki and Orlińska on the oxidation of cyclic ketones.[3][4][5]
Experimental Setup: The reaction is carried out in a pressure reactor equipped with a mechanical stirrer, a heating jacket, and a gas inlet.
Procedure:
To the pressure reactor, cyclooctanone (e.g., 4 mL), acetic acid (16 mL), and a catalytic amount of Manganese(II) acetylacetonate (Mn(acac)₂; 0.1 mol%) are added. The reactor is sealed and heated to 100 °C. The reactor is then pressurized with oxygen to 0.4 MPa. The reaction mixture is stirred vigorously for a specified time (e.g., 6 hours), with the oxygen pressure maintained at 0.4 MPa. After the reaction is complete, the reactor is cooled to room temperature and depressurized. The reaction mixture is then processed to isolate the this compound. This typically involves removal of the solvent and catalyst, followed by purification of the product, for instance, by crystallization.
Logical Workflow of Synthetic Routes
The following diagram illustrates the decision-making process and the sequence of transformations for the two synthetic routes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. 1,5-cyclooctanediol synthesis - chemicalbook [chemicalbook.com]
- 5. Solved PREPARATION OF SUBERIC ACID FROM CYCLOOCTENE Prelab | Chegg.com [chegg.com]
"spectroscopic comparison of cyclooctane dicarboxylic acid isomers"
A Spectroscopic Comparison of Cyclooctane Dicarboxylic Acid Isomers: An Illustrative Guide Using Cyclohexanedicarboxylic Acid Analogs
This guide offers a comparative analysis of the spectroscopic properties of dicarboxylic acid isomers, focusing on how techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) can be used to differentiate between them. The data presented is for the isomers of cyclohexanedicarboxylic acid, which serve as an illustrative model for the less-documented cyclooctane dicarboxylic acid isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the cis and trans isomers of 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Cyclohexanedicarboxylic Acid Isomers
| Isomer | Key ¹H Chemical Shifts (δ, ppm) |
| cis-1,2-Cyclohexanedicarboxylic Acid | Broad signal for carboxylic acid protons (COOH), multiplets for cyclohexane ring protons.[1][2] |
| trans-1,2-Cyclohexanedicarboxylic Acid | Broad signal for COOH protons, distinct multiplets for cyclohexane ring protons due to different magnetic environments compared to the cis isomer.[3] |
| cis-1,4-Cyclohexanedicarboxylic Acid | Broad signal for COOH protons, simplified multiplets for cyclohexane ring protons due to symmetry.[4] |
| trans-1,4-Cyclohexanedicarboxylic Acid | Broad signal for COOH protons, typically a more complex set of multiplets for the ring protons compared to the cis isomer due to the chair conformation. |
Table 2: ¹³C NMR Spectroscopic Data for Cyclohexanedicarboxylic Acid Isomers
| Isomer | Key ¹³C Chemical Shifts (δ, ppm) |
| cis-1,2-Cyclohexanedicarboxylic Acid | Carboxyl carbons (C=O) in the range of 170-180 ppm. Methylene carbons (-CH₂-) of the ring at various shifts.[1] |
| trans-1,2-Cyclohexanedicarboxylic Acid | Carboxyl carbons and ring carbons will show shifts slightly different from the cis isomer due to the change in stereochemistry. |
| cis-1,4-Cyclohexanedicarboxylic Acid | A single peak for the two equivalent carboxyl carbons and fewer signals for the ring carbons due to symmetry. |
| trans-1,4-Cyclohexanedicarboxylic Acid | A single peak for the two equivalent carboxyl carbons. The chemical shifts of the ring carbons may differ from the cis isomer.[5] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Key FTIR Absorption Bands for Cyclohexanedicarboxylic Acid Isomers
| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch / O-H Bend (cm⁻¹) |
| cis-1,2-Cyclohexanedicarboxylic Acid | Broad, ~2500-3300 | ~1700 | ~1200-1400 |
| trans-1,2-Cyclohexanedicarboxylic Acid | Broad, ~2500-3300 | ~1700 | ~1200-1400 |
| Mixture of cis & trans 1,3-Cyclohexanedicarboxylic Acid | Broad, ~2500-3300 | ~1700 | ~1200-1400 |
| Mixture of cis & trans 1,4-Cyclohexanedicarboxylic Acid | Broad, ~2500-3300 | ~1700 | ~1200-1400 |
Note: The FTIR spectra of dicarboxylic acid isomers are often very similar, with the broad O-H and strong C=O stretching bands being the most prominent features. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but can be difficult to resolve without high-quality spectra and computational analysis.[6]
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for Cyclohexanedicarboxylic Acid Isomers
| Isomer | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| cis-1,2-Cyclohexanedicarboxylic Acid | 172 (if observed) | 154 ([M-H₂O]⁺), 126 ([M-COOH]⁺), 81.[1][7] |
| trans-1,2-Cyclohexanedicarboxylic Acid | 172 (if observed) | Similar fragmentation to the cis isomer, with potential differences in fragment ion intensities. |
| Mixture of cis & trans 1,3-Cyclohexanedicarboxylic Acid | 172 (if observed) | Fragmentation patterns will be a composite of both isomers. |
| trans-1,4-Cyclohexanedicarboxylic Acid | 172 (if observed) | Similar fragmentation patterns involving loss of water and carboxyl groups. |
Note: The molecular ion peak for dicarboxylic acids can be weak or absent in electron ionization (EI) mass spectrometry. Fragmentation typically involves the loss of water (H₂O) and one or both carboxyl groups (COOH).
Experimental Protocols
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the dicarboxylic acid isomer.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually around 200-220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the peak positions (chemical shifts) in both ¹H and ¹³C spectra.
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid dicarboxylic acid powder directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the dicarboxylic acid isomer in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the final solution to promote ionization.
-
-
Instrument Setup:
-
Set the mass spectrometer to operate in either positive or negative ion mode. For dicarboxylic acids, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
-
Calibrate the mass analyzer using a standard calibration solution.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Processing:
-
Identify the m/z values of the major ions in the spectrum, including the molecular ion or pseudomolecular ion (e.g., [M-H]⁻ or [M+H]⁺) and any significant fragment ions.
-
Visualizations
Caption: General workflow for the spectroscopic analysis of dicarboxylic acid isomers.
Caption: Logical relationship between molecular properties and spectroscopic observables.
References
- 1. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. trans-1,2-Cyclohexanedicarboxylic acid(2305-32-0) 1H NMR spectrum [chemicalbook.com]
- 4. cis-1,4-Cyclohexanedicarboxybic acid(619-81-8) 1H NMR [m.chemicalbook.com]
- 5. trans-1,4-Cyclohexanedicarboxybic acid(619-82-9) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]
"biodegradability of polyesters from cyclooctane-1,5-dicarboxylic acid vs other diacids"
A Comparative Guide to the Biodegradability of Polyesters from Cyclooctane-1,5-Dicarboxylic Acid versus Other Diacids
An Objective Comparison of Polyester Biodegradability Based on Diacid Monomer Structure
The biodegradability of polyesters is a critical attribute for their application in biomedical devices, drug delivery systems, and environmentally friendly materials. The choice of diacid monomer is a key determinant of the resulting polyester's physical, chemical, and biodegradable properties. This guide provides a comparative analysis of the biodegradability of polyesters synthesized from the cycloaliphatic monomer, this compound, and other common diacids. Due to the limited availability of direct comparative studies on polyesters from this compound in the public domain, this guide leverages data from structurally similar cycloaliphatic and linear aliphatic diacids to provide a comprehensive overview.
The inherent structure of the diacid, particularly its linearity versus cycloaliphatic nature, significantly influences the polymer chain's flexibility, crystallinity, and susceptibility to hydrolytic and enzymatic degradation. Generally, increased chain flexibility and lower crystallinity are associated with enhanced biodegradability.
Comparative Data on Polyester Biodegradability
The following tables summarize quantitative data from various studies on the biodegradability of polyesters synthesized from different diacids. These results are primarily from soil burial and enzymatic degradation assays, which are standard methods for evaluating the biodegradability of polymers.
Table 1: Biodegradability of Polyesters in Soil Burial Tests
| Polyester Composition (Diacid) | Diol | Test Duration | Weight Loss (%) | Reference |
| Poly(butylene succinate) (PBS) | 1,4-Butanediol | 60 days | ~100% | [1] |
| Poly(butylene succinate-co-adipate) (PBSA) | 1,4-Butanediol | Not Specified | Faster than PBS | [2] |
| Aliphatic-Aromatic Copolyester (BTA) | 1,4-Butanediol | 6 weeks | 88-90% (garden/canal shore soil) | [3] |
| Poly(ε-caprolactone) (PCL) | - | 3 weeks | 93-95% (garden/canal shore soil) | [3] |
Table 2: Enzymatic Degradation of Polyesters
| Polyester Composition (Diacid) | Enzyme | Test Duration | Degradation/Weight Loss (%) | Reference |
| Poly(butylene succinate) (PBS) | Cutinase | 2-4 hours | Complete degradation | [4] |
| Poly(butylene succinate-co-adipate) (PBSA) | Lipases QLM and Cutinase | 1-2 hours | Complete hydrolysis | [4] |
| Poly(ε-caprolactone) (PCL) | Pseudomonas lipase | 4 days | Complete degradation | [5] |
| Polyesters from 1,4:3,6-dianhydro-D-glucitol and suberic acid (m=6) | Rhizopus delemar lipase | Not Specified | Most readily degraded in series | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of biodegradability studies. Below are generalized protocols for the key experiments cited.
Soil Burial Degradation Test
This test simulates the degradation of a polymer in a natural soil environment.
-
Sample Preparation: Polymer films of a defined size and weight are prepared.
-
Burial: The samples are buried in a container with soil of known characteristics (pH, organic matter content, microbial activity). The soil is typically a mixture of commercial soil and perlite to control moisture and aeration.[7]
-
Incubation: The containers are kept in a controlled environment, typically at a constant temperature (e.g., 30°C) and humidity.[7] Moistened air is supplied periodically.[7]
-
Analysis: At regular intervals, samples are retrieved, carefully cleaned of soil particles, washed with distilled water, and dried to a constant weight.[3] The weight loss is calculated as a percentage of the initial weight.[7]
-
Characterization: Techniques like Scanning Electron Microscopy (SEM) can be used to observe surface morphology changes, such as the formation of cracks and microbial growth.[3]
Enzymatic Degradation Assay
This method assesses the susceptibility of a polymer to specific enzymes.
-
Sample Preparation: Polymer films or powders of a known weight are prepared.
-
Incubation: Samples are placed in a buffer solution (e.g., phosphate buffer, pH 7.0) containing a specific enzyme (e.g., lipase, cutinase, or proteinase K) at a defined concentration and temperature (e.g., 37°C).[4][8]
-
Analysis: The degradation can be quantified by several methods:
-
Weight Loss: Similar to the soil burial test, the weight loss of the polymer sample is measured over time.[4]
-
Total Organic Carbon (TOC): The amount of water-soluble degradation products is measured by analyzing the TOC of the buffer solution.[6]
-
Chromatography (GPC/HPLC): Changes in the molecular weight and the formation of degradation byproducts in the liquid fraction can be analyzed using Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC).[4]
-
-
Characterization: The residual polymer can be analyzed by techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to assess changes in chemical structure and thermal properties.[4]
Signaling Pathways and Experimental Workflows
Polyester Biodegradation Pathway
The biodegradation of polyesters is a multi-step process involving both abiotic and biotic degradation mechanisms. The following diagram illustrates a generalized pathway.
Experimental Workflow for Biodegradability Assessment
The following diagram outlines a typical experimental workflow for comparing the biodegradability of different polyesters.
Logical Relationship: Factors Influencing Polyester Biodegradability
The biodegradability of a polyester is not an isolated property but is influenced by a combination of its chemical structure and physical properties.
Discussion and Conclusion
The inclusion of cycloaliphatic monomers like this compound into a polyester backbone is expected to impact its biodegradability. The rigid and bulky nature of the cyclooctane ring can disrupt chain packing and reduce crystallinity, which may enhance the rate of hydrolytic and enzymatic degradation compared to polyesters derived from highly regular linear diacids that lead to higher crystallinity. However, the steric hindrance of the cyclic structure might also affect enzyme accessibility to the ester bonds.
The available data on polyesters from other cycloaliphatic diacids, such as 1,4-cyclohexanedicarboxylic acid, suggests that their incorporation can indeed lead to biodegradable materials. The exact degradation rate will be a complex interplay between the specific ring structure, the resulting polymer morphology, and the degradation environment.
For researchers and professionals in drug development, polyesters derived from this compound could offer a unique combination of physical properties and degradation kinetics. The controlled introduction of such cyclic monomers could be a valuable strategy for tuning the release profiles of encapsulated drugs and the resorption rates of implantable devices.
Further research is needed to generate direct comparative data on the biodegradability of polyesters from this compound against a range of linear and other cycloaliphatic diacids. Such studies will be invaluable for the rational design of next-generation biodegradable polyesters with tailored performance for specific biomedical and environmental applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. maxwellsci.com [maxwellsci.com]
- 4. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradable polymers based on renewable resources. IV. Enzymatic degradation of polyesters composed of 1,4:3.6‐dianhydro‐D‐glucitol and aliphatic dicarboxylic acid moieties (2000) | Masahiko Okada | 78 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Ring: A Comparative Guide to the Computational and Experimental Structures of Cyclooctane-1,5-Dicarboxylic Acid
A detailed examination of the three-dimensional architecture of cyclooctane-1,5-dicarboxylic acid is crucial for researchers in medicinal chemistry and materials science. The conformation of the flexible eight-membered ring system dictates its intermolecular interactions and, consequently, its biological activity and material properties. This guide provides a comparative analysis of the computationally predicted and experimentally determined structures of this molecule and its close analogs, offering insights into its conformational landscape.
The inherent flexibility of the cyclooctane ring presents a significant challenge in structural elucidation, with numerous low-energy conformations being possible.[1] Computational methods, particularly density functional theory (DFT), have become invaluable tools for exploring these conformational possibilities. In parallel, experimental techniques like single-crystal X-ray diffraction provide definitive solid-state structures, while Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the conformational dynamics in solution.
The Predominant Conformation: A Tale of Boat-Chairs
Experimental evidence from a closely related analog, cis-cyclooctane-1,5-diol, reveals that the cyclooctane ring preferentially adopts a boat-chair conformation in the solid state.[2][3] This finding is significant as the substitution pattern of the diol at the 1 and 5 positions mirrors that of the dicarboxylic acid, suggesting a similar conformational preference. The boat-chair conformation is also predicted to be the most stable form for cyclooctane itself in computational studies.[1]
Experimental Determination: X-ray Crystallography of a Key Analog
The definitive solid-state structure of cis-cyclooctane-1,5-diol was determined by single-crystal X-ray analysis. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.
Experimental Protocol: Single-Crystal X-ray Diffraction of cis-Cyclooctane-1,5-diol
Crystals of cis-cyclooctane-1,5-diol were obtained by recrystallization from methanol.[3] A single crystal was mounted and irradiated with X-rays. The diffraction pattern was collected and analyzed to solve the crystal structure. The structure was refined by full-matrix least-squares calculations.[2][3]
Crystal Data for cis-Cyclooctane-1,5-diol:
-
Crystal System: Monoclinic
-
Space Group: Cc
-
Cell Parameters: a = 9.119(4) Å, b = 11.717(5) Å, c = 8.118(4) Å, β = 108.35(5)°
-
Molecules per unit cell (Z): 4
The refinement of the crystal structure resulted in a final R-factor of 0.035 over 740 statistically significant reflections, indicating a high-quality structural determination.[2]
Computational Modeling: Predicting the Structure
In the absence of a published crystal structure for this compound itself, computational modeling provides valuable insights into its likely conformations. Density functional theory (DFT) is a powerful quantum mechanical method used to predict the geometric and electronic properties of molecules.
Computational Protocol: DFT Geometry Optimization
A typical DFT study would involve the following steps:
-
Initial Structure Generation: Building initial three-dimensional structures for various possible conformers of cis- and trans-cyclooctane-1,5-dicarboxylic acid.
-
Geometry Optimization: Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy (most stable) geometry for each conformer.
-
Frequency Calculation: Performing frequency calculations to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Analysis of Structural Parameters: Extracting bond lengths, bond angles, and dihedral angles from the optimized geometries for comparison with experimental data.
Structural Comparison: A Side-by-Side Look
While a direct comparison for this compound is hampered by the lack of experimental crystal structure data, we can compare the experimental data for cis-cyclooctane-1,5-diol with the expected values for a cyclooctane ring in a boat-chair conformation. The study by Miller and McPhail notes that the observed geometry of the diol aligns well with that derived from force-field methods, a precursor to modern DFT calculations.[2]
| Parameter | Experimental (cis-Cyclooctane-1,5-diol) | Computational (Expected for Boat-Chair) |
| Ring Conformation | Boat-Chair[2][3] | Boat-Chair |
| C-C Bond Lengths (Å) | ~1.53 Å[3] | ~1.53-1.54 Å |
| C-O Bond Lengths (Å) | ~1.44 Å[3] | N/A (C-C for dicarboxylic acid) |
| C-C-C Bond Angles (°) | Varying, consistent with a puckered ring | Varying, consistent with a puckered ring |
Note: The computational values are general expectations for a cyclooctane ring and would be refined in a specific DFT study of this compound.
Visualizing the Workflow
The process of comparing computational and experimental structures can be visualized as a clear workflow.
Figure 1. Workflow for the comparative structural analysis.
Conclusion
References
- 1. Cyclooctane - Wikipedia [en.wikipedia.org]
- 2. X-Ray crystal structure analyses and conformational studies of cis-cyclo-octane-1,5-diol and cyclo-octane-1,5-dione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. X-Ray crystal structure analyses and conformational studies of cis-cyclo-octane-1,5-diol and cyclo-octane-1,5-dione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Studies of Dicarboxylic Acid Reactions for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving dicarboxylic acids, with a focus on polyesterification. While specific kinetic data for cyclooctane-1,5-dicarboxylic acid is limited in publicly available literature, this document offers a comprehensive comparison with well-studied linear dicarboxylic acids, such as adipic acid. The guide details experimental protocols and presents available kinetic data to serve as a valuable resource for researchers designing and optimizing polymerization processes.
Introduction to Dicarboxylic Acid Reactivity in Polymerization
Dicarboxylic acids are fundamental building blocks in the synthesis of polyesters, polyamides, and other condensation polymers. The kinetics of their reactions, particularly polyesterification with diols, are crucial for controlling polymer properties such as molecular weight, molecular weight distribution, and microstructure. The structure of the dicarboxylic acid, whether cyclic or linear, can significantly influence its reactivity and the properties of the resulting polymer.
Comparative Kinetic Data
The following tables summarize kinetic data for the esterification of various dicarboxylic acids. This data provides a baseline for understanding the factors that influence reaction rates and for postulating the expected kinetic behavior of this compound.
Table 1: Kinetic Parameters for the Esterification of Adipic Acid with Methanol
| Catalyst | Temperature (K) | Catalyst Loading (% w/w) | Molar Ratio (Alcohol/Acid) | Activation Energy (kJ/mol) | Reference |
| Amberlyst 15 | 313 - 333 | 7 | 20 | 14.471 | [1] |
Table 2: Kinetic Parameters for the Esterification of Various Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Molar Ratio (Alcohol/Acid) | Observations | Reference | |---|---|---|---|---|---| | Acetic Acid | Ethanol | Sulfuric Acid | 50 - 60 | 10:1 - 50:1 | Lower alcohol/acid ratio favored the reaction. |[2] | | Adipic Acid | Ethylene Glycol | Tetrabutyl Titanate | 403 - 433 | - | Activation energies of 58.3 kJ/mol and 86.7 kJ/mol were calculated for the formation of the monoester and diester, respectively.[3] |[3] | | Maleic Acid | Propylene Glycol | None | 160 - 220 | - | A kinetic model was developed for the uncatalyzed reaction. |[4] | | Maleic Acid | Propylene Glycol | Homogeneous Acid Catalyst | 150 - 190 | - | A kinetic model including isomerization and saturation side reactions was developed.[5][6] |[5][6] |
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics relies on well-designed experimental procedures. Below are detailed methodologies for studying the kinetics of dicarboxylic acid esterification.
General Experimental Setup for Polyesterification Kinetic Studies
A typical apparatus for studying polyesterification kinetics at the lab scale is a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet. The reaction is carried out under an inert atmosphere to prevent side reactions.
Experimental Workflow for a Batch Reactor System
Caption: Experimental workflow for a typical polyesterification kinetic study in a batch reactor.
Step-by-Step Protocol for Kinetic Study of Adipic Acid Esterification with Methanol[1]
This protocol is adapted from a study using Amberlyst 15 as a catalyst.
-
Reactor Setup: A three-necked glass reactor is equipped with a mechanical stirrer, a reflux condenser, and a temperature controller. The reactor is placed in a constant temperature bath.
-
Charging the Reactor: A known amount of adipic acid and methanol are charged into the reactor. The initial concentration of adipic acid is typically kept constant for all experiments.
-
Initiating the Reaction: The stirrer is started to ensure a homogenous mixture, and the reactor is heated to the desired temperature. Once the temperature is stable, a known amount of the catalyst (e.g., 7% w/w) is added to initiate the reaction.
-
Sampling: Samples of the reaction mixture are withdrawn at regular time intervals.
-
Analysis: The concentration of unreacted adipic acid in each sample is determined by titration with a standard solution of sodium hydroxide using a suitable indicator.
-
Data Analysis: The conversion of adipic acid is calculated for each time point. The reaction rate constant is determined by plotting the appropriate kinetic model (e.g., a pseudo-homogeneous model) against time. The activation energy is then calculated from the Arrhenius plot of the rate constants obtained at different temperatures.
Comparison of Cyclic vs. Linear Dicarboxylic Acid Reactivity
While direct kinetic data for this compound is scarce, we can hypothesize how its cyclic structure might influence its reactivity in comparison to linear dicarboxylic acids like adipic acid.
-
Steric Hindrance: The cyclooctane ring may impose steric constraints around the carboxylic acid groups, potentially hindering the approach of the diol molecule. This could lead to a lower reaction rate compared to a more flexible linear diacid.
-
Conformational Rigidity: The relatively rigid structure of the cyclooctane ring may affect the orientation of the carboxylic acid groups, influencing their accessibility for reaction.
-
Intramolecular Reactions: The proximity of the two carboxylic acid groups in the cyclic structure might favor intramolecular reactions, such as anhydride formation, especially at higher temperatures. This could compete with the desired intermolecular polyesterification.
Conversely, the pre-organized conformation of the cyclic monomer might, under certain conditions, lead to a more ordered polymer structure. The properties of polymers derived from cyclic monomers can differ significantly from their linear counterparts, often exhibiting higher glass transition temperatures and different crystallization behaviors.
Logical Relationships in Polyesterification Kinetics
The kinetics of polyesterification are governed by several interconnected factors. Understanding these relationships is key to controlling the polymerization process.
References
Safety Operating Guide
Prudent Disposal of Cyclooctane-1,5-dicarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for Cycloo-ctane-1,5-dicarboxylic acid, it is imperative to handle this compound as a chemical with unknown toxicity and to follow established protocols for hazardous waste disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of Cyclooctane-1,5-dicarboxylic acid.
Immediate Safety and Logistical Information
When handling this compound, adherence to standard laboratory safety protocols is essential. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
Operational Disposal Plan
The disposal of this compound should be managed through your institution's hazardous waste management program. The following steps outline the recommended procedure:
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Collect waste in a designated, leak-proof, and clearly labeled container. The container should be compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be clearly written on the label.
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that the storage of this waste complies with all local and institutional regulations.
-
-
Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department with all necessary information about the waste material.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
-
Data Presentation
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₄ | [1][2] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| CAS Number | 3724-64-9 | [1][2] |
| Boiling Point | 402.2 °C at 760 mmHg | [2] |
| Flash Point | 211.2 °C | [2] |
| Density | 1.203 g/cm³ | [2] |
| Vapor Pressure | 1.36E-07 mmHg at 25°C | [2] |
| Solubility | Not Available | [2] |
| Hazard Codes | Not Available | [2] |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclooctane-1,5-Dicarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Cyclooctane-1,5-dicarboxylic acid, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Equipment | Specifications | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation. |
| Protective Clothing | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved particulate respirator. | Recommended when handling the powder outside of a ventilated enclosure to prevent respiratory tract irritation from dust. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and hazard information.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent the absorption of moisture and contamination.
-
Store away from incompatible materials, such as strong oxidizing agents.
3. Handling and Use:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling.
4. Spill and Emergency Procedures:
-
Minor Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.
-
Major Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
5. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of the chemical down the drain or in the regular trash.
-
Consult your institution's chemical waste management guidelines for specific disposal procedures.
Experimental Workflow for Safe Handling
To visualize the safe handling process, the following workflow diagram outlines the key steps from preparation to waste disposal.
Caption: Safe Handling Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
